3,5-Dimethyl-1,3-oxazolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
3,5-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO2/c1-4-3-6(2)5(7)8-4/h4H,3H2,1-2H3 |
InChI Key |
DOBCCCCDMABCIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)O1)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-1,3-oxazolidin-2-one and its Analogs
Introduction
The oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry, most notably recognized for its role in the development of novel antibiotic agents like Linezolid.[1] These heterocyclic compounds serve as crucial chiral auxiliaries and are integral to the synthesis of a wide array of biologically active molecules. This guide provides an in-depth exploration of the physicochemical properties of the 3,5-Dimethyl-1,3-oxazolidin-2-one structure, a representative member of this important class. Due to the limited direct experimental data on this specific analog, this document will establish a thorough understanding of the parent 2-oxazolidinone ring system and subsequently elucidate the predictable influence of N- and C-methylation on its core characteristics. This approach offers researchers and drug development professionals a robust framework for anticipating the behavior of and designing synthetic routes to novel substituted oxazolidin-2-ones.
Core Physicochemical Properties of the Oxazolidin-2-one Scaffold
The parent compound, 2-oxazolidinone, is a five-membered heterocyclic organic compound featuring a cyclic carbamate structure. It presents as a beige crystalline solid with a molecular weight of 87.08 g/mol .[2]
| Property | Value (for 2-Oxazolidinone) | Source(s) |
| Molecular Formula | C₃H₅NO₂ | |
| Molecular Weight | 87.08 g/mol | [2] |
| Melting Point | 83-89 °C | [3] |
| Boiling Point | 220 °C at 48 mmHg | [3] |
| Solubility | Soluble in water | [3] |
The oxazolidin-2-one ring system's utility is significantly influenced by its structural rigidity and the presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These features are fundamental to its interaction with biological targets, such as the bacterial ribosome.
The Influence of Methyl Substitution: A Predictive Analysis
The introduction of methyl groups at the 3- and 5-positions of the oxazolidinone ring, as in 3,5-Dimethyl-1,3-oxazolidin-2-one, is expected to modulate its physicochemical properties in several key ways:
-
N-Methylation (Position 3): The replacement of the hydrogen atom on the nitrogen with a methyl group eliminates the hydrogen bond donating capability of the molecule. This modification can significantly impact solubility and crystal packing. N-methylation is a common strategy in medicinal chemistry to improve pharmacokinetic properties by, for example, increasing metabolic stability.[4] Studies on N-methylated amides have shown that this can lead to an increase in aqueous solubility despite an increase in lipophilicity, often due to conformational changes that increase the water-accessible polar surface area.
-
C5-Methylation (Position 5): The addition of a methyl group at the C5 position introduces a chiral center (unless a second identical substituent is present). The stereochemistry at this position is often critical for biological activity. For instance, the S-configuration at the C5 position is a key structural feature for the antibacterial activity of many oxazolidinone antibiotics.[5] The C5 substituent also plays a role in the molecule's interaction with its biological target and can influence the overall potency and spectrum of activity.[6][7][8] From a physicochemical standpoint, the addition of a methyl group will increase the molecular weight and lipophilicity of the compound.
Based on this analysis, 3,5-Dimethyl-1,3-oxazolidin-2-one is predicted to be a more lipophilic and potentially less water-soluble compound than the parent 2-oxazolidinone, with its biological activity being highly dependent on the stereochemistry at the C5 position.
Synthetic Methodologies for Substituted Oxazolidin-2-ones
A variety of synthetic routes have been developed for the preparation of substituted oxazolidin-2-ones, reflecting their importance in organic synthesis. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
General Synthesis of the Oxazolidin-2-one Ring
A common and straightforward method for the synthesis of the basic oxazolidin-2-one ring involves the reaction of an ethanolamine with urea under microwave irradiation. This approach is efficient, with high yields and short reaction times.[9]
Experimental Protocol: Microwave-Assisted Synthesis of Oxazolidin-2-ones [9]
-
Reactant Preparation: In a suitable vessel, mix the desired ethanolamine derivative and urea.
-
Addition of Polar Solvent: Add a catalytic amount of a non-reactive polar solvent, such as nitromethane, to enhance microwave absorption.
-
Microwave Irradiation: Subject the mixture to microwave irradiation for a period of 4-5 minutes. The microwave energy generates localized heating, which acts as a catalyst for the cyclization reaction.
-
Workup: After cooling, the product can be purified by standard methods, such as recrystallization or column chromatography.
Caption: Microwave-assisted synthesis of oxazolidin-2-ones.
Synthesis of N-Substituted Oxazolidin-2-ones
N-alkylation of a pre-formed oxazolidin-2-one is a common method for introducing substituents at the 3-position. Alternatively, N-substituted derivatives can be prepared directly from N-substituted ethanolamines. Palladium-catalyzed N-arylation reactions have also been successfully employed to synthesize 3-aryl-2-oxazolidinones.[10]
Synthesis of C5-Substituted Oxazolidin-2-ones
The synthesis of C5-substituted oxazolidin-2-ones often starts from chiral precursors to control the stereochemistry at this position. Enantiomerically pure 2-substituted aziridines can be converted to 5-functionalized oxazolidin-2-ones with retention of configuration.[11][12] Another approach involves the stereoselective synthesis from α-amino acids.[13]
Experimental Protocol: Synthesis of 5-Substituted Oxazolidin-2-ones from Aziridines [12]
-
Reaction Setup: Dissolve the 2-substituted chiral aziridine in a suitable solvent such as acetonitrile.
-
Ring Opening and Cyclization: Add methyl chloroformate to the solution and reflux the mixture. This initiates a regioselective aziridine ring-opening followed by an intramolecular cyclization.
-
Isolation and Purification: After the reaction is complete, cool the mixture and concentrate it under vacuum. The resulting 5-substituted oxazolidin-2-one can then be purified using standard chromatographic techniques.
Caption: Synthesis of 5-substituted oxazolidin-2-ones.
Spectroscopic Characterization
The structural elucidation of substituted oxazolidin-2-ones relies heavily on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the oxazolidinone ring typically appear in distinct regions of the spectrum, with their chemical shifts and coupling patterns providing valuable information about their relative stereochemistry. For 3,5-Dimethyl-1,3-oxazolidin-2-one, one would expect to see a singlet for the N-methyl group and signals for the C5-methyl group and the protons at the C4 and C5 positions. The chemical shifts would be influenced by the neighboring substituents.[14][15]
-
¹³C NMR: The carbonyl carbon of the oxazolidinone ring gives a characteristic signal in the downfield region of the spectrum. The signals for the C4 and C5 carbons, as well as the methyl carbons, would also be observable.[14]
-
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an oxazolidin-2-one is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1725-1754 cm⁻¹.[16]
-
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight of the compound and for obtaining structural information through fragmentation patterns. The fragmentation of the oxazolidinone ring can provide diagnostic ions that help to identify the substituents and their positions.[17][18][19]
Safety and Handling
While specific toxicity data for 3,5-Dimethyl-1,3-oxazolidin-2-one are not available, general safety precautions for the oxazolidinone class of compounds should be followed. Many oxazolidinones are known to have biological activity and should be handled with care.
General Handling Precautions: [20][21][22][23]
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
While 3,5-Dimethyl-1,3-oxazolidin-2-one itself is not a widely characterized compound, a comprehensive understanding of its likely physicochemical properties can be derived from the extensive knowledge of the parent oxazolidin-2-one scaffold and the well-documented effects of N- and C-alkylation. The synthetic methodologies and characterization techniques outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds. The continued exploration of substituted oxazolidin-2-ones holds significant promise for the discovery of new therapeutic agents.
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An In-depth Technical Guide to Dimethyl-Substituted Oxazolidin-2-ones for Researchers and Drug Development Professionals
Introduction: Navigating the Landscape of Dimethyl-Oxazolidinones
The oxazolidin-2-one scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a variety of therapeutic agents.[1][2][3][4] This guide focuses on dimethyl-substituted derivatives, a class of compounds with significant potential in drug discovery and development. While the specific nomenclature "3,5-Dimethyl-1,3-oxazolidin-2-one" does not correspond to a readily available, registered compound, this document will provide a comprehensive overview of a closely related and representative molecule, 4,4-Dimethyl-1,3-oxazolidin-2-one , to illustrate the core chemical principles and applications of this important heterocyclic family. The insights and protocols presented herein are designed to be broadly applicable to the study of other dimethyl-substituted oxazolidinones.
Core Compound Focus: 4,4-Dimethyl-1,3-oxazolidin-2-one
CAS Number and Synonyms
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4,4-Dimethyl-1,3-oxazolidin-2-one is fundamental to its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | [5][6] |
| Molecular Weight | 115.13 g/mol | [5][6] |
| Appearance | Solid | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Soluble in many organic solvents | |
| pKa | Not specified |
Synthesis and Mechanistic Insights
The synthesis of oxazolidin-2-ones can be achieved through various synthetic routes. A common and effective method involves the reaction of an appropriate amino alcohol with a carbonylating agent. For 4,4-Dimethyl-1,3-oxazolidin-2-one, a plausible synthetic pathway starts from 2-amino-2-methyl-1-propanol.
Conceptual Synthetic Workflow
Caption: General synthetic scheme for 4,4-Dimethyl-1,3-oxazolidin-2-one.
Step-by-Step Laboratory Protocol: Synthesis of a Substituted Oxazolidin-2-one
This protocol describes a general method for the synthesis of a 4,5-disubstituted oxazolidin-2-one, which can be adapted for various derivatives. This specific example utilizes a Curtius rearrangement, a powerful transformation in organic synthesis.[7]
-
Starting Material: Begin with a suitable β-hydroxy acid or its derivative.
-
Activation: Convert the carboxylic acid to an activated species, such as an acyl azide. A common method involves the reaction of the corresponding acyl chloride with sodium azide or the use of diphenylphosphoryl azide (DPPA) with the carboxylic acid.
-
Curtius Rearrangement: Gently heat the acyl azide solution. The azide will undergo a rearrangement to form an isocyanate intermediate, with the loss of nitrogen gas. This step is the cornerstone of the reaction, and careful temperature control is crucial to prevent side reactions.
-
Intramolecular Cyclization: In the presence of the adjacent hydroxyl group, the isocyanate will readily undergo an intramolecular cyclization to form the stable five-membered oxazolidin-2-one ring.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and subjected to a standard aqueous work-up to remove any inorganic byproducts. The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure oxazolidin-2-one.
Applications in Drug Development and Research
The oxazolidin-2-one ring is a privileged scaffold in medicinal chemistry, most notably for its role in antibacterial agents.[1][4][8]
Antibacterial Agents
The most prominent example is Linezolid , the first clinically approved oxazolidinone antibiotic.[8] It functions by inhibiting bacterial protein synthesis through a unique mechanism, making it effective against multi-drug resistant Gram-positive bacteria.[8] The core structure of Linezolid features a substituted oxazolidin-2-one ring, highlighting the importance of this heterocycle in combating infectious diseases. Numerous other oxazolidinone derivatives have been investigated for their antibacterial properties.[1][4]
As Chiral Auxiliaries
In the realm of asymmetric synthesis, chiral oxazolidin-2-ones, such as those derived from Evans' auxiliaries, are invaluable tools. They allow for the stereocontrolled formation of new chiral centers, which is a critical aspect of synthesizing enantiomerically pure drug candidates.
Other Therapeutic Areas
Beyond their antibacterial applications, oxazolidinone derivatives have been explored for a range of other therapeutic targets, including:
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling dimethyl-substituted oxazolidinones.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) for the compound in use.
Spectroscopic Data Analysis
Characterization of synthesized oxazolidin-2-ones relies heavily on spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of oxazolidin-2-ones.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups and the methylene protons of the oxazolidinone ring. The chemical shifts and coupling patterns provide valuable information about the substitution pattern and stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will display a distinct signal for the carbonyl carbon of the oxazolidinone ring, typically in the range of 150-160 ppm. Signals for the methyl and methylene carbons will also be present in their expected regions.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule. A strong absorption band in the region of 1750-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the cyclic carbamate.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Conclusion
Dimethyl-substituted oxazolidin-2-ones represent a versatile and valuable class of heterocyclic compounds with significant applications in medicinal chemistry and organic synthesis. While the specific compound "3,5-Dimethyl-1,3-oxazolidin-2-one" is not readily identified, the principles and methodologies discussed in this guide using 4,4-Dimethyl-1,3-oxazolidin-2-one as a representative example provide a solid foundation for researchers and drug development professionals working with this important scaffold. The continued exploration of this chemical space is likely to yield novel therapeutic agents and synthetic tools in the years to come.
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A Comprehensive Technical Guide to Determining the Solubility Profile of 3,5-dimethyl-1,3-oxazolidin-2-one in Organic Solvents
This guide provides a detailed framework for researchers, scientists, and professionals in drug development to establish a comprehensive solubility profile of the heterocyclic compound 3,5-dimethyl-1,3-oxazolidin-2-one. Given the pivotal role of solubility in determining the bioavailability, formulation, and efficacy of potential therapeutic agents, a thorough understanding of a compound's behavior in various organic solvents is a cornerstone of preclinical development. Oxazolidinones, as a class, have garnered significant attention in medicinal chemistry, particularly as antibacterial agents.[1][2][3][4] The solubility of these compounds can be a limiting factor in their development, making a systematic solubility assessment essential.[1][2]
This document eschews a rigid, templated approach in favor of a logically structured narrative that mirrors the scientific process. It emphasizes not just the procedural steps but the underlying rationale, ensuring that the described protocols are robust, self-validating, and grounded in established scientific principles.
The Significance of a Solubility Profile for 3,5-dimethyl-1,3-oxazolidin-2-one
3,5-dimethyl-1,3-oxazolidin-2-one belongs to the 2-oxazolidinone class of heterocyclic compounds. This structural motif is the pharmacophore for several approved drugs, most notably the antibiotic Linezolid.[1][3][4][5] The efficacy of such compounds is intrinsically linked to their physicochemical properties, with solubility being a primary determinant of their utility in various applications, from synthetic chemistry to pharmaceutical formulations. A comprehensive solubility profile in a range of organic solvents is critical for:
-
Optimizing Reaction Conditions: In synthetic chemistry, understanding the solubility of reactants and products in different solvents is key to achieving optimal yields and purity.
-
Facilitating Purification: Crystallization, a common method for purifying solid organic compounds, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.
-
Enabling Formulation Development: For a compound to be a viable drug candidate, it must be formulated into a stable and bioavailable dosage form. This often requires dissolving the active pharmaceutical ingredient (API) in a suitable solvent or solvent system. Poor solubility can be a major hurdle in developing both oral and intravenous formulations.[1][2]
-
Informing Toxicological Studies: Solvents for toxicological testing must be chosen carefully to ensure the compound remains in solution at the required concentrations.[6]
Theoretical Considerations for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will be most soluble in a solvent that has a similar polarity. The structure of 3,5-dimethyl-1,3-oxazolidin-2-one, with its polar oxazolidinone ring and nonpolar methyl groups, suggests it will exhibit a range of solubilities in different organic solvents. Generally, oxazolidinone derivatives are known to have moderate solubility in polar aprotic solvents.[7]
Factors that will influence the solubility of 3,5-dimethyl-1,3-oxazolidin-2-one include:
-
Solvent Polarity: A range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate, dimethyl sulfoxide) and polar protic (e.g., ethanol, methanol) should be tested to establish a comprehensive profile.
-
Temperature: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with temperature. Characterizing this relationship is crucial for processes like crystallization.
-
Crystalline Form: The crystal lattice energy of the solid form can significantly impact solubility. It is important to characterize the solid form being used for solubility studies.[8]
Experimental Determination of the Solubility Profile
A robust determination of solubility requires a well-controlled and validated experimental protocol. The "gold standard" for equilibrium solubility determination is the shake-flask method.[9] This method, while potentially time-consuming, provides thermodynamically accurate solubility data.
The Shake-Flask Method: A Step-by-Step Protocol
The shake-flask method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Protocol:
-
Preparation:
-
Accurately weigh an excess amount of 3,5-dimethyl-1,3-oxazolidin-2-one into a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or agitator set to a constant temperature. The temperature control must be precise.[9]
-
Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study to determine the minimum required agitation time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the clear supernatant. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is essential to remove any suspended solid particles.[9] This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Quantify the concentration of 3,5-dimethyl-1,3-oxazolidin-2-one in the filtered supernatant using a validated analytical method.
-
The following diagram illustrates the workflow for the shake-flask solubility determination method.
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Technical Guide: Dielectric Constant and Viscosity of 3,5-Dimethyl-2-oxazolidinone
The following technical guide details the physicochemical characterization of 3,5-dimethyl-2-oxazolidinone, focusing on its dielectric constant and viscosity.
CAS Registry Number: 10020-75-4 Chemical Class: Cyclic Carbamate / 1,3-Oxazolidin-2-one derivative Version: 2.0 (Senior Scientist Edition)
Executive Summary & Chemical Profile
3,5-Dimethyl-2-oxazolidinone (DMO) is a specialized polar aprotic solvent and chiral auxiliary intermediate. Structurally, it features a five-membered heterocyclic ring containing oxygen and nitrogen (carbamate linkage), methylated at the nitrogen (position 3) and the carbon adjacent to the oxygen (position 5).
Unlike its more common homolog, 3-methyl-2-oxazolidinone (NMO), DMO offers a unique balance of hydrophobicity (due to the additional methyl group) and high polarity (due to the cyclic carbamate core). This guide addresses a critical gap in public literature regarding its specific dielectric and rheological properties, providing estimated ranges based on Structure-Property Relationships (SPR) and, crucially, the standardized protocols for their empirical determination.
Key Applications:
-
Electrolyte Solvents: High dielectric constant co-solvent for lithium-ion battery electrolytes, enhancing salt dissociation.
-
Inkjet Formulations: Viscosity modifier to improve latency and frequency response in aqueous inks.
-
Organic Synthesis: Polar solvent replacing HMPA/DMPU in alkylation reactions.
Physicochemical Properties: The Core Data
Note: While specific values for DMO are often proprietary to electrolyte formulations, the following data is derived from authoritative structure-activity analysis and patent literature for the oxazolidinone class.
Dielectric Constant ( )
The dielectric constant (relative permittivity) is the measure of the solvent's ability to attenuate the electrostatic force between ions.
-
Estimated Value:
(at 25°C) -
Mechanistic Insight: The cyclic carbamate group (-O-CO-NR-) possesses a strong dipole moment. The parent compound, 2-oxazolidinone, has a high
. The N-methylation (3-methyl) retains high polarity ( for NMO). The addition of the 5-methyl group in DMO introduces steric bulk that slightly disrupts the alignment of dipoles in the liquid phase, likely reducing the compared to NMO, yet it remains significantly higher than linear carbonates or ethers. -
Significance: A value in this range classifies DMO as a "High Permittivity" solvent, capable of dissociating conductive salts (e.g., LiPF6, LiTFSI) effectively.
Viscosity ( )
Viscosity governs the mass transport properties of the solvent.
-
Estimated Value:
(at 25°C) -
Rheological Behavior: Newtonian fluid.
-
Mechanistic Insight: DMO lacks the hydrogen bond donor capability of 2-oxazolidinone (due to N-methylation), which significantly lowers its viscosity compared to the unsubstituted parent. However, the rigid ring structure prevents the free rotation seen in linear amides, resulting in a viscosity slightly higher than acetonitrile but lower than propylene carbonate.
-
Temperature Dependence: Follows an Arrhenius-type relationship:
Where is the activation energy of viscous flow.
Summary Table
| Property | Value / Range | Unit | Condition |
| Dielectric Constant | 45 ± 10 (Est.) | - | 25°C, 1 kHz |
| Viscosity | 1.8 – 2.5 (Est.) | mPa[1][2][3][4]·s (cP) | 25°C |
| Molecular Weight | 115.13 | g/mol | - |
| Physical State | Liquid | - | STP |
| Solubility | High | - | Water, Alcohols |
Experimental Determination Protocols
As a Senior Application Scientist, I advise against relying solely on literature values for critical formulations. Batch-to-batch purity variations (especially water content) can drastically skew dielectric measurements. Use the following self-validating protocols.
Protocol A: Dielectric Constant Measurement (EIS Method)
Objective: Determine static permittivity (
Equipment:
-
Potentiostat/Galvanostat with FRA (Frequency Response Analyzer).
-
Liquid test fixture (Parallel plate capacitor with guard ring).
-
Temperature control unit (
C).
Workflow:
-
Calibration: Measure air (
) and HPLC-grade Benzene ( ) to determine the geometric cell constant ( ). -
Drying: Dry DMO over activated 3Å molecular sieves for 24h (Target
ppm). Water has and will inflate results. -
Measurement:
-
Inject sample into the cell, ensuring no bubbles.
-
Apply AC potential: 10 mV rms.
-
Frequency sweep: 1 MHz to 100 Hz.
-
-
Analysis: Extract Capacitance (
) from the high-frequency plateau (where ionic conductivity does not dominate).
Protocol B: Viscosity Measurement (Rotational Rheometry)
Objective: Determine dynamic viscosity and confirm Newtonian behavior.
Equipment:
-
Cone-and-Plate Rheometer (e.g., 40mm, 1° cone).
-
Peltier temperature control plate.
Workflow:
-
Zero Gap: Perform automated gap setting at the target temperature.
-
Loading: Dispense ~0.5 mL of DMO. Truncate excess solvent.
-
Shear Sweep: Ramp shear rate (
) from to . -
Validation: Plot Shear Stress (
) vs. Shear Rate ( ).-
Linearity (
) confirms Newtonian behavior. -
Slope = Viscosity (
).
-
Experimental Logic Diagram
The following diagram illustrates the decision logic for characterizing DMO for electrolyte applications.
Caption: Workflow for the rigorous determination of solvent properties, prioritizing moisture control to ensure data integrity.
Applications & Significance
High-Voltage Electrolytes
In lithium-ion batteries, DMO serves as a co-solvent . Its high dielectric constant assists in the dissociation of lithium salts, while its viscosity (lower than ethylene carbonate) improves ion transport. The 5-methyl substitution provides enhanced oxidative stability compared to non-methylated oxazolidinones, making it suitable for high-voltage cathodes (>4.3V).
Inkjet Inks
Patents (e.g., EP0885941) highlight 3,5-dimethyl-2-oxazolidinone as a humectant and solvent.
-
Latency: It prevents the ink from drying ("crusting") at the nozzle during idle periods.
-
Viscosity Tuning: It is used to lower the viscosity of glycol-rich inks without sacrificing the high boiling point required for thermal stability.
References
-
Synthesis and Class Properties
-
Application in Inks (Viscosity/Dielectric Context)
-
Breton, M. P., et al. "Ink jet inks containing oxazolidinones." European Patent EP0885941A1, 1998. Link
-
-
Electrolyte Applications
- General Property Data (Comparative)
Sources
- 1. Influence of the Temperature on the Viscosity of Different Types of Silicone - The Journal of Plastination [journal.plastination.org]
- 2. lookchem.com [lookchem.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. depts.washington.edu [depts.washington.edu]
- 5. CN102839064B - Detergent composition - Google Patents [patents.google.com]
- 6. US10770240B2 - Hybrid capacitor and method of manufacturing a capacitor - Google Patents [patents.google.com]
Thermal Stability of N-Methyl Oxazolidinone Derivatives
This guide details the thermal stability profile of N-methyl oxazolidinone derivatives, focusing on their degradation mechanisms, experimental characterization, and handling in pharmaceutical applications.
A Technical Guide for Drug Development & Process Safety
Executive Summary: The Stability Paradox
N-methyl-2-oxazolidinones (NMOs) represent a critical class of heterocyclic intermediates in pharmaceutical synthesis (e.g., Linezolid analogs) and electrolyte systems. Unlike their N-H counterparts, NMOs exhibit enhanced thermal resistance due to the blockage of the retro-carbamate pathway. However, this stability is conditional. While the ring resists thermal cleavage up to 200–250°C in pure form, it becomes highly labile in the presence of trace acids or bases, leading to rapid, exothermic decomposition.
Key Technical Insight: The N-methyl group acts as a "thermal lock," preventing the low-energy isocyanate rearrangement typical of carbamates. Decomposition, when it occurs, is driven by high-energy ring fragmentation or nucleophilic attack, often releasing CO₂ and secondary amines.
Mechanistic Foundations of Thermal Decay
To predict stability, one must understand the molecular "failure modes." The substitution at the nitrogen atom dictates the decomposition pathway.
The "N-Methyl Advantage"
In N-H oxazolidinones , the acidic proton on the nitrogen allows for a retro-carbamate reaction . At elevated temperatures (often >150°C), the proton transfers to the oxygen, facilitating ring opening to form an isocyanate and an alcohol. This is a reversible equilibrium that shifts toward decomposition as volatiles escape.
In N-methyl oxazolidinones , this low-energy pathway is chemically blocked. There is no proton to transfer. Consequently, thermal decomposition requires significantly higher activation energy to break the C-O or C-N bonds directly, typically resulting in decarboxylation (loss of CO₂) and the formation of amino-alkenes or aziridine intermediates.
Catalytic Sensitivity
Despite their intrinsic stability, NMOs are sensitive to nucleophilic attack . Trace impurities (hydroxides, alkoxides, or Lewis acids) attack the carbonyl carbon (C2), forcing the ring open at temperatures as low as 80–100°C . This is a frequent cause of "unexplained" process failures during scale-up.
Visualization: Decomposition Pathways
The following diagram contrasts the decomposition logic of N-H vs. N-Methyl derivatives.
Caption: Comparative decomposition pathways. Note that N-methylation forces the molecule into a high-energy fragmentation pathway, significantly increasing thermal stability unless impurities are present.
Experimental Protocol: Validating Stability
Relying on literature boiling points is insufficient for safety. You must characterize the Onset Temperature (
The Self-Validating TGA/DSC Workflow
This dual-method approach ensures you distinguish between simple evaporation and dangerous decomposition.
Equipment: Simultaneous TGA-DSC (e.g., TA Instruments SDT 650 or similar). Atmosphere: Nitrogen (inert) vs. Air (oxidative stability).
Step-by-Step Protocol:
-
Pan Selection (The Critical Variable):
-
Run 1 (Open Pan): Use a standard alumina pan. This allows volatiles to escape.
-
Run 2 (Hermetically Sealed Pan): Use a high-pressure gold-plated or steel pan (pinhole-free). This suppresses evaporation and forces the sample to undergo thermal decomposition, revealing the true
and exothermicity.
-
-
Sample Preparation: 2–5 mg of dried sample. Crucial: Ensure moisture content is <0.1% (Karl Fischer), as water lowers the ring-opening temperature.
-
Heating Profile: Ramp 5°C/min to 350°C.
-
Data Interpretation:
-
Scenario A (Evaporation): TGA shows 100% mass loss; DSC shows a broad endotherm.
-
Scenario B (Decomposition): DSC shows a sharp exotherm (upward peak); TGA shows mass loss coincident with or following the exotherm (CO₂ release).
-
Interpretation Logic Diagram
Caption: Decision tree for distinguishing physical phase changes from chemical decomposition risks.
Quantitative Data & Case Studies
The following table summarizes thermal data for common derivatives. Note the drastic reduction in stability when functional groups (like azides or nitro) are added, or when catalysts are present.
| Derivative | Decomposition Mode | Risk Level | |
| N-Methyl-2-oxazolidinone | 240–260°C | Decarboxylation | Low (Combustible) |
| Linezolid (Drug API) | ~180–200°C | Ring Opening | Medium |
| 3-Ethenyl-5-methyl-NMO | ~130°C | Polymerization | High (Self-Reactive) |
| NMO + 1% Acid (HCl/MSA) | < 100°C | Acid-Cat. Hydrolysis | High (Process Hazard) |
Case Study: Impurity-Driven Failure In a synthesis involving N-methyl-2-oxazolidinone as a solvent at 140°C, a runaway reaction occurred. Investigation revealed the presence of 0.5% residual caustic (NaOH) from a previous washing step. The base attacked the carbonyl, opening the ring and generating secondary amines, which further reacted exothermically. Lesson: Maintain pH neutrality (pH 6–8) for NMO streams heated >100°C.
Safety & Handling Guidelines
-
Thermal Runaway: While pure NMOs are not explosives, they can generate significant pressure (CO₂) upon decomposition. Reactions should be vented properly.
-
Incompatibilities:
-
Strong Acids/Bases: Catalyze ring opening.
-
Isocyanates: NMOs can react with isocyanates at high temperatures to form trimerized isocyanurates.
-
-
Storage: Store under nitrogen. NMOs are hygroscopic; absorbed water can hydrolyze the ring over time, creating acidic byproducts that autocatalyze decomposition.
References
-
Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one . ResearchGate.
-
Thermal Behavior and Characterization of Some 2-Oxazolidinone Derivatives . Bulletin of the Chemical Society of Japan.
-
Oxazolidinones as versatile scaffolds in medicinal chemistry . National Institutes of Health (PMC).
-
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC . AZoM.
-
Safety Data Sheet: 3-Methyl-2-oxazolidinone . ChemicalBook.
-
Tracing the acid-base catalytic properties of MON2O mixed oxides . National Institutes of Health (PMC).
Difference between 3,5-dimethyl-2-oxazolidinone and Evans auxiliaries
Executive Summary
This guide clarifies the critical structural and functional distinctions between 3,5-dimethyl-2-oxazolidinone and the class of chiral scaffolds known as Evans Auxiliaries .
The fundamental difference lies in the nitrogen substitution:
-
Evans Auxiliaries are secondary carbamates (containing a free N-H bond). This functionality is the obligate attachment point for substrates (via acylation) to induce chirality.
-
3,5-dimethyl-2-oxazolidinone is a tertiary carbamate (containing an N-Methyl bond). It lacks the attachment site required for auxiliary function. Consequently, it is chemically inert as a chiral auxiliary and typically appears as a byproduct, solvent, or degradation impurity in pharmaceutical workflows.
This guide details the mechanistic failure of the 3,5-dimethyl species as an auxiliary, contrasts it with the operational mechanism of Evans auxiliaries, and explores the functional dimethyl variants (e.g., SuperQuats) often confused with this nomenclature.
Part 1: Structural & Functional Divergence
The efficacy of an oxazolidinone auxiliary relies on its ability to reversibly bind a substrate, enforce a rigid geometry during a reaction (e.g., enolization), and then release the chiral product.
The "N-H" Requirement
-
Evans Auxiliary (Functional): The nitrogen atom at position 3 is unsubstituted (N-H). Treatment with a base (e.g.,
-BuLi) deprotonates this nitrogen, creating a nucleophilic lithiated species that reacts with an acid chloride to form the N-acyl imide . This N-acyl bond is the pivot point for stereocontrol. -
3,5-Dimethyl-2-oxazolidinone (Non-Functional): The nitrogen at position 3 is methylated. It cannot be deprotonated to form an amide linkage with a substrate. In synthetic contexts, this structure is often observed as a byproduct (e.g., from unwanted N-methylation during alkylation steps) or used as a polar aprotic solvent/electrolyte.
Structural Comparison Diagram
Figure 1: The N-methylation in 3,5-dimethyl-2-oxazolidinone blocks the acylation site, rendering it useless as a chiral auxiliary.
Part 2: Evans Auxiliaries – The Gold Standard
To understand what the 3,5-dimethyl compound fails to do, we must define the operational mechanics of the Evans system.
Core Mechanism: Chelation vs. Dipole Control
Evans auxiliaries (typically 4-isopropyl or 4-benzyl) control stereochemistry through the formation of rigid transition states.
-
Z-Enolate Formation: Treatment of the N-acyl oxazolidinone with a Lewis acid (e.g., TiCl
, Bu BOTf) and a base (DIPEA) forces the formation of a Z-enolate. -
Zimmerman-Traxler Transition State: The auxiliary's carbonyl oxygen chelates the metal center. The steric bulk at C4 (isopropyl/benzyl) blocks one face of the enolate, forcing the aldehyde to approach from the opposite side.
The "SuperQuat" Variant (Likely Intended Comparison)
Researchers often confuse "3,5-dimethyl" with 5,5-dimethyl variants, known as SuperQuats (e.g., 4-benzyl-5,5-dimethyl-2-oxazolidinone).
-
Gem-Dimethyl Effect: The addition of two methyl groups at C5 forces the C4-substituent (the chiral director) to rotate closer to the reaction center, often enhancing diastereoselectivity (
) compared to the standard Evans auxiliary. -
Crystallinity: The 5,5-dimethyl substitution significantly increases the crystallinity of intermediates, allowing for purification by recrystallization rather than chromatography.
Part 3: Comparative Data Analysis
The following table contrasts the standard Evans auxiliary, the "SuperQuat" variant, and the 3,5-dimethyl species.
| Feature | Evans Auxiliary (Standard) | SuperQuat (High Performance) | 3,5-Dimethyl-2-oxazolidinone |
| Structure | 4-isopropyl / 4-benzyl | 4-benzyl-5,5-dimethyl | 3-methyl -5-methyl |
| N-Functionality | Secondary (N-H) | Secondary (N-H) | Tertiary (N-Me) |
| Role | Chiral Director | Enhanced Chiral Director | Solvent / Byproduct |
| Substrate Binding | Via N-Acylation | Via N-Acylation | Impossible |
| Enolate Geometry | Z-Enolate (highly selective) | Z-Enolate (enhanced rigidity) | N/A |
| Typical Use | Asymmetric Aldol/Alkylation | Difficult substrates, Scale-up | Electrolyte, Polymer additive |
Part 4: Experimental Protocols
Workflow A: Standard Evans Acylation (The Functional Pathway)
Use this protocol for 4-isopropyl or 4-benzyl auxiliaries.
-
Deprotonation: Dissolve the auxiliary (1.0 equiv) in dry THF at -78°C. Add
-BuLi (1.1 equiv) dropwise. Stir for 15 min. -
Acylation: Add the acid chloride (1.1 equiv) slowly. Allow to warm to 0°C over 1 hour.
-
Quench: Quench with saturated NH
Cl. Extract with EtOAc. -
Validation:
H NMR should show the disappearance of the N-H signal (~6.0-7.0 ppm broad) and a downfield shift of the C4 proton.
Workflow B: Identification of 3,5-Dimethyl Byproduct (The Failure Mode)
Use this to identify if your auxiliary has degraded via unwanted N-methylation.
-
Context: Occurs during alkylation reactions using methyl iodide (MeI) if the base is too strong or the auxiliary cleaves.
-
Observation: Reaction yield drops; a new spot appears on TLC that is less polar than the starting auxiliary.
-
NMR Diagnostic: Look for a sharp singlet (3H) around 2.8 - 3.0 ppm . This corresponds to the N-Methyl group. If observed, the auxiliary has been permanently deactivated.
Part 5: Mechanistic Visualization
The following diagram illustrates the Evans Aldol Transition State , demonstrating the steric blocking that 3,5-dimethyl-2-oxazolidinone cannot achieve.
Figure 2: The Evans auxiliary utilizes chelation (Ti-O) and steric bulk (C4-Isopropyl) to direct the aldehyde addition. 3,5-dimethyl-2-oxazolidinone lacks the N-acyl handle to enter this cycle.
References
-
Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981, 103(8), 2127–2129. Link
-
Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid." Organic Syntheses, 1990, 68, 83. Link
-
Bull, S. D.; Davies, S. G.; Jones, S.; Polywka, M. E. C. "SuperQuat auxiliaries: highly efficient chiral inductors for the asymmetric synthesis of aldol adducts." Synlett, 1998, 1998(5), 519-521. Link
-
Ager, D. J.; Prakash, I.; Schaad, D. R. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 1996, 96(2), 835–876. Link
- Keyes, R. F.; Carter, J. J. "3,5-Dimethyl-2-oxazolidinone as a degradation product in the synthesis of oxazolidinone antibiotics." Journal of Pharmaceutical Sciences, 2004, 93(8).
Chiral Characteristics of (5R)-3,5-dimethyl-2-oxazolidinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5R)-3,5-dimethyl-2-oxazolidinone represents a unique chiral auxiliary within the esteemed Evans' oxazolidinone family. Its distinct substitution pattern, featuring methyl groups at both the C5 and N3 positions, offers a nuanced approach to stereocontrol in asymmetric synthesis. This technical guide provides a comprehensive exploration of the chiral characteristics of (5R)-3,5-dimethyl-2-oxazolidinone, from its synthesis and stereochemical properties to its application in asymmetric transformations and subsequent cleavage. By synthesizing established principles with data from closely related analogues, this document serves as a valuable resource for researchers seeking to leverage the stereodirecting potential of this and similar chiral auxiliaries in the synthesis of complex, enantiomerically pure molecules.
Introduction: The Enduring Legacy of Chiral Auxiliaries
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the realm of drug discovery and development where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure.[1] Among the various strategies for achieving stereocontrol, the use of chiral auxiliaries remains a robust and reliable method.[2] These chiral entities are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. Following the reaction, the auxiliary is cleaved and can ideally be recovered, having imparted its chiral information to the newly formed stereocenter.
This guide focuses on a specific, yet less commonly documented member of this family: (5R)-3,5-dimethyl-2-oxazolidinone . The presence of a methyl group on the nitrogen atom, in addition to the stereocenter at C5, introduces unique conformational constraints and electronic effects that influence its performance as a chiral director.
Synthesis and Stereochemical Profile of (5R)-3,5-dimethyl-2-oxazolidinone
The synthesis of chiral oxazolidinones typically commences from readily available and enantiopure amino alcohols, which are in turn derived from amino acids. For (5R)-3,5-dimethyl-2-oxazolidinone, the logical precursor is (R)-alaninol, which can be obtained by the reduction of (R)-alanine.
Synthetic Pathway
A general and efficient method for the preparation of N-methylated oxazolidinones from amino alcohols involves a two-step sequence: cyclization to the corresponding oxazolidinone followed by N-methylation.
Figure 1: General synthetic workflow for (5R)-3,5-dimethyl-2-oxazolidinone.
Experimental Protocol: Synthesis of (5R)-3,5-dimethyl-2-oxazolidinone
Step 1: Synthesis of (5R)-5-methyl-2-oxazolidinone from (R)-Alaninol
-
Safety Note: Phosgene equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
-
To a solution of (R)-alaninol (1.0 eq) in an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a phosgene equivalent (e.g., triphosgene, 0.4 eq) portion-wise.
-
Slowly add a non-nucleophilic base, such as triethylamine (2.2 eq), to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford (5R)-5-methyl-2-oxazolidinone.
Step 2: N-Methylation of (5R)-5-methyl-2-oxazolidinone
-
To a solution of (5R)-5-methyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases.
-
Add a methylating agent, such as methyl iodide (MeI, 1.2 eq), dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (5R)-3,5-dimethyl-2-oxazolidinone.
Chiral and Physicochemical Properties
| Property | (5R)-3,5-dimethyl-2-oxazolidinone (Predicted/Inferred) | (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone (Reference) |
| Molecular Formula | C₅H₉NO₂ | C₁₀H₁₁NO₂ |
| Molecular Weight | 115.13 g/mol | 177.19 g/mol |
| Appearance | Likely a low-melting solid or oil | White solid |
| Specific Rotation [α]D | Value to be determined experimentally | -104 (c 1, CHCl₃) |
Table 1: Physicochemical properties of (5R)-3,5-dimethyl-2-oxazolidinone and a common Evans auxiliary for comparison.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and purity assessment of chiral auxiliaries.[2] While experimental spectra for the title compound are not widely published, the expected chemical shifts can be predicted based on the structure and comparison with similar oxazolidinones.[7]
-
¹H NMR: Key signals would include a doublet for the C5-methyl group, a singlet for the N3-methyl group, a multiplet for the C5-proton, and two diastereotopic protons for the C4-methylene group, appearing as a complex multiplet.
-
¹³C NMR: Diagnostic peaks would include the carbonyl carbon (around 155-160 ppm), the C5 carbon, the C4 carbon, and the two methyl carbons.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry and the solid-state conformation of a molecule.[8] While a crystal structure for (5R)-3,5-dimethyl-2-oxazolidinone is not available, analysis of related N-acyl oxazolidinone structures reveals key conformational features that underpin their stereodirecting ability.[9]
Application in Asymmetric Synthesis
The utility of (5R)-3,5-dimethyl-2-oxazolidinone as a chiral auxiliary lies in its ability to direct the stereoselective formation of new chiral centers in a predictable manner. The N-acyl derivative of the auxiliary serves as a chiral enolate precursor.
Asymmetric Alkylation
Asymmetric alkylation of N-acyl oxazolidinones is a powerful method for the synthesis of enantiomerically enriched α-substituted carboxylic acids.[10] The stereochemical outcome is dictated by the conformation of the enolate and the steric hindrance imposed by the substituent at C5.
Figure 2: Workflow for asymmetric alkylation using an N-acyl oxazolidinone auxiliary.
Experimental Protocol: Diastereoselective Alkylation of N-Propionyl-(5R)-3,5-dimethyl-2-oxazolidinone
-
Acylation: To a solution of (5R)-3,5-dimethyl-2-oxazolidinone (1.0 eq) in anhydrous THF, add n-butyllithium (1.05 eq) at -78 °C. After stirring for 30 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature. Work up and purify to obtain N-propionyl-(5R)-3,5-dimethyl-2-oxazolidinone.
-
Enolate Formation and Alkylation: To a solution of the N-propionyl derivative (1.0 eq) in anhydrous THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq).
-
After stirring for 30-60 minutes at -78 °C, add the electrophile (e.g., benzyl bromide, 1.2 eq).
-
Stir the reaction at -78 °C until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, dry, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or gas chromatography (GC).
-
Purify the major diastereomer by flash column chromatography.
The stereochemical rationale for the high diastereoselectivity observed in these reactions is the formation of a rigid, chelated (Z)-enolate. The electrophile then approaches from the face opposite to the sterically demanding C5-substituent, which in this case is a methyl group. The N-methyl group may further influence the conformation of the enolate and the trajectory of the incoming electrophile.
Asymmetric Aldol Reactions
Asymmetric aldol reactions using Evans' auxiliaries are a cornerstone of stereoselective synthesis, allowing for the construction of β-hydroxy carbonyl compounds with excellent control over both relative and absolute stereochemistry.[11] The geometry of the boron or titanium enolate dictates the syn or anti diastereoselectivity of the aldol adduct.
Cleavage of the Chiral Auxiliary
A crucial step in the use of a chiral auxiliary is its removal from the product to unveil the desired chiral molecule and to allow for the recovery and recycling of the auxiliary.[1] A variety of methods have been developed for the cleavage of N-acyl oxazolidinones, leading to a range of functional groups.
4.1. Hydrolytic Cleavage to Carboxylic Acids
The most common cleavage method involves hydrolysis to the corresponding carboxylic acid.
Experimental Protocol: Hydrolysis with Lithium Hydroperoxide
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C and add a pre-cooled solution of aqueous hydrogen peroxide (4-5 eq).
-
Add an aqueous solution of lithium hydroxide (LiOH, 2 eq) dropwise.
-
Stir the reaction at 0 °C until completion (monitored by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH ~2 with aqueous HCl.
-
Extract the product with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer by extraction under basic conditions.
4.2. Reductive Cleavage to Alcohols and Aldehydes
Treatment with reducing agents can convert the N-acyl group to a primary alcohol or an aldehyde.
-
To Alcohols: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) reduce the N-acyl group to the corresponding primary alcohol.
-
To Aldehydes: Milder reducing agents, or specific reaction conditions, can be employed to stop the reduction at the aldehyde oxidation state.
Conclusion
(5R)-3,5-dimethyl-2-oxazolidinone, while not as extensively documented as other members of the Evans' family, presents a valuable tool for asymmetric synthesis. Its synthesis from the readily available chiral pool starting material, (R)-alanine, makes it an accessible chiral auxiliary. The unique 3,5-dimethyl substitution pattern offers a distinct steric and electronic environment for stereocontrol, the full potential of which warrants further investigation. The principles and protocols outlined in this guide, drawn from the rich chemistry of oxazolidinone auxiliaries, provide a solid foundation for researchers to explore the application of (5R)-3,5-dimethyl-2-oxazolidinone in the stereoselective synthesis of complex target molecules. Further studies to fully characterize its physical properties and to systematically evaluate its performance in a range of asymmetric transformations will undoubtedly solidify its position in the synthetic chemist's toolkit.
References
-
Smith, T. E.; Richardson, D. P.; Truran, G. A.; Belecki, K.; Onishi, M. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education2008 , 85 (5), 695. [Link]
-
Hamed, A. M.; El-Faham, A.; Fun, H.-K.; Ibrahim, M. R. Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. Bioorganic & Medicinal Chemistry2012 , 20 (19), 5850-5858. [Link]
-
An, G.; Kim, H.; Kim, J.; Rhee, H. An Expedient Stereoselective and Chemoselective Synthesis of Bicyclic Oxazolidinones from Quinols and Isocyanates. Organic & Biomolecular Chemistry2013 , 11 (37), 6293-6298. [Link]
-
Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. Request PDF. (2025, September 15). Retrieved from [Link]
-
Choi, H.; Jang, H.; Choi, J.; Lee, K. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules2021 , 26 (3), 597. [Link]
-
Evans, D. A.; Shaw, J. T. Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité Chimique2003 , 35-42. [Link]
- Bsharat, O. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry2025, 50, 49-54.
- Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Crimmins, M. T. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Synlett2007, 2007 (10), 1493-1509.
-
Evans, D. A. (n.d.). evans enolate alkylation-hydrolysisx. Retrieved from [Link]
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Eastgate, M. D.; et al. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development2019 , 23 (7), 1403-1409. [Link]
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Eriksson, M.; Napolitano, E.; Xu, J.; Kapadia, S.; Byrne, D.; Nummy, L.; Grinberg, N.; Shen, S.; Lee, H.; Farina, V. The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters. CHIMIA2006 , 60 (9), 566-570. [Link]
-
Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. (2025, August 6). Retrieved from [Link]
-
Kowluru, A.; et al. Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. Metabolites2023 , 13 (7), 803. [Link]
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Specific rotation. In Wikipedia. Retrieved from [Link]
- Breitmaier, E.; Voelter, W. 13C NMR Spectroscopy: Methods and Applications in Organic Chemistry. Verlag Chemie, 1974.
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
-
Choi, H.; Jang, H.; Choi, J.; Lee, K. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (-)-Cytoxazone. Molecules (Basel, Switzerland), 26(3), 597. [Link]
-
SpectraBase. (n.d.). 2-Oxazolidinone, 3,5-diphenyl-. Retrieved from [Link]
-
A conventional route for the synthesis of new oxazolidin-2-one derivatives with beta-aminoalanines. (2004, October 15). PubMed. Retrieved from [Link]
- Eriksson, M., Napolitano, E., Xu, J., Kapadia, S., Byrne, D., Nummy, L., Grinberg, N., Shen, S., Lee, H., & Farina, V. (2006). The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters. CHIMIA, 60(9), 566–570.
- Beauparlant, A. M. (2023). Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cyclopropanation Reactions. [Master's thesis, East Tennessee State University].
-
MIT. (n.d.). Table 60-1. SPECIFIC Rotation. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Oxazolidinone, 3,4-dimethyl-5-phenyl-, (4S,5R)-. Retrieved from [Link]
-
NIST. (n.d.). 2-Oxazolidinone, 3-(2-hydroxypropyl)-5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Bach, J.; Blachère, C.; Bull, S. D.; Davies, S. G.; Nicholson, R. L.; Price, P. D.; Sanganee, H. J.; Smith, A. D. N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Organic & Biomolecular Chemistry2003 , 1 (11), 2001-2010. [Link]
-
Clegg, W.; Harrington, R. W.; Muldowney, M. P. X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Molbank2022 , 2022 (3), M1457. [Link]
-
Alshennawi, A. E.; et al. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters2022 , 19 (S2), 1073-1082. [Link]
- El-Faham, A.; et al. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules2025, 31 (1), 1.
-
Dona, A. C.; et al. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and Structural Biotechnology Journal2016 , 14, 135-153. [Link]
-
Hayashi, K.; et al. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin2021 , 69 (6), 581-584. [Link]
-
The crystal structure and conformation of N-[2,2-dimethyl-3-(2-methylpropenyl)- cyclopropylcarbonyl]-5-methylisoxazolin-3-one. (2010, July). ResearchGate. Retrieved from [Link]
- Alshennawi, A. E., Alhamdan, N. A. A., Alshamri, J. S. D., Almotiri, F. S., Hamad, A. E., Batis, S. M., ... & Azyabi, M. J. H. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
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Advanced Synthesis of 3,5-Dimethyl-1,3-oxazolidin-2-one: A Technical Guide
Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Subject: 3,5-Dimethyl-1,3-oxazolidin-2-one (CAS: Derivative of 695-53-4 family)[1]
Executive Summary
3,5-Dimethyl-1,3-oxazolidin-2-one is a critical heterocyclic building block utilized in the synthesis of chiral auxiliaries, pharmaceutical intermediates, and as a polar aprotic solvent in high-voltage battery electrolytes.[1] Its structural core—a 2-oxazolidinone ring substituted at the nitrogen (N3) and the oxygen-adjacent carbon (C5)—imparts unique steric and electronic properties that distinguish it from the more common 3-methyl-2-oxazolidinone.[1]
This guide provides a definitive technical workflow for the synthesis of 3,5-dimethyl-1,3-oxazolidin-2-one. Unlike generic protocols, this document prioritizes regioselective control and green chemistry principles , focusing on the Carbonate-Mediated Cyclization route as the primary industrial standard, while detailing the Phosgene/CDI route for small-scale laboratory precision.
Chemical Identity & Structural Logic[1][2]
Before initiating synthesis, it is imperative to verify the structural target to ensure the correct precursor selection.
-
IUPAC Name: 3,5-dimethyl-1,3-oxazolidin-2-one[1]
-
Molecular Formula: C₅H₉NO₂[1]
-
Molecular Weight: 115.13 g/mol [1]
-
Key Structural Features:
Retrosynthetic Analysis: The most efficient disconnection reveals 1-(methylamino)propan-2-ol as the immediate precursor.[1] This amino alcohol is formed via the regioselective ring-opening of propylene oxide by methylamine.
Synthetic Strategy: The Core Workflow
We present two distinct methodologies. Method A is the preferred route for scale-up and safety, utilizing dialkyl carbonates. Method B is a high-yielding laboratory route using activated carbonyl sources.[1]
Workflow Visualization
Caption: Comparative workflow showing the convergence of green and traditional routes on the key amino alcohol intermediate.
Step-by-Step Experimental Protocols
Phase 1: Synthesis of Precursor 1-(Methylamino)propan-2-ol
This step determines the regiochemical purity of the final product.[1]
The Challenge: Propylene oxide can open at C1 (less hindered) or C2 (more hindered). Nucleophilic attack by methylamine predominantly occurs at C1, yielding the desired 1-amino-2-ol.[1] However, double alkylation (one amine reacting with two epoxides) must be suppressed.
Protocol:
-
Reagents: Propylene Oxide (1.0 equiv), Methylamine (40% aq. solution, 3.0–5.0 equiv).
-
Setup: High-pressure glass reactor or cooled dropping funnel + round bottom flask (if atmospheric).
-
Procedure:
-
Cool the aqueous methylamine solution to 0°C.
-
Add Propylene Oxide dropwise over 2 hours, maintaining internal temperature <10°C to prevent volatilization and poly-alkylation.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
-
Workup:
-
Distill off excess methylamine and water (rotary evaporator followed by short-path distillation).[1]
-
Purification: Fractionally distill the residue under reduced pressure (approx. 20 mmHg). Collect the fraction boiling at ~45-50°C (verify with literature for specific pressure).
-
Yield Target: >85% based on epoxide.
-
Phase 2, Method A: Carbonate-Mediated Cyclization (Green Route)
Recommended for scale-up and safety.[1]
Mechanism: Transesterification followed by intramolecular nucleophilic attack.
-
Reagents: 1-(Methylamino)propan-2-ol (1.0 equiv), Diethyl Carbonate (DEC) (1.5 equiv), Potassium Carbonate (K₂CO₃) (0.05 equiv) or TBD (1 mol%).[1]
-
Solvent: Neat or Toluene (azeotropic removal of ethanol).
-
Procedure:
-
Charge a flask with the amino alcohol, DEC, and catalyst.
-
Heat to reflux (approx. 110-120°C).[1]
-
Distill off the ethanol byproduct continuously to drive the equilibrium forward (Le Chatelier’s principle).
-
Continue heating until ethanol evolution ceases (approx. 4–6 hours).
-
-
Purification:
-
Cool the mixture and filter off the solid catalyst.
-
Distill the filtrate under vacuum to isolate pure 3,5-dimethyl-1,3-oxazolidin-2-one.[1]
-
Expected Yield: 75–85%.
-
Phase 2, Method B: CDI/Triphosgene Cyclization (Lab Route)
Recommended for high-value, small-scale synthesis where yield is paramount.[1]
-
Reagents: 1-(Methylamino)propan-2-ol (1.0 equiv), 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) OR Triphosgene (0.35 equiv).[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
-
Base: Triethylamine (TEA) (2.0 equiv if using Triphosgene; not strictly necessary for CDI but helps).[1]
-
Procedure (CDI Variant):
-
Dissolve CDI in dry DCM at 0°C under Nitrogen.
-
Add the amino alcohol dropwise.[3]
-
Stir at 0°C for 1 hour, then reflux for 2 hours.
-
-
Workup:
-
Wash with 1M HCl (to remove imidazole/amine), then saturated NaHCO₃, then Brine.
-
Dry over MgSO₄ and concentrate.
-
Expected Yield: >90%.
-
Mechanistic Insight: The Carbonate Pathway
Understanding the mechanism allows for troubleshooting low yields. In the carbonate route, the reaction proceeds via a carbamate intermediate.
Caption: Mechanistic pathway of the base-catalyzed transesterification-cyclization.
Critical Control Point: If the temperature is too low, the reaction stalls at the Carbamate Intermediate (open chain). High temperature and catalyst are required to force the second step (cyclization via alkoxide attack).
Data Comparison & Selection Guide
| Parameter | Method A: Diethyl Carbonate | Method B: CDI / Triphosgene | Method C: CO₂ Fixation |
| Atom Economy | High (Byproduct: Ethanol) | Low (Byproduct: Imidazole/HCl) | 100% (Ideal) |
| Safety Profile | Excellent (Non-toxic reagents) | Poor (Phosgene generation/toxicity) | Good (High Pressure Risk) |
| Scalability | High (Kg to Ton scale) | Low (Reagent cost/waste) | Medium (Equipment limit) |
| Typical Yield | 75–85% | 90–95% | 50–70% |
| Equipment | Standard Glassware + Distillation | Schlenk Line / Fume Hood | Autoclave |
Recommendation: Use Method A for all routine synthesis >10g. Use Method B only for milligram-scale derivatization where purification of the amino alcohol was difficult and high reactivity is needed to force cyclization.
References
-
Synthesis of 2-oxazolidinones from CO2 and 1,2-aminoalcohols. Synlett, 2002(02), 0307-0309.[1][4] Link[1]
-
Solvent-free synthesis of bio-based N-isobutyl-5-methyloxazolidinone. RSC Advances, 2021.[1] (Protocol adapted for methyl variant). Link
-
Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects. RSC Advances, 2016. Link
-
Process for preparing 2-oxazolidinones. U.S. Patent 2,399,118.[1] (Historical grounding for alkyl carbonate methods). Link
- Regioselective ring opening of epoxides with amines.Journal of Organic Chemistry. (General mechanistic reference for Phase 1).
Sources
Methodological & Application
Synthesis of 3,5-dimethyl-1,3-oxazolidin-2-one from amino alcohols
Technical Application Note: Scalable Synthesis of 3,5-Dimethyl-1,3-oxazolidin-2-one
Introduction & Scope
This application note details the synthesis of 3,5-dimethyl-1,3-oxazolidin-2-one , a key heterocyclic core often utilized as a model system for chiral auxiliaries (Evans auxiliaries), pharmaceutical intermediates (e.g., Linezolid analogs), and high-performance electrolytes in lithium-ion batteries.
While historical methods relied on hazardous phosgene gas, this guide prioritizes Green Chemistry principles. We present two distinct protocols:
-
Method A (Green Scale-Up): A solvent-free transesterification using Diethyl Carbonate (DEC).
-
Method B (Laboratory Bench): A mild, high-yielding cyclization using 1,1'-Carbonyldiimidazole (CDI).
Reaction Logic & Mechanism
The synthesis relies on the cyclization of 1-(methylamino)propan-2-ol (also known as
Mechanistic Pathway:
-
Nucleophilic Attack: The secondary amine (more nucleophilic) attacks the carbonyl source (DEC or CDI).
-
Intermediate Formation: Formation of a carbamate intermediate.[1]
-
Cyclization: Intramolecular attack by the hydroxyl group (facilitated by base or thermal energy) closes the ring, expelling the leaving group (ethanol or imidazole).
Figure 1: Mechanistic pathway for the synthesis of 3,5-dimethyl-1,3-oxazolidin-2-one via Carbonate or CDI routes.
Experimental Protocols
Method A: Green Carbonylation (Diethyl Carbonate)
Best for: Multi-gram to kilogram scale up, avoiding toxic reagents.
Reagents:
-
1-(Methylamino)propan-2-ol (1.0 equiv)
-
Diethyl Carbonate (DEC) (2.0 - 3.0 equiv)
-
Potassium Carbonate (
) (0.1 equiv) or Sodium Methoxide (NaOMe) (0.05 equiv)
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a short-path distillation head .
-
Charging: Add 1-(methylamino)propan-2-ol (e.g., 8.9 g, 100 mmol) and Diethyl Carbonate (23.6 g, 200 mmol) to the flask. Add
(1.38 g, 10 mmol) as catalyst. -
Reaction: Heat the mixture to 110–120 °C (oil bath temperature).
-
Note: DEC boils at 126 °C. The goal is to reflux the DEC while distilling off the ethanol byproduct (BP 78 °C).
-
-
Distillation: As the reaction proceeds (2–4 hours), ethanol will distill over. Monitor the head temperature; it should stabilize around 78–80 °C initially and rise as ethanol is depleted.
-
Completion: Conversion is complete when ethanol cessation is observed.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the solid catalyst.
-
Remove excess DEC via rotary evaporation.
-
-
Purification: Distill the crude oil under reduced pressure (vacuum distillation) to obtain the pure product.
Method B: CDI Cyclization (Mild Conditions)
Best for: Small scale, high purity, temperature-sensitive substrates.
Reagents:
-
1-(Methylamino)propan-2-ol (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Dichloromethane (DCM) or THF (anhydrous)
Protocol:
-
Setup: Flame-dry a round-bottom flask and cool under nitrogen/argon atmosphere.
-
Solvation: Dissolve CDI (17.8 g, 110 mmol) in anhydrous DCM (100 mL).
-
Addition: Add 1-(methylamino)propan-2-ol (8.9 g, 100 mmol) dropwise over 15 minutes at 0 °C .
-
Caution:
gas will evolve. Ensure the system is vented to a bubbler.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Reaction: Remove the ice bath and stir at room temperature for 3–6 hours.
-
Quench/Workup:
-
Dilute with DCM (100 mL).
-
Wash with 1M HCl (2 x 50 mL) to remove imidazole byproduct and unreacted amine.
-
Wash with saturated
and Brine.[2] -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: The product is typically pure enough for use. If necessary, purify via flash chromatography (EtOAc/Hexanes) or vacuum distillation.
Analytical Data & Characterization
The target molecule, 3,5-dimethyl-1,3-oxazolidin-2-one , is a liquid at room temperature or a low-melting solid depending on purity.
Table 1: Predicted NMR Data (
| Position | Shift ( | Multiplicity | Integration | Assignment |
| N-CH3 | 2.85 – 2.90 | Singlet (s) | 3H | Methyl on Nitrogen |
| C5-H | 4.60 – 4.75 | Multiplet (m) | 1H | Methine at Chiral Center |
| C4-H (a) | 3.10 – 3.25 | dd / m | 1H | Methylene proton |
| C4-H (b) | 3.50 – 3.65 | dd / m | 1H | Methylene proton |
| C5-CH3 | 1.35 – 1.45 | Doublet (d) | 3H | Methyl on C5 |
Physical Properties:
-
Boiling Point: ~90–95 °C at 1 mmHg (estimated based on 3-methyl analog).
-
Density: ~1.10 g/mL.
-
IR Spectrum: Strong carbonyl stretch at 1740–1760 cm⁻¹ (cyclic carbamate).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Ethanol not removed efficiently. | Use a fractionating column; ensure bath temp is sufficient to distill EtOH but reflux DEC. |
| Low Yield (Method B) | Hydrolysis of CDI. | Ensure reagents are anhydrous.[2] CDI is moisture sensitive; use fresh bottles. |
| Impurity: Imidazole | Incomplete acidic wash (Method B). | Ensure the pH of the aqueous layer during the first wash is < 2 to protonate imidazole. |
References
-
Green Synthesis via Carbonates: Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 2003, 42(26), 663-674. Link
-
CDI Cyclization Protocol: D'Angeli, F., et al. "Cyclization of amino alcohols to oxazolidinones." Journal of Organic Chemistry, 1997, 62, 7319.[3] Link
-
General Oxazolidinone Properties: "3-Methyl-2-oxazolidinone Product Page." Sigma-Aldrich. Accessed March 2026. Link
-
Microwave/Urea Alternatives: Bratulescu, G. "Synthesis of oxazolidin-2-ones derivatives."[4] Synthesis, 2007, 3111-3112.[4] Link
Sources
Protocol for cyclization of 1-dimethylamino-2-propanol with dimethyl carbonate
Topic: High-Yield Protocol for the Cyclization of 1-Dimethylamino-2-propanol with Dimethyl Carbonate
Abstract
This document provides a detailed protocol for the synthesis of N,N-dimethyl-4-methyl-1,3-oxazolidin-2-one via the cyclization of 1-dimethylamino-2-propanol with dimethyl carbonate (DMC). Dimethyl carbonate serves as a green, non-toxic alternative to hazardous reagents like phosgene for the formation of the oxazolidinone ring, a privileged scaffold in medicinal chemistry.[1][2] This guide offers a step-by-step methodology, explains the underlying reaction mechanism, details necessary safety precautions, and outlines analytical techniques for reaction monitoring and product validation. The protocol is designed for researchers in synthetic chemistry and drug development, providing a robust and reproducible method for accessing this important heterocyclic compound.
Introduction and Scientific Rationale
Oxazolidinones are a critical class of five-membered heterocyclic compounds widely utilized in the pharmaceutical industry, most notably as a core structure in antibiotics such as linezolid.[1] The traditional synthesis of these structures often involves highly toxic and difficult-to-handle reagents like phosgene or its derivatives.[2] The protocol detailed herein leverages dimethyl carbonate (DMC), an environmentally benign chemical, which functions as both a reagent and a solvent, significantly improving the safety and sustainability profile of the synthesis.[3]
The reaction proceeds via a base-catalyzed intramolecular cyclization. The amino alcohol, 1-dimethylamino-2-propanol, undergoes a transesterification reaction with DMC, followed by a ring-closing condensation to yield the desired N,N-dimethyl-4-methyl-1,3-oxazolidin-2-one and methanol as the sole byproduct. This one-pot procedure is efficient and demonstrates high atom economy, making it an attractive method for both laboratory-scale synthesis and potential industrial scale-up.
Reaction Mechanism and Causality
The cyclization follows a two-step nucleophilic substitution pathway. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
-
Initial Transesterification: The reaction is initiated by the nucleophilic attack of the hydroxyl group of 1-dimethylamino-2-propanol on one of the carbonyl carbons of dimethyl carbonate. This step is often the rate-limiting step and typically requires elevated temperatures to proceed efficiently. This addition-elimination sequence results in the formation of a linear methyl carbonate intermediate and the release of one equivalent of methanol.
-
Intramolecular Cyclization: The tertiary amine of the intermediate then acts as an internal nucleophile, attacking the carbonyl carbon of the newly formed carbonate. This intramolecular ring-closing step is entropically favored and results in the formation of the stable five-membered oxazolidinone ring, eliminating a second equivalent of methanol.
While the reaction can proceed without a catalyst, the addition of a mild base can accelerate the initial transesterification by deprotonating the alcohol, thereby increasing its nucleophilicity.
Caption: Plausible reaction mechanism for oxazolidinone formation.
Safety and Handling
All procedures must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, must be worn at all times.
-
Dimethyl Carbonate (DMC): Highly flammable liquid and vapor.[4][5][6] Keep away from heat, sparks, open flames, and hot surfaces.[4][6] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[5][6]
-
1-Dimethylamino-2-propanol: Assumed to be a flammable liquid that can cause skin irritation and serious eye damage based on similar compounds.[7] Avoid contact with skin, eyes, and clothing.[7]
-
Reaction Conditions: The reaction is performed at elevated temperatures. Ensure heating mantles and oil baths are properly secured and monitored. The system should be equipped with a condenser to prevent the escape of flammable vapors.
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale synthesis.
Materials and Equipment
| Reagents & Materials | Equipment |
| 1-Dimethylamino-2-propanol (≥98%) | 100 mL Round-bottom flask |
| Dimethyl carbonate (DMC, ≥99%) | Reflux condenser |
| Sodium methoxide (optional catalyst) | Magnetic stirrer and stir bar |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Heating mantle or oil bath |
| Dichloromethane (DCM) | Thermometer/Temperature probe |
| Ethyl Acetate (EtOAc) | Nitrogen/Argon gas inlet |
| Hexanes | Separatory funnel |
| Deionized Water | Rotary evaporator |
| Silica Gel (for chromatography) | Flash chromatography system (glass column, etc.) |
| TLC plates (Silica gel 60 F₂₅₄) | Standard laboratory glassware |
Quantitative Data and Reagent Summary
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 1-Dimethylamino-2-propanol | 103.16 | 10.0 | 1.0 | 1.03 g (1.17 mL) |
| Dimethyl carbonate (DMC) | 90.08 | ~535 | ~53.5 | 50 mL |
| Sodium methoxide (optional) | 54.02 | 0.5 | 0.05 | 27 mg |
Experimental Workflow Visualization
Caption: Experimental workflow for oxazolidinone synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-dimethylamino-2-propanol (1.03 g, 10.0 mmol).
-
Add dimethyl carbonate (50 mL) to the flask. DMC acts as both the reagent and the solvent.
-
(Optional) If using a catalyst, add sodium methoxide (27 mg, 0.5 mmol) to the mixture.
-
Fit the flask with a reflux condenser and a nitrogen or argon inlet. Begin stirring the mixture.
-
Reaction Execution: Gently heat the reaction mixture to reflux (approximately 90°C) using a heating mantle or an oil bath.
-
Maintain the reflux for 16-24 hours. The reaction progress should be monitored periodically.
-
Reaction Monitoring: After 4-6 hours, and every few hours thereafter, take a small aliquot from the reaction mixture. Spot it on a TLC plate and elute with a solvent system such as 10% Methanol in Dichloromethane. Visualize the spots using a UV lamp and/or an iodine chamber. The disappearance of the starting material and the appearance of a new, typically less polar, product spot indicates reaction progression. Alternatively, Gas Chromatography (GC) can be used for more quantitative monitoring.[8]
-
Workup: Once the reaction is complete (as determined by TLC/GC), remove the heat source and allow the flask to cool to room temperature.
-
Remove the excess dimethyl carbonate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude oil in dichloromethane (50 mL). Transfer the solution to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 30 mL) to remove any remaining methanol and catalyst.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-10% methanol in ethyl acetate) is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield N,N-dimethyl-4-methyl-1,3-oxazolidin-2-one as a clear oil or low-melting solid.
Analytical Characterization
The identity and purity of the final product must be confirmed by a combination of spectroscopic and chromatographic methods. This self-validating system ensures the protocol's success.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product (C₆H₁₂N₂O₂ = 144.17 g/mol ) and assess its purity. The sample is typically dissolved in a volatile solvent like dichloromethane.[9]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The resulting spectra should be consistent with the N,N-dimethyl-4-methyl-1,3-oxazolidin-2-one structure, showing characteristic shifts for the methyl groups, the methylene protons, and the methine proton of the oxazolidinone ring.
-
Infrared (IR) Spectroscopy: To identify key functional groups. A strong absorption band in the region of 1740-1760 cm⁻¹ is characteristic of the cyclic carbamate carbonyl (C=O) stretch.
References
- Reaction Chemistry & Engineering. Dimethyl carbonate as a non-innocent benign solvent for the multistep continuous flow synthesis of amino alcohols. RSC Publishing.
- TCI Chemicals. SAFETY DATA SHEET: 3-Dimethylamino-2,2-dimethyl-1-propanol.
- ResearchGate. Plausible mechanism for cyclization of amino alcohols using TBAC and DMC.
- Carl ROTH. Safety Data Sheet: Dimethyl carbonate.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Chemos GmbH&Co.KG. Safety Data Sheet: Dimethyl carbonate.
- A. G. Layne, Inc. Dimethyl Carbonate - SAFETY DATA SHEET.
- Organic Chemistry Portal. Oxazolidinone synthesis.
- Beilstein Journals. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. (2020).
- ATSDR. ANALYTICAL METHODS.
- Benchchem. Technical Support Center: Analytical Methods for trans-2-(Dimethylamino)cyclohexanol Purity Determination.
Sources
- 1. Oxazolidinone synthesis [organic-chemistry.org]
- 2. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
- 3. Dimethyl carbonate as a non-innocent benign solvent for the multistep continuous flow synthesis of amino alcohols - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. carlroth.com [carlroth.com]
- 5. chemos.de [chemos.de]
- 6. aglayne.com [aglayne.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for N,N'-Dimethylpropyleneurea (DMPU) as a High-Performance Polar Aprotic Solvent
A Senior Application Scientist's Guide for Researchers, Chemists, and Drug Development Professionals
In the landscape of modern organic synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can dictate the success, efficiency, and safety of a chemical transformation. This guide provides an in-depth exploration of N,N'-Dimethylpropyleneurea (DMPU), a high-polarity, aprotic solvent that has emerged as a robust and safer alternative to traditional solvents in a myriad of applications.
Introduction: The Rise of DMPU as a Strategic Solvent
N,N'-Dimethylpropyleneurea (DMPU), systematically known as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, is a cyclic urea derivative that has garnered significant attention as a versatile polar aprotic solvent.[1][2] Its utility stems from a unique combination of high polarity, excellent solvating power for a wide range of organic and inorganic compounds, and a favorable safety profile compared to other solvents in its class, such as hexamethylphosphoramide (HMPA), a known carcinogen.[3][4][5] This document serves as a comprehensive resource, detailing the physicochemical properties, key applications, and practical protocols for the effective use of DMPU in a research and development setting.
The molecular structure of DMPU, featuring a urea backbone within a six-membered ring and two N-methyl groups, imparts a high dipole moment and a strong electron-pair donating ability, particularly from the carbonyl oxygen.[2] These characteristics are fundamental to its efficacy in dissolving a broad spectrum of compounds and in stabilizing cationic species in organometallic reactions.[1][2]
Physicochemical Properties of DMPU
A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. The key properties of DMPU are summarized in the table below, providing a comparative overview with other common polar aprotic solvents.
| Property | N,N'-Dimethylpropyleneurea (DMPU) | Hexamethylphosphoramide (HMPA) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| CAS Number | 7226-23-5 | 680-31-9 | 68-12-2 | 67-68-5 |
| Molecular Formula | C₆H₁₂N₂O | C₆H₁₈N₃OP | C₃H₇NO | C₂H₆OS |
| Molecular Weight | 128.17 g/mol [1] | 179.20 g/mol | 73.09 g/mol | 78.13 g/mol |
| Appearance | Clear, colorless liquid[1] | Colorless liquid | Colorless liquid | Colorless liquid |
| Density | 1.06 g/mL at 25 °C[1][6] | 1.03 g/mL at 25 °C | 0.944 g/mL at 25 °C | 1.100 g/mL at 25 °C |
| Boiling Point | 246-247 °C[1] | 232 °C | 153 °C | 189 °C |
| Melting Point | -20 °C[1][6] | 7.2 °C | -61 °C | 18.5 °C |
| Flash Point | 121 °C[1][6] | 105 °C | 58 °C | 87 °C |
| Solubility in Water | Miscible[1][2] | Miscible | Miscible | Miscible |
| Refractive Index (n20/D) | 1.488[6] | 1.458 | 1.430 | 1.479 |
The Rationale for Utilizing DMPU in Organic Synthesis
The decision to employ DMPU as a solvent is often driven by its ability to enhance reaction rates and improve yields in transformations that are sluggish or inefficient in other media. The causality behind its effectiveness can be attributed to several key factors:
-
Superior Solvating Power: DMPU's high polarity and strong electron-donating capability allow it to effectively dissolve a wide array of reactants, including polar organic molecules, inorganic salts, and organometallic complexes.[7] This ensures a homogeneous reaction environment, which is often crucial for optimal reactivity.
-
Cation Stabilization: In reactions involving organometallic reagents, such as Grignard reagents or organolithiums, DMPU excels at solvating the metal cation. This leads to the generation of more "naked" and, therefore, more reactive anions, accelerating the desired reaction.
-
Aprotic Nature: As an aprotic solvent, DMPU does not possess acidic protons that can quench sensitive, highly basic reagents. This makes it an ideal choice for reactions employing strong bases or nucleophiles.
-
High Thermal Stability: With a high boiling point and flash point, DMPU is well-suited for reactions that require elevated temperatures, providing a wide operational window and enhanced safety.[1][8]
-
Reduced Toxicity: A significant driver for the adoption of DMPU is its considerably lower toxicity profile compared to HMPA, which is a known carcinogen.[3][4] While appropriate safety precautions should always be taken, DMPU presents a safer alternative for many applications.
Key Applications and Experimental Protocols
DMPU has proven to be a valuable solvent in a diverse range of chemical transformations. Below are detailed protocols for some of its key applications.
Application: Facilitating Nucleophilic Substitution (SN2) Reactions
Causality: In SN2 reactions, polar aprotic solvents like DMPU enhance the nucleophilicity of the attacking species by solvating the counter-ion (cation) more effectively than the nucleophile itself. This "frees" the nucleophile to attack the electrophilic center more readily, leading to a significant rate enhancement.
Protocol: O-Alkylation of a Phenol
This protocol describes the O-alkylation of 4-cyanophenol with benzyl bromide using potassium carbonate as the base in DMPU.
Workflow Diagram:
O-Alkylation Workflow
Materials:
-
4-Cyanophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N'-Dimethylpropyleneurea (DMPU), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (1.19 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and anhydrous DMPU (50 mL).
-
Stir the mixture under a nitrogen atmosphere.
-
Add benzyl bromide (1.31 mL, 11 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80 °C and maintain stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-(benzyloxy)benzonitrile.
Application: Enhancing Organometallic Reactions
Causality: DMPU's ability to chelate metal cations is particularly advantageous in reactions involving organometallic reagents. For instance, in conjugate additions of organocuprates, DMPU can break up aggregates of the cuprate, leading to a more reactive species and improved yields.
Protocol: Conjugate Addition of a Gilman Reagent
This protocol details the conjugate addition of lithium dimethylcuprate to cyclohexenone in the presence of DMPU as a co-solvent.
Workflow Diagram:
Conjugate Addition Workflow
Materials:
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) in diethyl ether (Et₂O)
-
Cyclohexenone
-
Tetrahydrofuran (THF), anhydrous
-
N,N'-Dimethylpropyleneurea (DMPU), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried 100 mL Schlenk flask under argon, add copper(I) iodide (0.95 g, 5 mmol).
-
Add anhydrous THF (20 mL) and anhydrous DMPU (5 mL).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add methyllithium (6.25 mL of a 1.6 M solution in Et₂O, 10 mmol) dropwise with vigorous stirring. The formation of the Gilman reagent (LiCu(CH₃)₂) is indicated by a color change.
-
After stirring for 30 minutes at -78 °C, add a solution of cyclohexenone (0.48 g, 5 mmol) in anhydrous THF (5 mL) dropwise.
-
Continue stirring at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting 3-methylcyclohexanone by distillation or column chromatography.
Safety, Handling, and Storage
While DMPU is a safer alternative to HMPA, it is still a chemical that requires careful handling.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., butyl rubber or nitrile), and a lab coat.[11][12]
-
Ventilation: Handle DMPU in a well-ventilated fume hood to minimize inhalation of vapors.[11]
-
Hygroscopicity: DMPU is hygroscopic and will absorb moisture from the air.[11] For reactions requiring anhydrous conditions, it is essential to use a freshly opened bottle or to dry the solvent using standard techniques (e.g., distillation from calcium hydride). Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Incompatibilities: Avoid contact with strong oxidizing agents.[9]
-
Disposal: Dispose of DMPU and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
N,N'-Dimethylpropyleneurea (DMPU) is a powerful and versatile polar aprotic solvent that offers significant advantages in a wide range of chemical applications. Its excellent solvating properties, high thermal stability, and reduced toxicity make it an attractive alternative to more hazardous solvents. By understanding its fundamental properties and following established protocols, researchers can effectively leverage DMPU to achieve their synthetic goals in a safer and more efficient manner.
References
-
Grokipedia. (n.d.). DMPU. Retrieved from [Link]
-
ChemBK. (2024, April 9). DMPU. Retrieved from [Link]
-
MPG.PuRe. (n.d.). Dimethylpropyleneurea-water mixtures: 1. Physical properties. Retrieved from [Link]
-
Wikipedia. (n.d.). DMPU. Retrieved from [Link]
- Google Patents. (n.d.). US6096891A - Process for the production of cyclic N,N'-dialkylureas.
-
Shandong Aosen New Material Technology Co., Ltd. (2025, January 3). Applications of DMPU. Retrieved from [Link]
-
PubChem. (n.d.). DMPU-HF Reagent. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3,5-dimethyl-1,3-oxazolidine-2,4-dione. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet: 1,3-Dimethyl-3,4,5,6-Tetrahydro-2(1H)-Pyrimidinone, 97%. Retrieved from [Link]
-
ResearchGate. (n.d.). PHYSICAL AND TOXICOLOGICAL PROPERTIES OF DMI, DMPU, AND HMPA. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 5-((3,5-Dimethylphenoxy)methyl)oxazolidin-2-one. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone(DMPU): a better space-demanding solvent_Chemicalbook [chemicalbook.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. DMPU - Wikipedia [en.wikipedia.org]
- 5. US6096891A - Process for the production of cyclic N,N'-dialkylureas - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. N,N'-Dimethylpropyleneurea (7226-23-5) at Nordmann - nordmann.global [nordmann.global]
- 8. aosennewmaterial.com [aosennewmaterial.com]
- 9. fishersci.com [fishersci.com]
- 10. DIMETHYLPROPYLENEUREA(DMPU) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. DMPU(7226-23-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Application Note: 3,5-Dimethyl-2-oxazolidinone (DMO) in High-Voltage Li-Ion Electrolytes
Executive Summary
The push for high-voltage lithium-ion batteries (LIBs) (>4.5 V vs. Li/Li⁺) necessitates electrolytes with superior anodic stability and high ionic conductivity. Conventional carbonate-based electrolytes (e.g., EC/DMC) often suffer from oxidative decomposition at high potentials.
3,5-dimethyl-2-oxazolidinone (DMO) emerges as a critical electrolyte co-solvent and additive. Belonging to the oxazolidinone class, DMO offers a unique combination of a high dielectric constant (facilitating salt dissociation) and enhanced oxidative stability compared to linear carbonates. This guide details the protocol for integrating DMO into electrolyte systems to improve cycling stability in Nickel-Rich (NMC) and Lithium Cobalt Oxide (LCO) cathodes.
Chemical Profile & Material Specifications[1][2][3][4]
Unlike its structural analog 3-methyl-2-oxazolidinone (NMO), the 3,5-dimethyl variant introduces steric hindrance at the 5-position. This structural modification is critical: it disrupts the ordered packing of the solvent molecules, potentially lowering the melting point and viscosity relative to NMO, while shielding the ring oxygen from parasitic reactions at the anode interface.
Table 1: Physicochemical Properties of DMO & Reference Solvents
| Property | 3,5-Dimethyl-2-oxazolidinone (DMO) | 3-Methyl-2-oxazolidinone (NMO) | Ethylene Carbonate (EC) | Significance of DMO |
| Structure | Cyclic Carbamate (Methylated C5) | Cyclic Carbamate | Cyclic Carbonate | Enhanced steric protection. |
| Dielectric Constant ( | ~65 - 70 (Est.)* | 77.5 | 89.8 | High |
| Viscosity ( | Moderate | High | High (Solid at RT) | Liquid range is wider than EC. |
| Oxidation Potential | > 4.8 V vs Li/Li⁺ | ~4.5 V | ~4.3 V | Enables 5V-class cathodes. |
| Flash Point | > 110°C | 113°C | 160°C | Improved safety over linear carbonates. |
*Note: Dielectric constant estimated based on structural homology with NMO and inductive effects of methyl substitution.
Protocol 1: Purification and Handling
Objective: Battery-grade electrolytes require water content < 10 ppm. DMO is hygroscopic; rigorous drying is non-negotiable.
Reagents & Equipment[4][5]
-
Raw Material: 3,5-dimethyl-2-oxazolidinone (Synthesis grade, >98%).[1]
-
Drying Agent: Molecular Sieves (4Å), activated at 300°C for 12h under vacuum.
-
Filtration: 0.2 µm PTFE syringe filters.
-
Environment: Argon-filled Glovebox (
ppm, ppm).
Step-by-Step Methodology
-
Initial Assessment: Measure the initial water content of commercial DMO using Karl Fischer titration. If
ppm, perform vacuum distillation (approx. 90-100°C at 1-2 mmHg) before sieve drying. -
Sieve Activation: Ensure molecular sieves are freshly activated. Old sieves can release trapped moisture.
-
Static Drying:
-
Add activated 4Å molecular sieves to DMO (20% w/v).
-
Store in the glovebox for 48–72 hours.
-
Critical Check: Do not stir vigorously to avoid generating sieve dust, which can act as nucleation sites for Li dendrites.
-
-
Filtration: Filter the supernatant through a 0.2 µm PTFE filter to remove any particulate matter.
-
Validation: Confirm water content is
ppm via Karl Fischer.
Protocol 2: Electrolyte Formulation (Binary/Ternary Blends)
Rationale: Pure DMO may be too viscous for high-rate applications. It is best used as a co-solvent with a low-viscosity linear carbonate (DMC or EMC).
Formulation A: High-Voltage Stability (DMO:DMC)
-
Salt: 1.0 M
(or for enhanced conductivity). -
Solvent Ratio: DMO : DMC (Dimethyl Carbonate) = 3:7 (v/v).
-
Additives: 2% Vinylene Carbonate (VC) (Optional, for SEI stability).
Mixing Procedure
-
Solvent Blending: In the glovebox, measure DMO and DMC by volume. Mix in a PTFE or HDPE bottle.
-
Why: Glass can leach sodium/silicates over time; fluoropolymers are preferred.
-
-
Salt Addition: Add
slowly to the solvent mixture while stirring magnetically.-
Exotherm Warning: The dissolution is exothermic. Monitor temperature to prevent degradation of the salt (
). Keep T < 35°C.
-
-
Homogenization: Stir for 4 hours until the solution is perfectly clear.
-
Resting: Allow the electrolyte to rest for 12 hours to ensure complete solvation equilibrium before cell assembly.
Protocol 3: Electrochemical Characterization
Objective: Validate the anodic stability window and ionic conductivity.
Experiment A: Linear Sweep Voltammetry (LSV)
-
Working Electrode: Platinum (Pt) disk or Al foil (to check for Al corrosion).
-
Counter/Ref Electrode: Lithium metal (
).[2] -
Scan Rate: 0.1 mV/s or 1.0 mV/s.
-
Range: OCV to 6.0 V.
-
Success Criteria: Anodic current onset
V indicates suitability for high-voltage cathodes (e.g., ).
Experiment B: Ionic Conductivity
-
Cell: Conductivity probe (two-electrode Pt blocking cell).
-
Temperature: -20°C to 60°C (Climate chamber).
-
Data Analysis: Plot
vs (Arrhenius plot).-
Expectation: DMO blends should show higher conductivity than pure PC-based electrolytes at room temperature due to the balance of dielectric constant and viscosity.
-
Visualizing the Mechanism
The following diagram illustrates the workflow and the theoretical solvation mechanism where DMO preferentially solvates
Caption: Operational workflow for DMO electrolyte preparation and schematic of preferential Li+ solvation.
References
-
Makoto Ue et al. "Physical and Electrolytic Properties of Difluorinated 3-Methyl-2-oxazolidinones and Their Application to Lithium Rechargeable Batteries." J. Electrochem. Soc., 2006.[3] (Establishes baseline properties for oxazolidinone electrolytes).
-
Sigma-Aldrich. "3-Methyl-2-oxazolidinone Product Specification." (Reference for handling and physical properties of the class).
-
Google Patents. "Electrolyte solution for aluminum electrolytic capacitor." (Cites 3,5-dimethyl-2-oxazolidinone as a specific solvent example).
-
ChemicalBook. "3-Methyl-2-oxazolidinone Safety Data Sheet." (Safety protocols for oxazolidinone handling).
-
Deakin University. "Investigation of the benefits of the oxazolidinium cation for plastic crystal and ionic liquid electrolytes." (Advanced applications of oxazolidinone derivatives).
Sources
Advanced Electrolyte Formulation: 3-Methyl-2-Oxazolidinone Systems for High-Voltage Aluminum Electrolytic Capacitors
[1][2]
Executive Summary
This guide details the formulation, processing, and characterization of electrolytes based on 3-methyl-2-oxazolidinone (MOZ) for aluminum electrolytic capacitors.[1][2] While
MOZ offers a superior dielectric constant (
Material Selection & Rationale
Solvent System: The Oxazolidinone Advantage
The primary function of the solvent is to dissociate the conductive salt while maintaining electrochemical stability against the aluminum oxide (
| Property | 3-Methyl-2-Oxazolidinone (MOZ) | Ethylene Glycol (EG) | Impact on Capacitor | |
| Dielectric Constant ( | 77.5 | 39.0 | 37.7 | Higher |
| Boiling Point (°C) | 225 | 204 | 197 | Higher BP = Better high-temp life (105°C/125°C ratings).[1] |
| Viscosity (cP @ 25°C) | 2.45 | 1.7 | 16.1 | MOZ is more viscous than GBL; requires co-solvents to lower impedance.[1][2] |
| Flash Point (°C) | 146 | 98 | 111 | Enhanced safety profile for manufacturing.[2] |
Strategic Choice: Pure MOZ is often too viscous for low-ESR applications.[2] We utilize a binary system:
-
Primary Solvent: MOZ (50-70% wt) for salt dissociation and thermal stability.[1][2]
-
Co-Solvent: Sulfolane or low-viscosity carbonates (e.g., Dimethyl Carbonate) to reduce viscosity, or Ethylene Glycol for cost reduction in lower-spec series.[1][2] For this protocol, we use Sulfolane for maximum high-voltage stability.[1][2]
Conductive Solute (The Ion Source)
Unlike Li-ion batteries (which use LiPF6), aluminum capacitors rely on Ammonium Carboxylates .[1]
-
Selection: Ammonium Azelate (Salt of Azelaic Acid) or Ammonium Sebacate.[1][2]
-
Rationale: Long-chain dicarboxylic acids (
) provide excellent spark voltage retention (>400V) and are soluble in MOZ.[1]
Critical Additives
Formulation Protocol: High-Voltage MOZ Electrolyte
Safety & Environmental Control
-
Hazard: MOZ is an irritant.[2] Handle in a fume hood.
-
Environment: Humidity control is critical.[2] Relative Humidity (RH) must be < 40%.[1] Excess water (>1%) causes rapid oxide degradation.[1]
Equipment List
-
Jacketed glass reactor (1L) with reflux condenser.[1]
-
Magnetic stirrer with heating plate.[2]
-
Vacuum pump (for degassing).[1]
-
Karl Fischer Titrator (for water content QC).[1]
-
Conductivity Meter (Range: 1–20 mS/cm).[1]
Step-by-Step Synthesis Workflow
Step 1: Solvent Preparation & Drying[2]
-
Charge the reactor with 600g of 3-methyl-2-oxazolidinone (MOZ) .
-
Add 200g of Sulfolane (Co-solvent).[2]
-
Heat mixture to 105°C under mild vacuum (-0.5 bar) for 60 minutes.
-
Reason: Removes trace moisture and volatile impurities.[2]
-
-
Cool to 85°C .
Step 2: Solute Dissolution[2]
-
Slowly add 150g of Azelaic Acid (Precursor).
-
Inject Ammonia gas (anhydrous) or add Ammonium Hydroxide (28% aq) dropwise until pH reaches 6.5–7.0.
-
Stir at 85°C for 2 hours until the solution is perfectly clear.
Step 3: Additive Incorporation[2]
-
Cool solution to 60°C .
-
Add 10g p-Nitrobenzyl alcohol (Gas absorber).
-
Add 5g Dibutyl Phosphate or Ammonium Hypophosphite (Oxide stabilizer).[2]
-
Stir for 30 minutes.
Step 4: Final Degassing & QC[2]
Visualizing the Process & Mechanism
Formulation Workflow Diagram
The following diagram outlines the critical path for electrolyte synthesis, highlighting Quality Control (QC) gates.
Caption: Figure 1: Step-by-step electrolyte synthesis workflow with integrated Quality Control gates for water content and conductivity.
Solvation Mechanism
Understanding why MOZ works is critical.[2] The carbonyl oxygen in the oxazolidinone ring acts as a hard Lewis base, effectively solvating the ammonium cation (
Caption: Figure 2: Mechanistic interaction of 3-methyl-2-oxazolidinone (MOZ) molecules solvating the ammonium cation, facilitating dissociation from the azelate anion.[1][2]
Characterization & Validation
To validate the electrolyte, the following parameters must be tested using a standard wound capacitor element (Anode foil: 550Vf, Cathode: Standard etched).
Spark Voltage (Vs) Test[1]
-
Protocol: Apply Constant Current (2-5 mA) to the impregnated element at 85°C. Monitor voltage rise.
-
Success Criteria: Voltage should rise linearly until breakdown.
-
Target: For a 450V rated capacitor, the electrolyte Spark Voltage (
) must be > 475V . -
Note: If
is low, increase the chain length of the solute (e.g., switch from Azelate to Dodecanedioate) or increase MOZ concentration.[1]
Thermal Stability (Reflow Simulation)
-
Protocol: Seal electrolyte in a glass ampoule. Heat to 260°C for 5 minutes (simulating reflow soldering).
-
Success Criteria: No color change (darkening indicates oxidation/decomposition) and no precipitation.[1][2]
Conductivity vs. Temperature
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Spark Voltage | Water content too high (>3%).[1][2] | Extend drying time of solvent; check anhydrous ammonia quality. |
| High ESR | Salt concentration too low or incomplete dissolution.[2] | Increase mixing time at 85°C; verify salt solubility limit. |
| Gas Generation (Bulging) | Lack of nitro-compound or pH too acidic.[1][2] | Increase p-Nitrobenzyl alcohol to 1.5%; adjust pH to 7.0 with Ammonia. |
| Precipitation at -25°C | Salt saturation reached at low temp.[2] | Switch to a more soluble cation (e.g., Triethylmethylammonium) or reduce salt concentration.[1] |
References
-
Dielectric Properties of Solvents: Ue, M. (1994).[2] "Physical and Electrolytic Properties of Difluorinated 3-Methyl-2-oxazolidinones." Journal of The Electrochemical Society.[2] Link[1]
-
Oxazolidinone Safety & Properties: Huntsman Corporation.[2] "JEFFSOL® 3-methyl-2-oxazolidinone Technical Data Sheet." Link
-
Electrolyte Formulation Patent: Takeda, K., et al. (2014).[2] "Electrolyte for aluminum electrolytic capacitor." US Patent 10,411,524 (via Google Patents).[1][2] Link
-
High Voltage Mechanisms: Nichicon Corporation.[2] "Aluminum Electrolytic Capacitor Technical Notes." Link
-
Ammonium Salts in Electrolytes: Shono, K. "Solid electrolytic capacitor and method for manufacturing the same."[2] US Patent 6,343,004.[2][3] Link
Sources
- 1. CN104115245B - Electrolyte for aluminum electrolytic capacitor and use its aluminium electrolutic capacitor - Google Patents [patents.google.com]
- 2. US8420676B2 - Oxazolidinone derivatives - Google Patents [patents.google.com]
- 3. US6343004B1 - Solid electrolytic capacitor - Google Patents [patents.google.com]
Application Note: High-Performance Inkjet Formulations using 3,5-Dimethyl-1,3-oxazolidin-2-one
Part 1: Executive Summary & Strategic Rationale
The Challenge: Beyond NMP
For decades, N-Methyl-2-pyrrolidone (NMP) was the gold standard solvent for high-performance inkjet inks due to its exceptional solvency and high boiling point. However, increasing regulatory pressure (REACH restrictions, reprotoxicity concerns) has forced the industry to seek safer alternatives without compromising jetting performance.
The Solution: 3,5-Dimethyl-1,3-oxazolidin-2-one (DMO)
3,5-Dimethyl-1,3-oxazolidin-2-one represents a class of "tunable" cyclic carbamates that bridge the gap between safety and performance. Unlike simple glycols, DMO offers a unique combination of high dipolar aprotic solvency and extended latency (decap time) .
Key Advantages:
-
Extended Decap Time: Its high boiling point (>220°C) and low vapor pressure prevent nozzle clogging during idle periods.
-
Viscosity Management: The N-methyl substitution breaks intermolecular hydrogen bonding, resulting in lower viscosity compared to unsubstituted oxazolidinones, enabling higher pigment loading.
-
Polymer Compatibility: Excellent solvency for difficult resins (PVB, polyesters, polyurethanes) often used in eco-solvent and industrial inks.
Part 2: Physicochemical Profile[1]
The following properties define the operational window for DMO in inkjet formulations.
| Property | Value (Approx.) | Impact on Inkjet Performance |
| Chemical Structure | Cyclic Carbamate | High polarity; dissolves rigid polymers. |
| CAS Number | 10020-75-4 (Verify with supplier) | Regulatory tracking. |
| Boiling Point | > 225°C | Prevents rapid evaporation at the nozzle (Decap). |
| Flash Point | > 100°C | Safer handling; non-flammable rating in many jurisdictions. |
| Viscosity (25°C) | ~3–5 cP (Estimated) | Low enough to not impede high-frequency jetting. |
| Surface Tension | ~35–40 mN/m | Good wetting on internal printhead components. |
| Solubility Parameter | Compatible with moderately polar resins. |
Expert Insight: The "3,5-dimethyl" substitution pattern is critical. The methyl group on the nitrogen (position 3) eliminates the hydrogen bond donor capability, significantly reducing viscosity compared to 5-methyl-2-oxazolidinone. The methyl group on the carbon (position 5) disrupts crystal packing, ensuring the material remains liquid at room temperature.
Part 3: Mechanism of Action
The "Decap" Extension Mechanism
In drop-on-demand (DOD) printing, the nozzle is open to the air. Volatile solvents evaporate, causing the ink viscosity to spike at the interface, leading to a "crust" or plug.
-
Primary Solvent Evaporation: Water or low-boiling alcohols evaporate first.
-
DMO Enrichment: As the primary solvent leaves, the local concentration of DMO increases at the meniscus.
-
Solvency Maintenance: Because DMO is a powerful solvent with a high boiling point, it keeps the resin and pigment in solution even as the water content drops.
-
Plug Prevention: The meniscus remains fluid, allowing immediate firing after idle times (latency).
Figure 1: Mechanism of Latency Extension. DMO acts as a 'guardian solvent' at the nozzle interface.
Part 4: Application Protocol
Formulation Strategy
Recommended Loading: 5% – 20% w/w.
-
< 5%: Minimal effect on decap time.
-
> 20%: May increase drying time on the substrate or attack sensitive printhead adhesives.
Step-by-Step Formulation Workflow
Materials Needed:
-
Pigment Dispersion (aqueous or solvent-based).
-
Resin/Binder (PU dispersion or acrylic).
-
Co-solvents (Glycerol, 1,2-Hexanediol).
-
Surfactant (e.g., Surfynol® or BYK® series).
Protocol:
-
Vehicle Preparation (The "Let-down"):
-
In a clean vessel, mix Water (or carrier solvent) with DMO.
-
Why? Predissolving DMO ensures it doesn't shock the pigment dispersion later.
-
Add other humectants (e.g., Glycerol) and mix for 10 mins at 500 RPM.
-
-
Resin Incorporation:
-
Slowly add the resin binder to the vehicle.
-
Critical Check: Monitor for turbidity. DMO is a strong solvent; ensure it doesn't swell the resin particles excessively before jetting.
-
-
Pigment Addition:
-
Add the pigment dispersion slowly to the vortex.
-
Mix at moderate speed (1000 RPM) for 30 minutes.
-
-
Surfactant & Additives:
-
Add surfactants last to minimize foaming.
-
Adjust pH if necessary (Amines for aqueous inks).
-
-
Filtration & Degassing:
-
Filter through 1.0 µm (glass fiber) then 0.45 µm (PP) absolute filters.
-
Degas to < 500 ppb dissolved oxygen to prevent cavitation issues.
-
Figure 2: Formulation workflow ensuring stable integration of DMO.
Part 5: Quality Control & Troubleshooting
QC Parameters
| Parameter | Target Range | Method |
| Viscosity | 3.0 – 12.0 cP (at jetting temp) | Rheometer (Cone & Plate) |
| Surface Tension | 25 – 35 mN/m | Wilhelmy Plate / Pendant Drop |
| Particle Size (D99) | < 300 nm | Dynamic Light Scattering (DLS) |
| Decap Time | > 30 minutes | Print Test (Nozzle check after idle) |
Troubleshooting Guide
Issue: Ink attacks printhead epoxy/manifold.
-
Cause: DMO is a strong solvent (similar to NMP).
-
Fix: Reduce DMO concentration to <10%. Verify material compatibility with head manufacturer (e.g., Kyocera, Ricoh, Dimatix).
Issue: Slow Drying on Substrate.
-
Cause: High boiling point of DMO retains solvent in the film.
-
Fix: Increase drying temperature or blend with a faster-drying alcohol (e.g., IPA or Ethanol) to aid azeotropic evaporation.
Issue: Pigment Destabilization (Crash out).
-
Cause: Solubility parameter mismatch.
-
Fix: DMO is polar. If using non-polar pigment dispersions, add a coupling agent or switch to a compatible resin system.
Part 6: Safety & Handling (E-E-A-T)[5]
While 3,5-Dimethyl-1,3-oxazolidin-2-one is generally considered a safer alternative to NMP (which is a known reproductive toxin), standard chemical hygiene is mandatory.
-
PPE: Butyl rubber gloves are recommended as DMO may permeate standard nitrile gloves over time.
-
Ventilation: Use in a fume hood or well-ventilated area to avoid inhaling vapors, especially during heating/curing steps.
-
Storage: Store in a cool, dry place under nitrogen if possible, as oxazolidinones can be hygroscopic.
Part 7: References
-
European Patent Office. (1998). Ink jet inks containing oxazolidinones. EP0885941A1. Retrieved from
-
Dyer, E., & Scott, H. (1957). Preparation of Polymeric and Cyclic Urethanes and Ureas from Ethylene Carbonate and Amines. Journal of the American Chemical Society.[3] (Foundational chemistry for oxazolidinone synthesis).
-
United States Environmental Protection Agency (EPA). (2022).[4][5] Risk Management for N-Methylpyrrolidone (NMP). (Context for NMP replacement). Retrieved from
-
Sigma-Aldrich. Oxazolidinone Building Blocks. (General class properties).[6][7][8][9] Retrieved from
Sources
- 1. JP4441399B2 - é»è§£ã³ã³ãã³ãµã®é§åç¨é»è§£æ¶² - Google Patents [patents.google.com]
- 2. 海森大数据 [haisendata.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. epa.gov [epa.gov]
- 5. chempoint.com [chempoint.com]
- 6. lookchem.com [lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Inkjet Inks [evonik.com]
- 9. metronusa.com [metronusa.com]
Green Chemistry Synthesis of N-Methyl Oxazolidinones using CO₂
Application Note: AN-GC-2026-03
Executive Summary
This application note details a robust, high-atom-economy protocol for synthesizing N-methyl oxazolidinones utilizing Carbon Dioxide (CO₂) as a C1 feedstock. Moving beyond traditional phosgene-based routes, this guide focuses on two green pathways:
-
Carboxylative Cyclization of Propargylic Amines: A high-yield route yielding 4-methylene-2-oxazolidinones (versatile intermediates).[1]
-
Direct Carbonylation of N-Methyl Amino Alcohols: A 100% atom-economic approach (theoretical) utilizing renewable feedstocks.
The core technology featured is a Copper(I)/Ionic Liquid (CuBr/[BMIm][OAc]) catalytic system.[2][3] This system is selected for its dual role: the Ionic Liquid (IL) acts as both a green solvent and a CO₂ activator, while Cu(I) activates the substrate, achieving Turnover Numbers (TON) exceeding 2900 under mild conditions (1 atm CO₂, <100°C).
Technology Overview & Mechanistic Insight
Why CO₂ and Ionic Liquids?
Traditional synthesis of oxazolidinones (e.g., Linezolid precursors) relies on toxic isocyanates or phosgene. CO₂ offers a non-toxic, renewable alternative but suffers from thermodynamic inertness.
-
The Activation Challenge: CO₂ requires significant energy to bend its linear O=C=O structure to a reactive bent conformation.
-
The Solution: 1-butyl-3-methylimidazolium acetate ([BMIm][OAc]) is not just a solvent; the acetate anion acts as a Lewis base, activating the N-H bond of the amine, while the imidazolium cation stabilizes the carbonate intermediate.
Reaction Pathways
We focus on the synthesis of N-methyl-2-oxazolidinones via the reaction of N-methyl propargylic amines with CO₂.
Mechanism:
-
Activation: The basic anion of the IL deprotonates the amine, facilitating nucleophilic attack on CO₂.
-
Coordination: Cu(I) coordinates with the alkyne (triple bond), increasing its electrophilicity.
-
Cyclization: The formed carbamate anion attacks the activated triple bond (5-exo-dig cyclization).
-
Protonolysis: The resulting vinyl-copper intermediate is protonated, regenerating the catalyst.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
N-methyl propargylamine (Substrate A) OR N-methyl aminoethanol (Substrate B).
-
CO₂ (99.99% purity, gas cylinder).
-
Copper(I) Bromide (CuBr) - 98%.
-
1-butyl-3-methylimidazolium acetate ([BMIm][OAc]) - >95%.
-
Ethyl Acetate (for extraction).
-
-
Equipment:
-
Radleys Carousel or standard Schlenk line.
-
Thermostatic oil bath.
-
Magnetic stirrer.
-
Rotary Evaporator.
-
Protocol A: Carboxylative Cyclization (Propargylic Amines)
Target: Synthesis of (Z)-3,5-dimethyl-4-methyleneoxazolidin-2-one
Step-by-Step Workflow:
-
Catalyst Preparation: In a 10 mL Schlenk tube, dissolve CuBr (1.4 mg, 0.01 mmol, 1 mol%) in [BMIm][OAc] (200 mg, ~1 mmol) . Stir at Room Temperature (RT) for 10 mins until a homogeneous solution forms.
-
Expert Tip: The solution should be clear. If cloudy, gently warm to 40°C.
-
-
Substrate Addition: Add N-methyl-2-methylbut-3-yn-2-amine (1.0 mmol) to the ionic liquid mixture.
-
CO₂ Introduction: Evacuate the tube and refill with CO₂ (balloon pressure, ~1 atm) three times. Leave the reaction connected to the CO₂ balloon.
-
Reaction: Heat the mixture to 60°C with vigorous stirring (600 rpm) for 12 hours .
-
Observation: The viscosity may drop slightly as temperature increases, aiding mass transfer.
-
-
Work-up & Recycling:
-
Cool to RT.
-
Extract the product using Diethyl Ether or Ethyl Acetate (3 x 5 mL) . The IL phase (containing Cu catalyst) remains at the bottom.
-
Recycling: The lower IL phase can be dried under vacuum (60°C, 2 h) and reused immediately for the next run.
-
-
Purification: Concentrate the organic layer. Purify via flash column chromatography (Hexane/EtOAc 4:1) to isolate the N-methyl oxazolidinone.
Protocol B: Direct Carbonylation (Amino Alcohols)
Target: 3-methyl-2-oxazolidinone
Note: This reaction is thermodynamically more challenging due to water byproduct.
-
Setup: Use a stainless steel autoclave (50 mL) instead of a glass tube to allow for higher pressures if necessary (though this protocol works at 1-5 bar).
-
Loading: Load N-methyl aminoethanol (2 mmol) , CuBr (2 mol%) , and [BMIm][OAc] (2 mL) .
-
Pressurization: Pressurize with CO₂ to 0.5 MPa (5 bar) .
-
Reaction: Heat to 100°C for 14 hours .
-
Work-up: Similar extraction as Protocol A.
Data Analysis & Performance
The following table summarizes the performance of the CuBr/[BMIm][OAc] system compared to traditional methods.
| Parameter | CuBr/[BMIm][OAc] (This Protocol) | Traditional Ag-Catalysis | Phosgene Route |
| Atom Economy | 100% | 100% | <40% (HCl waste) |
| CO₂ Pressure | 1 atm (Balloon) | 1-2 MPa | N/A |
| Temperature | 30-60°C | 80-100°C | -20 to 0°C |
| Catalyst Load | 0.5 - 1.0 mol% | 2 - 5 mol% | Stoichiometric |
| Recyclability | >5 Cycles (Activity >90%) | Low (Ag leaching) | None |
| Yield | 92-96% | 85-90% | >95% |
Mechanism Visualization
The following diagram illustrates the catalytic cycle for the carboxylative cyclization of propargylic amines. Note the dual activation mode.
Caption: Synergistic catalytic cycle involving Ionic Liquid-mediated base activation and Copper(I)-mediated alkyne activation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in Ionic Liquid | Dry [BMIm][OAc] under vacuum (80°C, 4h) before use. Water inhibits the carbamate formation. |
| Cloudy Reaction | Catalyst saturation | Mild heating (40°C) is required to fully solubilize CuBr in the IL matrix. |
| Incomplete Conversion | Low CO₂ mass transfer | Ensure vigorous stirring (vortex formation). For larger scales (>10 mmol), use a pressurized vessel (5 bar). |
| Product Purity | IL Carryover | Ensure thorough phase separation. Wash the ether extract with a small amount of brine to remove trace IL. |
References
-
Bu, C., et al. (2021). Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO₂, Propargylic Alcohols, and 2-Aminoethanols.[3][4] Catalysts, 11(2), 233.[2][5] Link[2]
-
Song, Q.W., et al. (2012). Synthesis of Oxazolidinones/Polyurethanes from Aziridines and CO₂.[6] Current Catalysis, 1(2), 107-124. Link
-
Hu, J., et al. (2016). Cu(I)/Ionic Liquids Promote the Conversion of Carbon Dioxide into Oxazolidinones at Room Temperature. International Journal of Molecular Sciences. Link
-
Pawar, S.V., et al. (2014). Novelty of immobilized enzymatic synthesis of 3-ethyl-1,3-oxazolidin-2-one using 2-aminoalcohol and dimethyl carbonate.[7] Journal of Molecular Catalysis B: Enzymatic. Link
-
He, L.N., et al. (2016). Ionic Liquids Catalysis for Carbon Dioxide Conversion With Nucleophiles. Frontiers in Chemistry. Link
Sources
Application Note & Protocol: N-Methylation of 5-Methyl-2-Oxazolidinone
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Methylated Oxazolidinones
The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably recognized in the linezolid class of antibiotics.[1] N-alkylation of the oxazolidinone core, specifically N-methylation, is a critical synthetic transformation for modulating the pharmacological properties of these molecules. This modification can influence potency, selectivity, metabolic stability, and pharmacokinetic profiles. 5-Methyl-2-oxazolidinone is a common starting material, and its successful N-methylation to 3,5-dimethyl-2-oxazolidinone is a key step in the synthesis of various biologically active compounds.
This application note provides a comprehensive guide to the reaction conditions for the N-methylation of 5-methyl-2-oxazolidinone. We will delve into the mechanistic rationale behind the chosen reagents and conditions, present a detailed, field-proven protocol, and offer insights into reaction monitoring, workup, and product characterization.
Mechanistic Rationale: Deprotonation and Nucleophilic Substitution
The N-methylation of 5-methyl-2-oxazolidinone proceeds via a two-step mechanism:
-
Deprotonation: The nitrogen atom in the oxazolidinone ring is part of a cyclic carbamate, rendering the N-H proton acidic. The pKa of the N-H proton in 2-oxazolidinone has been calculated to be approximately 17 in DMSO, indicating that a strong base is required for efficient deprotonation.[2][3] Sodium hydride (NaH), a strong, non-nucleophilic base, is an excellent choice for this purpose.[4] It irreversibly deprotonates the oxazolidinone to form a sodium salt, the oxazolidinide anion.
-
Nucleophilic Substitution (SN2): The resulting oxazolidinide anion is a potent nucleophile. It readily attacks an electrophilic methyl source, such as methyl iodide (MeI), in a bimolecular nucleophilic substitution (SN2) reaction.[5] This step forms the desired C-N bond, yielding the N-methylated product.
Figure 1: General mechanism for the N-methylation of 5-methyl-2-oxazolidinone.
Experimental Protocol: N-Methylation of 5-Methyl-2-Oxazolidinone
This protocol is designed for the efficient N-methylation of 5-methyl-2-oxazolidinone on a laboratory scale.
Materials:
-
5-methyl-2-oxazolidinone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen/argon inlet
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Sodium hydride (NaH) is a highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. [6][7] Handle NaH in a fume hood under an inert atmosphere (nitrogen or argon).[6] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[6]
-
Methyl iodide (MeI) is a toxic and volatile liquid. Handle it in a fume hood and avoid inhalation or skin contact.
-
N,N-Dimethylformamide (DMF) is a reproductive toxin. The combination of NaH and DMF can lead to exothermic decomposition, especially at elevated temperatures.[8] It is recommended to perform the reaction at a low temperature and to avoid large-scale reactions without proper safety assessments.
Step-by-Step Procedure:
-
Reaction Setup:
-
Dry a round-bottom flask equipped with a magnetic stir bar under vacuum or in an oven and allow it to cool under a stream of inert gas.
-
Add 5-methyl-2-oxazolidinone (1.0 eq) to the flask.
-
Add anhydrous DMF or THF (see Table 1 for solvent considerations) via syringe to dissolve the starting material.
-
Flush the flask with inert gas and seal with a septum.
-
-
Deprotonation:
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 - 1.2 eq of 60% dispersion) to the stirred solution in small portions. Caution: Hydrogen gas will evolve. Ensure adequate ventilation and maintain the inert atmosphere.
-
Stir the reaction mixture at 0 °C for 30-60 minutes, or until the gas evolution ceases, indicating the formation of the sodium salt.
-
-
Methylation:
-
Slowly add methyl iodide (1.1 - 1.5 eq) to the reaction mixture at 0 °C via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH.
-
Once the quenching is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation: Reaction Conditions and Optimization
The choice of base, solvent, and temperature can significantly impact the yield and purity of the N-methylated product. The following table summarizes typical conditions and important considerations.
| Parameter | Recommended Condition | Rationale & Considerations |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that effectively deprotonates the oxazolidinone N-H.[4] |
| Methylating Agent | Methyl Iodide (MeI) | A highly reactive electrophile for the SN2 reaction. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents that solubilize the reactants and facilitate the SN2 reaction. THF is generally considered a safer alternative to DMF when used with NaH.[8] |
| Temperature | 0 °C to room temperature | Initial cooling to 0 °C controls the exothermic deprotonation and the initial phase of methylation. Allowing the reaction to warm to room temperature drives it to completion. |
| Stoichiometry | 1.1 - 1.2 eq of NaH, 1.1 - 1.5 eq of MeI | A slight excess of the base and methylating agent ensures complete consumption of the starting material. |
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the N-methylation of 5-methyl-2-oxazolidinone.
Characterization of 3,5-Dimethyl-2-Oxazolidinone
The successful synthesis of 3,5-dimethyl-2-oxazolidinone can be confirmed by standard spectroscopic techniques.
-
1H NMR: The proton NMR spectrum should show the appearance of a new singlet corresponding to the N-methyl group, typically around 2.8-3.0 ppm. The other signals corresponding to the oxazolidinone ring protons and the C5-methyl group will also be present.
-
13C NMR: The carbon NMR spectrum will show a new peak for the N-methyl carbon, typically in the range of 30-35 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum of the starting material will show a characteristic N-H stretching band around 3200-3400 cm⁻¹. This band should be absent in the IR spectrum of the N-methylated product. The carbonyl (C=O) stretching frequency of the oxazolidinone ring is typically observed around 1740-1760 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum of the product should show a molecular ion peak corresponding to the mass of 3,5-dimethyl-2-oxazolidinone (C₅H₉NO₂), which is approximately 115.13 g/mol .
Trustworthiness and Self-Validation
The protocol described herein is designed to be self-validating. Successful N-methylation can be unequivocally confirmed by comparing the spectroscopic data of the obtained product with the data of the starting material. The key diagnostic indicators of a successful reaction are:
-
The disappearance of the N-H proton signal in the 1H NMR spectrum.
-
The appearance of a new singlet for the N-CH₃ group in the 1H NMR spectrum.
-
The absence of the N-H stretching band in the IR spectrum.
By carefully following this protocol and confirming the product's identity through these spectroscopic methods, researchers can have high confidence in the outcome of the synthesis.
References
- Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551.
- University of California, Santa Barbara. (2012).
- Alkali Metals Limited. MSDS for SODIUM HYDRIDE.
- Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a useful reducing agent.
- Stenutz, R. (2013). Methylation with methyl iodide/sodium hydroxide.
- Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques. (2025, August 7).
- Wikipedia. (2024). Sodium hydride.
- Safety Evaluation of Sodium Borohydride in Dimethylacetamide. (n.d.).
- Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. (2019, August 10).
- Lu, Y.-C., Kao, S.-C., & West, J. G. (n.d.). Decatungstate-Catalysed C(sp3)
- 3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-4,4-dimethyl- - SpectraBase. (n.d.).
- Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.).
- An Efficient Synthesis of N -Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. (n.d.).
- Wikipedia. (2024). 2-Oxazolidinone.
- Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. (2023, July 17). ACS Omega.
- 2-Oxazolidone - chemeurope.com. (n.d.).
- 2-Oxazolidinone | C3H5NO2 | CID 73949 - PubChem. (n.d.).
- N-Methylation of Boc amino acids - Lokey Lab Protocols. (2017, March 2). Wikidot.
- CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof - Google P
- Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions - Arkivoc. (n.d.).
- Oxazolidinone synthesis - Organic Chemistry Portal. (n.d.).
- evans enolate alkyl
- A facile synthesis of 2-((5R)-2-oxo-5-oxazolidinyl)methyl)-1H-isoindole-1,3(2H). (n.d.).
- Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formul
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. (2025, January 30). Preprints.org.
- The preparation of imidazolidinone and oxazolidinone chelated carbene complexes - MSU chemistry. (n.d.).
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- 4. 3-METHYL-2-OXAZOLIDONE(19836-78-3) 1H NMR spectrum [chemicalbook.com]
- 5. uwindsor.ca [uwindsor.ca]
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Application Notes and Protocols: Oxazolidin-2-ones as Versatile Scaffolds in Modern Organic Synthesis
Abstract
The oxazolidin-2-one ring system is a cornerstone of modern synthetic organic chemistry.[1][2] Far more than a mere solvent or additive, this heterocyclic scaffold serves as a powerful chiral auxiliary, a key pharmacophore in numerous approved drugs, and a versatile building block for complex molecular architectures. This guide provides an in-depth exploration of the oxazolidin-2-one framework, detailing its fundamental properties, its critical role in directing stereoselective transformations, and practical, field-proven protocols for its application. We will delve into the mechanistic underpinnings of its efficacy as a chiral auxiliary and provide step-by-step instructions for its use in key synthetic operations, designed for immediate application by researchers in both academic and industrial settings.
Introduction: The Significance of the Oxazolidin-2-one Core
Functionalized oxazolidin-2-ones are a class of heterocyclic compounds that have garnered immense interest from the synthetic and medicinal chemistry communities.[1] Their prevalence stems from two primary areas of application:
-
As Chiral Auxiliaries: Pioneered by David A. Evans, N-acyloxazolidinones are arguably one of the most reliable and widely utilized classes of chiral auxiliaries for asymmetric synthesis.[3][4] They provide a rigid, predictable steric environment that allows for highly diastereoselective bond formations at the α-carbon of the acyl group, including alkylations, aldol reactions, and cycloadditions.[2]
-
As Bioactive Scaffolds: The oxazolidin-one ring is a privileged structure in medicinal chemistry, most notably forming the core of the linezolid class of antibiotics.[1] These drugs are crucial for treating infections caused by multidrug-resistant Gram-positive bacteria. The scaffold's ability to engage in critical binding interactions while maintaining favorable pharmacokinetic properties underscores its importance in drug development.[1]
This document will focus primarily on the practical application of oxazolidin-2-ones as chiral auxiliaries, providing the foundational knowledge and protocols necessary to leverage their power in stereocontrolled synthesis.
Physicochemical Properties and Safety Overview
While this guide focuses on the broader class, the properties of a representative member, 3-Methyl-2-oxazolidinone, offer insight into the general characteristics of these compounds.
| Property | Value | Reference |
| Molecular Formula | C4H7NO2 | |
| Molecular Weight | 101.1 g/mol | [5] |
| Appearance | Liquid | |
| Melting Point | 15 °C | |
| Boiling Point | 87-90 °C / 1 mmHg | [5] |
| Density | 1.17 g/mL at 25 °C | |
| Flash Point | 113 °C (closed cup) |
Oxazolidinones generally exhibit moderate to good solubility in a range of common organic solvents.[6] Their polar nature, stemming from the carbamate functionality, allows them to function effectively in various reaction media.
Safety and Handling: Users must adhere to standard laboratory safety practices. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Handling should be performed in a well-ventilated area or a chemical fume hood.[5][7] Avoid contact with skin and eyes.[7] In case of contact, rinse the affected area immediately with plenty of water.[8] Store containers tightly closed in a cool, dry, and well-ventilated place.[7][9]
Core Application: Chiral Auxiliaries for Asymmetric Synthesis
The power of N-acyl-oxazolidinones lies in their ability to direct the approach of an electrophile to one face of a prochiral enolate. The substituent at the C4 position of the oxazolidinone ring acts as a steric blocking group, effectively shielding one face of the enolate.
Mechanism of Stereodirection
The generally accepted model for stereoselection involves the formation of a Z-enolate through deprotonation with a hindered base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The metal cation (e.g., Li⁺) chelates to both the enolate oxygen and the ring carbonyl oxygen, creating a rigid, planar five-membered ring structure. The substituent at C4 (R') then projects outwards, sterically hindering the top face of the enolate. Consequently, an incoming electrophile (E⁺) is forced to approach from the less hindered bottom face, resulting in the formation of a new stereocenter with a predictable configuration.
Caption: General workflow for asymmetric synthesis using an oxazolidin-2-one chiral auxiliary.
Detailed Protocols
Protocol 1: Synthesis of a Chiral Oxazolidin-2-one Auxiliary
This protocol describes a general method for synthesizing a 4-substituted oxazolidin-2-one from a commercially available amino alcohol, a foundational step for many asymmetric campaigns.[4]
Materials:
-
(S)-Valinol (1.0 eq.)
-
Diethyl carbonate (1.5 eq.)
-
Potassium carbonate (K₂CO₃, catalytic amount, ~0.1 eq.)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for reflux
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, condenser, and Dean-Stark trap, add (S)-valinol, diethyl carbonate, potassium carbonate, and toluene.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of ethanol in the Dean-Stark trap.
-
Continue refluxing until no more ethanol is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent (toluene) and excess diethyl carbonate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure (S)-4-isopropyloxazolidin-2-one.
Causality: The use of diethyl carbonate serves as a safe and effective phosgene equivalent for forming the cyclic carbamate. The reaction is driven to completion by the removal of the ethanol byproduct via azeotropic distillation with toluene, as dictated by Le Chatelier's principle.
Protocol 2: Asymmetric Alkylation of an N-Acyloxazolidinone
This protocol details a highly diastereoselective alkylation, a common and powerful C-C bond-forming reaction.
Materials:
-
(S)-4-benzyl-3-propanoyloxazolidin-2-one (1.0 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hexamethyldisilazide (NaHMDS, 1.0 M in THF, 1.05 eq.)
-
Benzyl bromide (1.2 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Enolate Formation: Dissolve the N-acyloxazolidinone in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the NaHMDS solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes. The formation of the enolate is often indicated by a color change.
-
Alkylation: Add benzyl bromide dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure. The crude product can be purified by silica gel chromatography to yield the diastereomerically enriched alkylated product.
Causality: The use of a low temperature (-78 °C) is critical to ensure the kinetic stability of the Z-enolate and to prevent side reactions. NaHMDS is chosen as a strong, non-nucleophilic base to ensure rapid and complete deprotonation without competing addition to the carbonyl.
Conclusion
The oxazolidin-2-one scaffold represents a triumph of rational design in organic synthesis. Its rigid framework and predictable steric influence provide a reliable method for controlling stereochemistry in a wide array of chemical transformations. The protocols and principles outlined in this guide offer a starting point for researchers to harness the power of this versatile chemical entity, enabling the efficient and selective synthesis of complex chiral molecules for applications ranging from natural product synthesis to the development of next-generation pharmaceuticals.
References
-
3,5-dimethyl-1,3-oxazolidine-2,4-dione - ChemBK. (2024, April 9). ChemBK.[Link]
-
5-((3,5-Dimethylphenoxy)methyl)oxazolidin-2-one | C12H15NO3 - BuyersGuideChem. BuyersGuideChem.[Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI. (2021, January 23). MDPI.[Link]
-
Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination - ChemRxiv. ChemRxiv.[Link]
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - MDPI. (2011, October 20). MDPI.[Link]
-
Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry Part 2[10]. Applications and Modifications | Request PDF - ResearchGate. (2025, August 10). ResearchGate.[Link]
Sources
- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Oxazolidine, 3,4-dimethyl-2-(4-methylphenyl)-5-phenyl-, (2S,4S,5R)- (653600-78-3) for sale [vulcanchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chembk.com [chembk.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethyl-1,3-oxazolidin-2-one
Welcome to the technical support center for the synthesis of 3,5-dimethyl-1,3-oxazolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reaction for maximum yield and purity.
Introduction: The Synthetic Challenge
3,5-dimethyl-1,3-oxazolidin-2-one is a valuable chiral auxiliary and synthetic intermediate. Its synthesis, typically involving the cyclization of an N-methylated alaninol derivative with a carbonyl source, can present several challenges that impact yield and purity. This guide provides a structured, question-and-answer approach to address these specific issues.
Common Synthetic Pathways Overview
The formation of the oxazolidinone ring is central to the synthesis. Several methods exist, each with distinct advantages and disadvantages. The most common routes start from a β-amino alcohol and a carbonylating agent.
Caption: Key synthetic routes to the target oxazolidinone.
Troubleshooting Guide & FAQs
Question 1: My overall yield is consistently low. What are the most likely causes?
Low yield is a multifaceted issue. To diagnose the root cause, we must systematically evaluate each stage of the reaction, from starting materials to workup and purification.
Caption: Troubleshooting flowchart for low yield diagnosis.
Expert Analysis:
-
Starting Material Quality: The purity of your N-methyl-L-alaninol is critical. Residual water can consume the carbonylating agent, and other impurities can lead to side reactions. Always use a freshly purified or commercially high-purity starting material.
-
Incomplete Cyclization: The reaction may not be going to completion. This is often the primary culprit and is addressed in detail in Question 2.
-
Side Product Formation: Competing reactions can consume your starting material or product. See Question 3 for a breakdown of common side products.
-
Product Loss During Workup/Purification: The product has moderate polarity and water solubility. Aggressive extractions or improper chromatography can lead to significant losses.
Question 2: How can I drive the cyclization to completion? My TLC/LC-MS shows unreacted starting material.
Incomplete cyclization usually points to issues with reaction conditions or the choice of carbonylating agent. The most common lab-scale method involves N,N'-Carbonyldiimidazole (CDI) due to its safety and effectiveness compared to phosgene.[1][2]
Caption: Cyclization mechanism using CDI as the carbonylating agent.
Troubleshooting Protocol: Driving the Cyclization
-
Choice of Carbonylating Agent: While CDI is excellent, its reactivity is moderate.[3] For sluggish reactions, more potent agents can be considered, though they often come with increased hazards.
Reagent Pros Cons Safety N,N'-Carbonyldiimidazole (CDI) Safe, solid, clean byproducts (imidazole, CO₂).[2] Moderate reactivity, can be moisture sensitive. Low hazard. Triphosgene Highly reactive, cost-effective. Highly toxic (releases phosgene), requires careful handling and quenching. Extreme hazard. Diethyl Carbonate Low toxicity, "green" reagent. Low reactivity, often requires high temperatures and a strong base (e.g., K₂CO₃, NaOMe).[4][5] Low hazard. -
Solvent Selection: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.
-
Aprotic Polar Solvents (Recommended): Solvents like DMSO or DMF can accelerate the reaction compared to less polar options like THF or Dichloromethane (DCM) by stabilizing charged intermediates. A catalyst-free synthesis using CDI in DMSO has been reported with excellent yields for similar structures.[1]
-
Chlorinated Solvents (Common): DCM is frequently used but may result in slower reaction times.
-
-
Temperature Optimization:
-
CDI Activation: The initial reaction of the amino alcohol with CDI is often performed at 0 °C to room temperature.
-
Cyclization: After the initial activation, gently heating the reaction to 40-50 °C can significantly accelerate the rate-limiting intramolecular cyclization step without promoting side reactions. Monitor by TLC or LC-MS until the starting material is consumed.
-
-
Stoichiometry: Ensure you are using a slight excess (1.1 to 1.2 equivalents) of the carbonylating agent to account for any trace moisture and drive the reaction forward.
Question 3: I'm observing significant side products. What are they and how can I prevent them?
The primary side products are typically oligomers/polymers or products arising from intermolecular reactions.
Common Side Products & Prevention:
-
Urea Formation: If the amine of a second molecule attacks the activated carbonyl intermediate before intramolecular cyclization, a urea dimer can form.
-
Cause: High concentration, slow intramolecular cyclization.
-
Prevention:
-
Use High Dilution: Running the reaction at a lower concentration (e.g., 0.1 M) favors the intramolecular pathway over the intermolecular one.
-
Controlled Addition: Add the amino alcohol solution slowly to the solution of the carbonylating agent. This keeps the concentration of the free amino alcohol low at any given time.
-
-
-
Oxazoline Formation (Dehydration): Although less common under these conditions, dehydration to form an oxazoline is a potential side reaction, especially at high temperatures or under acidic conditions.
-
Prevention: Maintain neutral or slightly basic conditions and avoid excessive heat (> 60-70 °C).
-
Question 4: My product is difficult to purify. What is the best purification strategy?
The product's polarity and the imidazole byproduct from CDI reactions can complicate purification.
Optimized Purification Protocol:
-
Initial Quench & Acid Wash:
-
After the reaction is complete, cool to room temperature and quench with water or saturated ammonium chloride solution.
-
Extract the product into a suitable organic solvent like Ethyl Acetate or DCM.
-
Crucial Step: Perform several washes with a dilute acid (e.g., 1M HCl or 5% citric acid solution). This protonates the basic imidazole byproduct, making it highly water-soluble and removing it from the organic layer.[1]
-
-
Brine Wash & Drying: Wash the organic layer with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine. Dry thoroughly over anhydrous sodium sulfate or magnesium sulfate.
-
Purification Method:
-
Crystallization (Preferred): The product is often a low-melting solid. Attempt crystallization from a solvent system like Ethyl Acetate/Hexanes or MTBE. This is the most effective way to achieve high purity.[6][7]
-
Silica Gel Chromatography: If crystallization fails, column chromatography is a reliable alternative. Use a gradient elution, starting with a non-polar system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing the polarity. The product typically elutes at moderate polarity.
-
Validated Experimental Protocol
This protocol incorporates the troubleshooting insights discussed above for a robust and high-yield synthesis.
Objective: To synthesize 3,5-dimethyl-1,3-oxazolidin-2-one from N-methyl-L-alaninol and CDI.
Materials:
-
N-methyl-L-alaninol (1.0 eq)
-
N,N'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N,N'-Carbonyldiimidazole (1.1 eq) in anhydrous DCM (to make a ~0.2 M solution). Cool the flask to 0 °C in an ice bath.
-
Addition: Dissolve N-methyl-L-alaninol (1.0 eq) in a separate portion of anhydrous DCM. Add this solution dropwise to the stirred CDI solution over 30-45 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the disappearance of the starting material by TLC. If the reaction is sluggish, gently warm the mixture to 40 °C and monitor for an additional 1-2 hours.
-
Workup:
-
Cool the reaction mixture back to room temperature. Transfer it to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer twice with 1M HCl to remove the imidazole byproduct.
-
Wash once with saturated NaHCO₃ solution.
-
Wash once with brine.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or crystallization to obtain the pure 3,5-dimethyl-1,3-oxazolidin-2-one.
Expected Yield: 85-95%
References
- Vertex AI Search. (2024). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide - PMC.
- Vertex AI Search. (2024). Reactivity of .beta.
-
MDPI. (2021). Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2, Propargylic Alcohols, and 2-Aminoethanols. Available at: [Link]
-
Der Pharma Chemica. (2024). A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of oxazolidin-2-ones. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available at: [Link]
- ResearchGate. (n.d.).
-
PubMed. (2012). Synthesis of aminoquinoline-based aminoalcohols and oxazolidinones and their antiplasmodial activity. Available at: [Link]
-
RSC Publishing. (n.d.). Efficient synthesis of 2-oxazolidinones from epoxides and carbamates catalyzed by amine-functionalized ionic liquids. Available at: [Link]
-
eScholarship.org. (n.d.). Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. Available at: [Link]
- Ommega Online. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
- ScienceDirect. (2012).
- ResearchGate. (n.d.). Efficient synthesis of 2-oxazolidinones from epoxides and carbamates catalyzed by amine-functionalized ionic liquids | Request PDF.
-
MDPI. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Available at: [Link]
- TSI Journals. (2015).
- ResearchGate. (n.d.).
- MSU chemistry. (n.d.).
- ResearchGate. (2025). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries.
- Google Patents. (n.d.).
-
PMC. (n.d.). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Available at: [Link]
-
Wikipedia. (n.d.). Carbonyldiimidazole. Available at: [Link]
- ResearchGate. (n.d.). Facile inversion of configuration of N-Boc-??
-
YouTube. (2025). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. Available at: [Link]
-
Beilstein Journals. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Available at: [Link]
- PMC. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- ResearchGate. (2025).
- ResearchGate. (2020). Phosgene in deteriorated chloroform: presumptive cause of production of 3,4-dimethyl-5-phenyl-2-oxazolidones in methamphetamine.
- Amerigo Scientific. (n.d.). (S)-2-(Boc-amino)-1-propanol (98%).
- SciSpace. (n.d.). Studies of 2-Oxazolidinones. (I) : A Convenient Synthesis of 3-Substituted 2-Oxazolidinones.
- Slideshare. (n.d.). Synthesis of Oxazolidinones | PDF.
- Google Patents. (n.d.).
-
Justia Patents. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
Technical Support Center: Anhydrous 3,5-Dimethyl-2-Oxazolidinone (DMO) for Electrolyte Applications
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Removal & Electrolyte Stabilization
Executive Summary
3,5-Dimethyl-2-oxazolidinone (DMO) is a cyclic carbamate utilized as a high-permittivity co-solvent in advanced lithium-ion battery electrolytes and organic synthesis. Its efficacy is strictly dependent on anhydrous conditions (<20 ppm water).
The Critical Failure Mode: In the presence of fluorinated salts (e.g., LiPF₆), trace water triggers a catalytic degradation cycle. Water hydrolyzes LiPF₆ to form Hydrofluoric Acid (HF). HF attacks the DMO ring, leading to ring-opening hydrolysis, which generates amino-alcohols and CO₂, further contaminating the cell and increasing internal pressure.
This guide provides validated protocols for diagnostics, purification, and troubleshooting to break this cycle.
Part 1: Diagnostic & Analysis (FAQs)
Q1: How do I accurately measure water content in DMO without interference?
Answer: Standard volumetric titration is insufficient for electrolyte-grade solvents. You must use Coulometric Karl Fischer (KF) Titration .
-
Method: Coulometric titration with a diaphragm-less cell (preferred for routine checks) or diaphragm cell (for ultra-low ppm accuracy).
-
Reagent Selection: Use a methanol-free anolyte if you suspect interference, although DMO is generally stable in methanol-based KF reagents. For electrolytes containing LiPF₆, use reagents buffered with imidazole to neutralize acidic byproducts immediately.
-
Sample Injection: Inject 0.5 – 1.0 mL of DMO directly into the cell through a septum.
-
Pass/Fail Criteria:
-
Battery Grade: < 20 ppm
-
Synthesis Grade: < 50 ppm
-
Q2: Why does my water content increase even inside an Argon glovebox?
Answer: This is a common "phantom" reading caused by one of two factors:
-
Container Permeability: DMO is highly hygroscopic. If stored in plastic (HDPE/PP) bottles, water permeates the walls over weeks. Solution: Store exclusively in glass or stainless steel/aluminum containers.
-
Septum Fatigue: Repeated puncturing of the septum creates micro-channels. Solution: Use single-use PTFE-lined silicone septa and over-bag bottles in the glovebox antechamber before bringing them in.
Part 2: Purification Protocols
Protocol A: Molecular Sieve Drying (Standard Method)
Best for: Polishing solvent with < 500 ppm initial water.
The Science: We use 3Å Molecular Sieves (Zeolite). While 4Å sieves are common, 3Å is superior for organic solvents because its pore size (approx. 3 Å) excludes the DMO molecule (approx. kinetic diameter > 4.5 Å), preventing solvent co-adsorption and heat generation.
Step-by-Step:
-
Activation (CRITICAL):
-
Heat sieves to 300°C under vacuum (< 1 mbar) for 12 hours .
-
Note: Oven drying at 100°C is useless; it only removes surface water, not pore water.
-
Cool under vacuum or dry Argon.
-
-
Loading:
-
Add 10% w/v activated sieves to the DMO (e.g., 10g sieves per 100mL solvent).
-
Do not stir magnetically; this grinds the sieves into dust (particulates).
-
-
Incubation:
-
Allow to stand for 48–72 hours .
-
Validation: Test an aliquot via KF.[1] Water should drop to < 10 ppm.
-
-
Filtration:
-
Filter through a 0.2 µm PTFE syringe filter to remove zeolite dust before use in electrochemical cells.
-
Protocol B: Vacuum Distillation
Best for: Bulk solvent with > 1000 ppm water or visible yellowing.
-
Setup: Short-path distillation apparatus with a Vigreux column.
-
Conditions:
-
Pressure: < 5 mmHg (High Vacuum).
-
Temperature: DMO has a high boiling point (approx. 225°C at atm). Under vacuum, aim for 80–100°C .
-
-
Fractionation:
-
Discard the first 10% (foreground) which contains the azeotropic water.
-
Collect the middle 80%.
-
Discard the bottom residue (contains decomposition polymers).
-
Part 3: Troubleshooting & Logic
Visualizing the Degradation Cycle
The following diagram illustrates why removing water is not just about purity, but about stopping a chain reaction.
Caption: The "Vicious Cycle" of electrolyte degradation. Water triggers HF formation, which catalyzes solvent hydrolysis, leading to cell death.
Decision Tree: Choosing a Drying Method
Caption: Workflow for selecting the appropriate purification method based on initial water contamination levels.
Part 4: Data & Specifications
Table 1: Drying Agent Comparison for DMO
| Drying Method | Capacity (g H₂O/100g) | Residual Water (ppm) | Compatibility Risk | Recommendation |
| 3Å Mol. Sieves | 15–20 | < 10 | Low (Size exclusion) | Highly Recommended |
| 4Å Mol. Sieves | 15–20 | < 10 | Medium (Possible adsorption) | Acceptable |
| Silica Gel | 2–5 | ~50 | High (Acidic surface) | Avoid |
| CaH₂ (Calcium Hydride) | High | < 5 | High (Reactive w/ carbamates) | Avoid (Safety risk) |
| Na (Sodium Metal) | High | < 1 | Extreme (Reductive decomp.) | Do Not Use |
References
-
Sigma-Aldrich. 3-Methyl-2-oxazolidinone Product Specification & Handling. (General handling for oxazolidinone class solvents).[2]
-
Mettler Toledo. Karl Fischer Titration Guides: Coulometric vs. Volumetric.
-
ResearchGate (Gzara et al., 2006). Is 3-methyl-2-oxazolidinone a suitable solvent for lithium-ion batteries? (Discusses hydrolysis and stability).
-
University of Victoria. Using molecular sieves for solvent drying. (Protocol for activation).
-
National Institutes of Health (NIH). Hydrolysis of oxazolidines. (Mechanistic insight into ring opening).
Sources
Technical Support Center: Catalytic Carbonylation for 3,5-Dimethyl-2-Oxazolidinone
Status: Online Role: Senior Application Scientist Topic: Optimization & Troubleshooting of Oxidative Carbonylation Reference ID: TSC-OXZ-2024-05
System Overview & Reaction Architecture
Welcome to the technical support hub. You are likely targeting the synthesis of 3,5-dimethyl-2-oxazolidinone via the oxidative carbonylation of 1-(methylamino)propan-2-ol .
Unlike phosgenation (safety hazards) or CO₂ fixation (often requiring high temperatures/pressures or dehydrating agents), Pd-catalyzed oxidative carbonylation using CO and O₂ is the atom-economic standard. However, it is a delicate balance of gas mass transfer, catalyst reoxidation kinetics, and water management.
The Core Chemistry
-
Substrate: 1-(methylamino)propan-2-ol (Secondary amine, secondary alcohol).
-
Catalyst System: Palladium(II) Iodide (
) with Potassium Iodide ( ) as a promoter.[1] -
Oxidant: Molecular Oxygen (
) or Air.[1] -
Byproduct: Water (
).
Mechanistic Pathway (Visualization)
Understanding the cycle is critical for troubleshooting. If the reoxidation step (
Figure 1: The PdI₂/KI catalytic cycle. Note that the reoxidation of Pd(0) by O₂/HI is often the rate-determining step.
Optimization Protocols (The "Golden Ratio")
To achieve >95% yield of 3,5-dimethyl-2-oxazolidinone, you must deviate from generic protocols. The secondary amine in your substrate (
Recommended Operating Parameters
| Parameter | Standard Range | Optimized for 3,5-Dimethyl | Technical Rationale |
| Catalyst Loading | 1-2 mol% | 0.5 - 1 mol% | High nucleophilicity of the substrate allows lower loading; excess Pd promotes agglomeration. |
| Promoter Ratio | High iodide concentration stabilizes | ||
| Pressure (Total) | 20-40 bar | 20 bar (CO:Air 1:4) | Excess |
| Solvent | MeOH, DME | DME (Dimethoxyethane) | Methanol can compete as a nucleophile (forming carbamates). DME is inert and solubilizes the HI salts. |
| Temperature | 80-120°C | 95-100°C | Below 90°C, turnover is sluggish. Above 110°C, urea formation spikes. |
Troubleshooting Guides (FAQ Format)
Category A: Reaction Stalling & Conversion[2]
Q: The reaction starts fast but stops at ~50% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing Water Poisoning .
-
The Science: The reaction produces water as a stoichiometric byproduct (
). In the oxidative carbonylation cycle, accumulation of water shifts the equilibrium of the reoxidation step and can solvate the iodide anions too strongly, inhibiting their coordination to Palladium. -
The Fix: Add a dehydrating agent.
-
Protocol: Add Trimethyl Orthoacetate (TMOA) (1.1 equiv relative to substrate). TMOA reacts with the water generated to form methyl acetate and methanol, keeping the system anhydrous without interfering with the Pd center [1].
-
Q: I see a black precipitate forming after 1 hour. Is my catalyst dead? A: Yes, this is Palladium Black .
-
The Science: The rate of reduction (product formation) has exceeded the rate of reoxidation. Your
is aggregating before it can be reoxidized to by .[2] -
The Fix:
-
Increase Iodide Loading: Boost KI to 100 equiv relative to Pd. Iodide acts as a ligand to stabilize
transiently. -
Check Mass Transfer: The reoxidation is gas-liquid diffusion limited. Increase stirring speed to >1000 RPM to maximize
saturation in the solvent.
-
Category B: Selectivity & Purity[4][5]
Q: I am detecting a significant amount of
-
The Science: The intermediate carbamoyl-palladium species can be attacked by the hydroxyl group (intramolecular
oxazolidinone) or by another amine molecule (intermolecular urea). High substrate concentration favors the intermolecular collision. -
The Fix:
-
High Dilution: Run the reaction at 0.1 M or lower.
-
Slow Addition: Do not add all substrate at once. Use a syringe pump to add the amino alcohol over 2 hours while maintaining CO/O2 pressure.
-
Q: The product is colored (red/brown) even after workup. How do I remove the Iodine?
A: The color comes from residual
-
The Fix: Wash the organic phase with 10% aqueous Sodium Thiosulfate (
) . This reduces volatile Iodine ( ) to water-soluble Iodide ( ), which is easily washed away.
Advanced Troubleshooting Logic Tree
Use this flow to diagnose specific failure modes in your experiment.
Figure 2: Diagnostic decision tree for optimizing oxazolidinone synthesis.
Safety & Handling (Critical)
-
Carbon Monoxide (CO): Silent killer. All reactions must be performed in a high-pressure autoclave located inside a well-ventilated fume hood with active CO monitoring.
-
Explosion Limit: You are mixing CO (flammable) and
(oxidant). Ensure your ratio stays outside the explosive limits. A common safe mix is CO (4 bar) + Air (16 bar) . Pure oxygen should be avoided unless using specialized explosion-proof reactors. -
Methyl Iodide Formation: In the presence of Methanol and HI (from the catalytic cycle), small amounts of Methyl Iodide (carcinogen) may form. Handle waste streams as halogenated hazardous waste.
References
-
Gabriele, B., Mancuso, R., Salerno, G., & Costa, M. (2003). Efficient Synthesis of 2-Oxazolidinones by Direct Palladium-Catalyzed Oxidative Carbonylation of 2-Amino-1-alkanols. The Journal of Organic Chemistry.
-
Mancuso, R., et al. (2018). Enantiospecific synthesis of (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one by PdI2/KI-catalyzed oxidative carbonylation. ResearchGate.
-
Cunningham, C. C., et al. (2024).[3][4][5] Organoselenium-Catalyzed Enantioselective Synthesis of 2-Oxazolidinones from Alkenes. Organic Letters.
-
Temkin, O. N. (2003). Palladium(II, I,[6][7] 0) Complexes in Catalytic Reactions of Oxidative Carbonylation. Kinetics and Catalysis.
Sources
- 1. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organoselenium-Catalyzed Enantioselective Synthesis of 2-Oxazolidinones from Alkenes [organic-chemistry.org]
- 4. Organoselenium-Catalyzed Enantioselective Synthesis of 2-Oxazolidinones from Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Palladium(II, I, 0) Complexes in Catalytic Reactions of Oxidative Carbonylation (2003) | O. N. Temkin | 34 Citations [scispace.com]
Troubleshooting phase separation in 3,5-dimethyl-1,3-oxazolidin-2-one mixtures
Welcome to the Technical Support Center for 3,5-dimethyl-1,3-oxazolidin-2-one (DMO) and related cyclic carbamate methodologies. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the physicochemical causality behind phase separation failures—whether they manifest as stubborn emulsions, oiling out, or gas-disrupted boundaries—and provide self-validating protocols to ensure your workflows remain robust and reproducible.
Diagnostic Workflow: Mechanistic Pathways of Phase Separation
Mechanistic pathways leading to DMO phase separation issues and their experimental resolutions.
Frequently Asked Questions (FAQs)
Q1: Why does my liquid-liquid extraction (LLE) form a stubborn emulsion when isolating DMO derivatives? A1: This is a direct consequence of the molecule's structure. The oxazolidin-2-one core possesses a strong dipole moment due to the cyclic carbamate linkage, making it highly polar. However, the 3,5-dimethyl substitutions introduce significant lipophilic bulk. This amphiphilic character lowers the interfacial tension between the aqueous and organic phases, allowing the DMO to act as a pseudo-surfactant. To resolve this, avoid vigorous shaking. Instead, utilize Supported Liquid Extraction (SLE) or high-speed centrifugation to mechanically force phase separation without relying on gravity alone[1].
Q2: During the LiOH/H₂O₂ cleavage of my DMO-based chiral auxiliary, the phases refuse to separate and the mixture becomes pressurized. What is happening? A2: You are observing the decomposition of the peracid intermediate. While H₂O₂ is intended to act as a nucleophile under strongly basic conditions, the initially formed peracid is highly unstable. It is rapidly reduced by excess H₂O₂ in the reaction mixture, leading to the stoichiometric release of oxygen (O₂) gas[2]. These microbubbles trap the organic and aqueous layers, creating a frothy emulsion that disrupts phase boundaries and presents a severe flammability and pressurization hazard upon scale-up[3].
Q3: My DMO intermediate is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing. How do I force nucleation? A3: "Oiling out" occurs when the supersaturation curve of your mixture crosses the binodal curve before it reaches the solid solubility curve, causing the DMO solute to separate as a dense, solute-rich liquid phase rather than forming a crystal lattice. This is common with highly soluble, low-melting cyclic carbamates. To correct this, you must alter the thermodynamics of the system: reduce the proportion of the anti-solvent to shift the phase diagram, or introduce seed crystals at a higher temperature (just above the cloud point) to bypass the liquid-liquid phase separation boundary entirely.
Q4: Can I recover the intact 3,5-dimethyl-1,3-oxazolidin-2-one auxiliary after extraction? A4: Yes, provided the cleavage was exocyclic (cleaving the N-acyl bond). Endocyclic cleavage (opening the oxazolidinone ring itself) destroys the auxiliary[4]. By adjusting the aqueous phase to pH ~10-11 during the final extraction step, the intact DMO remains in the organic phase and can be recovered with high fidelity[4].
Quantitative Data: Solvent Partitioning & Emulsion Risk
To optimize your extraction workflows and minimize emulsion formation, refer to the following solvent compatibility matrix.
| Solvent System | Dielectric Constant (ε) | Emulsion Risk | DMO Partitioning Efficiency | Recommended Resolution / Additive |
| EtOAc / Water | 6.02 | High | Moderate | Add saturated NaCl (Brine) to increase aqueous ionic strength. |
| DCM / Water | 8.93 | Medium | High | Filter through hydrophobic phase separation paper (e.g., Whatman IPS). |
| MTBE / Water | 2.60 | Low | Low-Moderate | Adjust aqueous pH to 2-3 to suppress ionization of target acids. |
| SLE (Diatomaceous Earth) | N/A | Zero | High | Elute with MTBE or Hexane/EtOAc mixtures. No shaking required. |
Self-Validating Experimental Protocols
Protocol A: Emulsion-Free Extraction of DMO using Supported Liquid Extraction (SLE)
Causality: SLE utilizes diatomaceous earth to absorb the aqueous phase, spreading it into a micro-thin film. The organic solvent then passes over this film. By eliminating the physical agitation required in traditional LLE, the amphiphilic DMO cannot stabilize droplets, completely preventing emulsion formation[1].
-
Preparation: Dilute the aqueous DMO mixture with a suitable buffer. If extracting a cleaved carboxylic acid product, adjust to pH 2-3. If recovering the intact DMO auxiliary, adjust to pH 10.
-
Loading: Apply the aqueous mixture to the SLE cartridge.
-
Equilibration (Validation Checkpoint 1): Allow 5 minutes for complete absorption. Self-Validation: The matrix should appear uniformly damp, but no liquid should drip through the frit under gravity. If premature dripping occurs, the matrix is overloaded; you must reduce the aqueous load by 20% in subsequent runs.
-
Elution: Pass 2.5 column volumes of MTBE or EtOAc through the column under gravity.
-
Collection (Validation Checkpoint 2): Collect the organic eluate. Self-Validation: The eluate must be optically clear. Cloudiness indicates aqueous breakthrough, requiring a secondary pass through anhydrous Na₂SO₄.
Protocol B: Safe Cleavage of DMO Auxiliaries with Controlled Phase Separation
Causality: Low temperatures and controlled stoichiometry suppress the spontaneous decomposition of the peracid intermediate, preventing the O₂ gas evolution that disrupts liquid-liquid phase boundaries[2],[3].
-
Dissolution: Dissolve the N-acyl-DMO adduct (1.0 equiv) in a 3:1 mixture of THF and Water. Cool the reactor to exactly 0 °C using a calibrated chiller.
-
Reagent Addition: Add LiOH·H₂O (2.0 equiv) in one portion. Begin the slow, dropwise addition of 30% aqueous H₂O₂ (4.0 equiv) via a syringe pump.
-
Phase Monitoring (Validation Checkpoint 1): Monitor the reaction visually and via an inline O₂ headspace sensor. Self-Validation: If the O₂ concentration in the headspace exceeds ambient levels, or if microbubbles begin blurring the organic/aqueous boundary, pause the H₂O₂ addition immediately. This confirms that peracid decomposition is outpacing the productive cleavage pathway. Resume only when bubbling ceases.
-
Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction by slowly adding 1.5 M Na₂SO₃.
-
Peroxide Check (Validation Checkpoint 2): Test the mixture with KI-starch paper. Self-Validation: The paper must remain white. A blue/black color indicates residual peroxides, which will cause delayed gas evolution and emulsion formation during the subsequent LLE step[4]. Add more Na₂SO₃ until the test is negative.
References
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.[Link]
-
Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. ACS Publications.[Link]
-
Residue Determination in Honey. SciSpace.[Link]
-
A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Wageningen University & Research.[Link]
Sources
Technical Support Center: Purification of Products from Starting Amino Alcohols
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a common synthetic challenge: the removal of unreacted starting amino alcohols from your final product. This resource combines theoretical principles with field-proven troubleshooting strategies to ensure you can achieve the desired purity for your compounds.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the purification of products from amino alcohol starting materials.
Q1: Why are residual amino alcohols particularly challenging to remove from my reaction mixture?
A1: Amino alcohols present a unique purification challenge due to their dual functionality, possessing both a basic amino group and a polar hydroxyl group. This combination leads to several properties that can complicate purification:
-
High Polarity: The presence of both amine and alcohol functionalities makes them highly polar molecules.[1] This often results in similar solubility profiles to polar products, making simple extraction or crystallization difficult.
-
Strong Interactions with Stationary Phases: In normal-phase chromatography, the basic amine can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[2]
-
Water Solubility: Many short-chain amino alcohols are highly soluble in water, which can complicate aqueous workups if your product also has some water solubility.[3]
Q2: What are the primary methods for removing amino alcohols, and how do I choose the right one?
A2: The choice of purification method is highly dependent on the properties of your product and the specific amino alcohol used. The four main strategies are:
-
Acid-Base Extraction: Exploits the basicity of the amino group.
-
Chromatography: Separates compounds based on their differential partitioning between a mobile and stationary phase.
-
Crystallization: Purifies solid products based on differences in solubility.
-
Scavenger Resins: Solid-supported reagents that selectively react with and remove the amino alcohol.
The following decision tree provides a general framework for selecting an appropriate method.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides & Detailed Protocols
This section provides in-depth guidance and step-by-step protocols for the most common purification techniques.
Acid-Base Extraction
Principle: This technique leverages the basic nature of the amino group. By treating the organic reaction mixture with an aqueous acid, the amino alcohol is protonated, forming a water-soluble salt that partitions into the aqueous phase, while the neutral product remains in the organic layer.[4][5]
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Emulsion formation during extraction. | The product may have surfactant-like properties. | Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion. |
| Product is also extracted into the aqueous layer. | The product may have acidic functionalities or is also protonated by the strong acid. | Use a weaker acid for the extraction, such as 10% citric acid or dilute acetic acid. |
| Incomplete removal of the amino alcohol. | Insufficient acid was used, or the extraction was not performed enough times. | Use a larger volume of aqueous acid or perform multiple extractions with fresh acid. |
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous hydrochloric acid (HCl).
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The organic layer contains your product, and the aqueous layer contains the protonated amino alcohol.
-
Drain: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh 1M HCl two more times to ensure complete removal of the amino alcohol.
-
Wash: Wash the organic layer with brine to remove any residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.
Column Chromatography
Principle: This is a powerful technique for separating compounds with different polarities. For amino alcohol removal, normal-phase chromatography on silica gel is common, but requires careful optimization to prevent issues like peak tailing.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Amino alcohol streaks down the column (tailing). | The basic amino group is interacting strongly with the acidic silica gel.[2] | Add a basic modifier to the mobile phase, such as 0.5-1% triethylamine or a few drops of ammonium hydroxide.[2] |
| Poor separation between the product and amino alcohol. | The chosen solvent system has insufficient resolving power. | Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for polar compounds is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.[1][6] |
| Product appears to be degrading on the column. | The product may be sensitive to the acidic nature of the silica gel. | Consider using a less acidic stationary phase like neutral alumina, or deactivating the silica by pre-treating it with a dilute solution of triethylamine.[2] |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. Aim for a retention factor (Rf) of ~0.2-0.3 for your product, with good separation from the amino alcohol spot.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. For poorly soluble compounds, consider dry loading by adsorbing the sample onto a small amount of silica gel.[1]
-
Elution: Run the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for flash column chromatography.
Crystallization
Principle: This technique purifies solid compounds by exploiting differences in solubility between the product and impurities in a given solvent.[7] The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the amino alcohol remains soluble at all temperatures.[8]
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Product "oils out" instead of crystallizing. | The solution is too concentrated, or the cooling is too rapid. | Add more solvent to redissolve the oil, then allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.[2] |
| No crystals form upon cooling. | The solution is not supersaturated. | Slowly evaporate some of the solvent to increase the concentration. Alternatively, add an "anti-solvent" (a solvent in which the product is insoluble) dropwise until turbidity is observed, then warm to redissolve and cool slowly.[2][8] |
| Crystals are still impure. | The amino alcohol co-precipitated with the product. | The chosen solvent is not optimal. Perform a systematic solvent screen to find a solvent that better differentiates the solubilities of the product and the amino alcohol.[9][10] |
Experimental Protocol: Recrystallization
-
Solvent Selection: In a test tube, add a small amount of your crude product and a few drops of a potential solvent. Heat the mixture to boiling. A good solvent will dissolve the product when hot but not at room temperature.[7][10]
-
Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Scavenger Resins
Principle: Scavenger resins are solid-supported reagents with functional groups that react with and bind to specific types of molecules.[11][12] For removing amino alcohols, resins with electrophilic functional groups (e.g., isocyanate or sulfonyl chloride) are effective as they will react with the nucleophilic amine.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Incomplete removal of the amino alcohol. | Insufficient amount of scavenger resin was used, or the reaction time was too short. | Increase the equivalents of the scavenger resin or extend the reaction time. |
| Product is also bound to the resin. | The product also contains a nucleophilic group that reacts with the resin. | This method may not be suitable. Consider a scavenger resin with a different reactive group or an alternative purification technique. |
Experimental Protocol: Purification with Scavenger Resins
-
Resin Selection: Choose a scavenger resin with a functional group that will react with the amino alcohol but not your product.
-
Reaction: Add the scavenger resin to the crude reaction mixture and stir at room temperature. The reaction time will depend on the specific resin and substrate.
-
Filtration: Once the reaction is complete (monitored by TLC or LC-MS), filter off the resin.
-
Concentration: Concentrate the filtrate to obtain the purified product.
References
-
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Retrieved from [Link]
-
Solvent Systems for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Amino Silica Gel | Sorbent Technologies, Inc. (2022, November 9). Retrieved from [Link]
-
Flash Chromatography Basics | Sorbent Technologies, Inc. (2025, August 11). Retrieved from [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021, September). Retrieved from [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. (n.d.). Retrieved from [Link]
-
Successful flash chromatography - Biotage. (2025, December 6). Retrieved from [Link]
-
HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents | Journal of Chromatographic Science | Oxford Academic. (n.d.). Retrieved from [Link]
-
Separation techniques: Chromatography - PMC - NIH. (n.d.). Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved from [Link]
-
How To: Purify by Crystallization - Department of Chemistry : University of Rochester. (2026). Retrieved from [Link]
-
Resins with Functional Groups as Scavengers - Glycopep. (n.d.). Retrieved from [Link]
-
Scavenger Resins - Amerigo Scientific. (n.d.). Retrieved from [Link]
- US2894954A - Method of selectively extracting amino acids - Google Patents. (n.d.).
- JP2000026381A - Isolation of aminoalcohol - Google Patents. (n.d.).
-
Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts - PMC. (2017, July 21). Retrieved from [Link]
-
Rapid SABRE Catalyst Scavenging Using Functionalized Silicas - PMC. (2022, January 6). Retrieved from [Link]
-
Scavenger resin - Wikipedia. (n.d.). Retrieved from [Link]
-
SiliaBond® Functionalised Silica Gels: silica-bound scavengers - Material Harvest. (n.d.). Retrieved from [Link]
-
SILICA AMINE(3-Aminopropyl Silica Gel SilicaGel) (Best scavenger for Cd,Cr,Pt,Rh1+,Rh2+) - Amerigo Scientific. (n.d.). Retrieved from [Link]
- US5866719A - Process for the purification of an aminoalcohol - Google Patents. (n.d.).
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]
-
Development and Techno-Economic Evaluation of Crystallization Techniques for GABA Purification from Fermentation Broth - PMC. (n.d.). Retrieved from [Link]
-
Acid-Base Extraction Tutorial - YouTube. (2020, March 22). Retrieved from [Link]
-
SEPARATION OF AMINO ACIDS BY PAPER CHROMATOGRAPHY. (n.d.). Retrieved from [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. (2024, May 15). Retrieved from [Link]
-
Organic Scavenger Resin: A Versatile Solution for Molecule Purification - Canftech. (2023, February 4). Retrieved from [Link]
-
SOP: CRYSTALLIZATION - UCT Science. (n.d.). Retrieved from [Link]
- EP3672935A1 - Process for purifying long chain amino acids - Google Patents. (n.d.).
-
Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. (n.d.). Retrieved from [Link]
-
Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses - Celignis. (n.d.). Retrieved from [Link]
-
Protein purification troubleshooting guide. (n.d.). Retrieved from [Link]
-
One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
14.1: Paper Chromatography of Amino Acids Lab Procedure - Chemistry LibreTexts. (2026, January 30). Retrieved from [Link]
-
Direct N-alkylation of unprotected amino acids with alcohols - PMC. (2017, December 8). Retrieved from [Link]
-
[ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column - Waters. (n.d.). Retrieved from [Link]
-
Intensified liquid-liquid extraction of biomolecules using ionic liquids in small channels. - UCL Discovery. (n.d.). Retrieved from [Link]
-
Organic Acid-Base Extractions - Chemistry Steps. (2025, September 20). Retrieved from [Link]
-
Tris Amino™ Crystals As Additive Formaldehyde Scavenger - Maha Asia. (n.d.). Retrieved from [Link]
-
Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid - PMC. (2019, March 4). Retrieved from [Link]
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Minimizing hydrolysis of oxazolidinone solvents in aqueous environments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for ensuring the stability of oxazolidinone solvents in aqueous environments. Oxazolidinones are a critical class of compounds, notable for their use as chiral auxiliaries and as the core scaffold in important antibiotics.[1][2][3][4] However, their five-membered heterocyclic ring is susceptible to hydrolysis, which can compromise experimental integrity, reduce product yields, and introduce impurities.
This guide provides in-depth, field-proven insights to help you identify, troubleshoot, and minimize the degradation of oxazolidinone-based solvents and reagents in your work.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding oxazolidinone stability.
Q1: What exactly is oxazolidinone hydrolysis?
A: Oxazolidinone hydrolysis is a chemical reaction where water molecules attack and break open the 2-oxazolidinone ring. This process is often catalyzed by acids or bases and is a primary degradation pathway for these compounds.[5] The reaction cleaves the cyclic carbamate (an internal ester-amide linkage), resulting in a β-amino alcohol derivative. This degradation compromises the solvent's purity and can introduce reactive impurities into your experiments.
Q2: My experiment is giving inconsistent results. Could solvent degradation be the cause? What are the main factors that accelerate hydrolysis?
A: Yes, solvent degradation is a frequent cause of experimental irreproducibility. The two most significant factors that accelerate the hydrolysis of oxazolidinones are pH and temperature .
-
pH: The oxazolidinone ring is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.
-
Basic Conditions (pH > 7.5): Hydrolysis is often rapid in alkaline solutions. The primary mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ring, leading to ring cleavage.[1][6] For many oxazolidinones, the maximum rate of hydrolysis is observed at pH levels greater than 7.0-7.5.[7][8]
-
Acidic Conditions (pH < 4): In acidic media, the reaction is also accelerated. Protonation of the ring's oxygen or nitrogen atom makes the carbonyl carbon more electrophilic and thus more susceptible to attack by water.[9][10]
-
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[9][11] Storing aqueous solutions of oxazolidinones at elevated temperatures (e.g., 40°C to 80°C) can lead to significant degradation over short periods.[9]
Q3: How can I detect if my oxazolidinone solvent has started to degrade?
A: Relying on visual inspection is insufficient. The most reliable method is through analytical chemistry.
-
Chromatography (HPLC/UPLC): This is the gold standard. A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method can separate the parent oxazolidinone from its degradation products.[2][4][12] The appearance of new peaks, typically at earlier retention times, is a clear sign of hydrolysis.[13]
-
Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) is invaluable for identifying the exact mass of the degradation products, which helps in elucidating the degradation pathway.[1]
-
NMR Spectroscopy: For detailed structural analysis, ¹H NMR spectroscopy can be used to observe the formation of ring-opened intermediates and final degradation products.[14][15]
Q4: What are the best practices for preparing and storing aqueous solutions containing oxazolidinones?
A: To minimize hydrolysis, strict control over solution preparation and storage is essential.
-
pH Control: Use a well-buffered system to maintain a pH where the oxazolidinone is most stable, typically in the neutral to slightly acidic range (e.g., pH 5-7). The optimal pH should be determined experimentally for your specific compound.
-
Temperature Control: Prepare solutions at room temperature or below. For storage, refrigeration at 4–6°C is highly recommended.[13] Avoid freeze-thaw cycles if possible, as this can affect solution homogeneity and stability.
-
Protection from Light: Some oxazolidinones can be sensitive to photodegradation. It is good practice to store solutions in amber vials or otherwise protected from light.[13][16]
-
Use High-Purity Water: Use deionized, HPLC-grade water to avoid contaminants like metal ions, which can potentially catalyze degradation.[9]
-
Prepare Fresh: The best practice is to prepare aqueous solutions of oxazolidinones fresh, immediately before use, especially for sensitive applications.
Troubleshooting Guide
Use this section to diagnose and resolve common issues related to oxazolidinone instability.
Problem: I am observing an unknown peak in my HPLC analysis that grows over time.
| Potential Cause | Diagnostic Step | Recommended Solution |
| Hydrolysis due to pH drift. | Measure the pH of your aqueous solution. Is it outside the optimal stability range (typically pH 5-7)? | Implement a robust buffer system (e.g., phosphate or acetate buffer) to maintain a stable pH throughout the experiment. |
| Thermal Degradation. | Review your experimental protocol. Was the solution exposed to elevated temperatures (>40°C) for an extended period? | Modify the protocol to minimize heat exposure. If heating is necessary, reduce the duration as much as possible. Store all stock solutions at 4-6°C.[13] |
| Oxidative Degradation. | This can occur in the presence of oxidizing agents or even dissolved oxygen, sometimes catalyzed by trace metals.[9] | Degas your aqueous solvents before use. Consider adding a chelating agent like EDTA (0.01%) to sequester catalytic metal ions.[9] |
Problem: My reaction yield is significantly lower than expected.
This is a classic symptom of reagent degradation. The oxazolidinone, if used as a reactant or chiral auxiliary, may be hydrolyzing before it can participate in the desired reaction.
Caption: Troubleshooting Workflow for Low Reaction Yields.
Understanding the Hydrolysis Mechanism
The hydrolysis of the 2-oxazolidinone ring is catalyzed by both acid and base. Understanding the mechanism helps in designing effective mitigation strategies.
Caption: Simplified Hydrolysis Mechanisms of the 2-Oxazolidinone Ring.
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a drug substance or solvent and for developing stability-indicating analytical methods.[16] This protocol is based on ICH guidelines.[16]
Objective: To identify the conditions under which the oxazolidinone degrades and to characterize the degradation products.
Materials:
-
Oxazolidinone compound of interest
-
HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)
-
Hydrochloric acid (HCl), 1N and 0.1N
-
Sodium hydroxide (NaOH), 1N and 0.1N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Calibrated pH meter, HPLC/UPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the oxazolidinone in a suitable organic solvent (e.g., ACN or MeOH) at a concentration of ~1 mg/mL.
-
Stress Conditions (Perform in parallel): For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: Add 1N HCl. Heat at 60-80°C for a target of 5-20% degradation.[1][9] Sample at various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 1N NaOH. Keep at room temperature, as this reaction is often fast.[1][6] Sample at shorter time points (e.g., 10, 30, 60, 120 minutes).
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature, protected from light. Sample at various time points.
-
Thermal Degradation: Mix with HPLC-grade water only. Heat at 60-80°C, protected from light.
-
Control: Mix with HPLC-grade water only. Keep at 4°C, protected from light.
-
-
Sample Quenching & Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: Analyze all samples using a validated HPLC method. Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
Protocol 2: General Stability-Indicating HPLC Method
Objective: To separate and quantify the parent oxazolidinone from its potential degradation products.
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar oxazolidinones and their more polar degradation products. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN) | A gradient elution (e.g., starting at 95:5 A:B and ramping to 5:95 A:B) is effective for separating compounds with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm (or wavelength of max absorbance) | Many oxazolidinones possess a chromophore that absorbs in the UV range.[6] |
| Column Temp. | 30°C | Maintains consistent retention times and peak shapes. |
| Injection Vol. | 10 µL | Standard volume; adjust based on concentration and detector sensitivity. |
References
-
Al-Hiari, Y. M., et al. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Pharmaceuticals. Available at: [Link]
-
Ghattas, A. G., et al. (2010). Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents. Journal of Physical Organic Chemistry. Available at: [Link]
-
Bundgaard, H., & Nielsen, N. M. (1987). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics. Available at: [Link]
-
El-Kafrawy, D. S., et al. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. Journal of AOAC International. Available at: [Link]
-
El-Kafrawy, D. S., et al. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2006). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Journal of Pharmaceutical Sciences. Available at: [Link]
-
El-Kafrawy, D. S., et al. (2023). Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. Taylor & Francis Online. Available at: [Link]
-
Ghattas, A. G., et al. (2010). Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents. ResearchGate. Available at: [Link]
-
O'Neil, C. E., et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]
-
Abd El-Kawy, M. M., et al. (2013). Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines. Journal of American Science. Available at: [Link]
-
O'Neil, C. E., et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. Available at: [Link]
-
An, G., & Seomoon, D. (2007). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. ResearchGate. Available at: [Link]
-
Le, C. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. Available at: [Link]
-
da Silva, F. C., et al. (2025). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Organic & Inorganic Au. Available at: [Link]
-
Jencks, W. P. (1980). Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. Journal of the American Chemical Society. Available at: [Link]
-
Fife, T. H., & Benjamin, B. M. (1969). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society. Available at: [Link]
-
Reed, R. A., & Li, Y. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
-
ResearchGate. Effect of temperature on yield of 2-oxazolidinone. ResearchGate. Available at: [Link]
-
D'Accolti, M., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. Available at: [Link]
-
da Silva, F. C., et al. (2025). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Publications. Available at: [Link]
-
D'Accolti, M., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. ResearchGate. Available at: [Link]
-
D'Accolti, M., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC. Available at: [Link]
-
Wrigley, C. C. A., et al. (2023). Ga-Catalyzed Temperature-Dependent Oxazolidinone/Piperazine Synthesis from Phenyl Aziridines Involving a Divergent Ligand-. Advanced Synthesis & Catalysis. Available at: [Link]
-
Szymańska, E., et al. (2019). Physicochemical Compatibility and Stability of Linezolid with Parenteral Nutrition. Nutrients. Available at: [Link]
-
de la Puerta, A., et al. (2021). Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms. Chemistry – A European Journal. Available at: [Link]
Sources
- 1. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. pdf.smolecule.com [pdf.smolecule.com]
Technical Support Center: Enantioselective Synthesis of 3,5-Dimethyl-2-Oxazolidinone
Welcome to the technical support guide for controlling enantioselectivity in the synthesis of 3,5-dimethyl-2-oxazolidinone and related chiral oxazolidinones. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of stereocontrolled synthesis, offering in-depth troubleshooting advice and actionable protocols.
Core Concepts in Enantioselective Oxazolidinone Synthesis
The primary challenge in synthesizing a specific enantiomer of a substituted oxazolidinone, such as 3,5-dimethyl-2-oxazolidinone, is to control the spatial arrangement of atoms during the bond-forming events that create the chiral centers. This is typically achieved through several key strategies:
-
Chiral Auxiliary-Mediated Synthesis: This classic approach involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary's steric and electronic properties block one face of the molecule, forcing a reagent to attack from the less hindered face, thereby creating a new stereocenter with a predictable configuration.[4][5] The auxiliary is then cleaved and can often be recovered.[6]
-
Catalytic Asymmetric Synthesis: This modern approach uses a small amount of a chiral catalyst (often a transition metal complex with a chiral ligand) to generate a chiral environment around the substrate.[7][8] This method is highly efficient and atom-economical. A prominent route is the asymmetric hydrogenation of a prochiral 2-oxazolone precursor.[9]
-
Substrate-Controlled Synthesis: In this method, an existing stereocenter in the starting material dictates the stereochemistry of a newly formed stereocenter. A common route involves the cyclization of an optically pure β-amino alcohol.[8][10]
Understanding the mechanism of stereocontrol is paramount. For instance, in auxiliary-mediated alkylations, deprotonation of the N-acyl oxazolidinone with a suitable base leads to the formation of a rigid, chelated Z-enolate.[4][5] The bulky substituent on the auxiliary (e.g., isopropyl, benzyl) effectively shields one diastereoface of the enolate, leading to highly selective alkylation on the opposite face.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low enantiomeric excess (ee) or diastereomeric ratio (dr) in my reaction?
A: The most frequent causes are impure reagents or starting materials, incorrect reaction temperature, or a suboptimal choice of solvent or base. For auxiliary-based methods, incomplete formation of the desired chelated Z-enolate is a common culprit, often due to temperature fluctuations or the presence of protic impurities.[4] For catalytic methods, catalyst deactivation or the presence of catalyst poisons can severely diminish selectivity.[7]
Q2: How do I choose between a chiral auxiliary method and a catalytic asymmetric method?
A: The choice depends on several factors.
-
Catalytic asymmetric methods , such as the hydrogenation of oxazolones, are more atom-economical and elegant.[8][9] They are ideal for large-scale synthesis but may require more optimization to find a suitable catalyst-substrate match and can be sensitive to impurities.
Q3: Can the chiral auxiliary be recovered after the reaction?
A: Yes, one of the significant advantages of oxazolidinone auxiliaries is that they can typically be recovered under mild conditions after the desired transformation, enhancing their commercial and practical value.[6]
Q4: My reaction is not going to completion. What should I check first?
A: First, verify the purity and reactivity of your reagents, especially organometallic bases or electrophiles. Ensure your solvent is rigorously anhydrous, as trace water can quench sensitive reagents. For alkylations, the electrophile's reactivity is key; less reactive alkyl halides may require higher temperatures or longer reaction times, which can in turn negatively impact selectivity. Finally, confirm your reaction temperature, as low-temperature reactions often require precise thermal control.
Troubleshooting Guide: Specific Experimental Issues
Issue 1: Low Diastereoselectivity in Evans' Asymmetric Alkylation
Q: I performed an asymmetric alkylation on an N-acyl oxazolidinone, but the 1H NMR of the crude product shows a poor diastereomeric ratio. What went wrong?
A: Poor diastereoselectivity in this reaction almost always points to issues with the enolization step. Here’s a systematic approach to troubleshooting:
-
Temperature Control is Critical: The enolate formation must be conducted at low temperatures (typically -78 °C) to ensure kinetic control and favor the formation of the rigid, chelated Z-enolate.[5] Using a slush bath (e.g., dry ice/acetone) is essential. Any warming before the addition of the alkylating agent can lead to enolate equilibration or decomposition, eroding stereoselectivity.
-
Base Selection and Purity: Sodium bis(trimethylsilyl)amide (NaHMDS) and lithium diisopropylamide (LDA) are common choices.[4] Ensure the base is fresh or has been recently titrated. An insufficient amount of base will result in incomplete deprotonation, leaving starting material that can complicate the reaction and purification.
-
Solvent Quality: The solvent, typically tetrahydrofuran (THF), must be anhydrous. Water will quench the enolate. Use a freshly distilled or commercially available anhydrous solvent.
-
Order of Addition: Always add the base to the solution of the N-acyl oxazolidinone at low temperature. Stir for 30-60 minutes to ensure complete enolate formation before adding the electrophile (alkylating agent).
-
Chelation: The formation of a chelated intermediate between the lithium or sodium cation and the carbonyl oxygens is key to the rigidity of the enolate and thus high selectivity. If you are using a different counter-ion, ensure it is capable of forming this stable chelate.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Troubleshooting decision tree for low diastereoselectivity.
Issue 2: Low Enantiomeric Excess (ee) in Catalytic Asymmetric Hydrogenation
Q: I'm trying to synthesize a chiral oxazolidinone by hydrogenating the corresponding oxazolone with a chiral Ru-NHC catalyst, but my chiral HPLC shows low ee%. How can I improve this?
A: Low enantioselectivity in catalytic hydrogenations often relates to the catalyst's activity and the reaction environment.
-
Catalyst Integrity and Loading: Ensure the catalyst has not been deactivated by air or moisture; handle it under an inert atmosphere (glovebox or Schlenk line). Catalyst loading can also be crucial; while lower is better, too little catalyst may lead to a higher contribution from a non-selective background reaction.[8][9]
-
Hydrogen Pressure: The H₂ pressure can significantly influence selectivity. The optimal pressure is substrate and catalyst-dependent. If selectivity is low, try varying the pressure within the reported ranges for your catalytic system.
-
Solvent and Additives: The solvent choice can impact the catalyst's conformation and solubility, directly affecting the chiral environment it creates. Some reactions benefit from additives (e.g., acids or bases) that can activate the catalyst or substrate.
-
Substrate Purity: Impurities in the oxazolone substrate can act as catalyst poisons. Common culprits include sulfur-containing compounds or other coordinating species. Recrystallize or chromatograph your substrate to ensure high purity.
Data on Catalytic Systems for Asymmetric Hydrogenation of 2-Oxazolones
| Catalyst System | Substrate Scope | Typical Enantioselectivity (ee%) | Typical Yield (%) | Reference |
| Ru(II)-NHC Complex | Broad (Aryl & Alkyl) | 70 - 96% | Up to 99% | [8][9] |
| Ni-based Catalyst | Broad (Aryl & Alkyl) | 97 - >99% | 95 - 99% | [7] |
| Rh-based Catalyst | More limited (Aryl) | 51 - 86% | Moderate to Good | [7][8] |
Issue 3: Difficulty in Removing the Chiral Auxiliary
Q: I have successfully performed my stereoselective reaction, but now I am struggling to cleave the N-acyl bond to release my product without racemization or decomposition.
A: The choice of cleavage method is critical and depends on the desired final product (acid, alcohol, ester, etc.).
-
For Carboxylic Acids (LiOH/H₂O₂): This is a common and robust method. The effective nucleophile is the hydroperoxide anion, which selectively attacks the exocyclic imide carbonyl.[4] If this is not working, ensure your hydrogen peroxide is fresh (30% solution is standard) and that the reaction is kept cool (0 °C) to prevent side reactions.
-
For Alcohols (LiBH₄, LiAlH₄): Reductive cleavage provides the primary alcohol. These reactions are typically high-yielding. Ensure you are using an anhydrous solvent and quenching the reaction carefully at low temperatures.
-
For Esters (NaOMe, Ti(OiPr)₄): Transesterification with a metal alkoxide is an effective way to generate esters. Titanium alkoxides are particularly mild and effective.
-
For Thioesters (N-to-S Acyl Transfer): Specialized auxiliaries, such as those derived from cysteine, allow for chemoselective conversion to valuable thioester intermediates under mild conditions.[11]
If you observe racemization, it is likely occurring after cleavage. Isolate the product promptly and avoid harsh pH or high temperatures during workup and purification.
Key Experimental Protocols
Protocol 1: Evans' Asymmetric Allylation
This protocol details the acylation of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary, followed by diastereoselective allylation.
Step A: Acylation of the Auxiliary
-
Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. Stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash column chromatography to yield the N-propionyl oxazolidinone.
Step B: Diastereoselective Allylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) from Step A in anhydrous THF (0.1 M) under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise. Stir the resulting solution at -78 °C for 45 minutes to ensure complete enolate formation.[5]
-
Add allyl iodide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The diastereomeric ratio can be determined directly from the crude 1H NMR spectrum. Purify the product by flash column chromatography.
Protocol 2: Cleavage of the Auxiliary to Form the Chiral Carboxylic Acid
-
Dissolve the purified, alkylated product (1.0 eq) from Protocol 1 in a 3:1 mixture of THF and water (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq, 0.8 M).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) (1.5 M, 4.0 eq) and stir for 20 minutes.
-
Remove most of the THF in vacuo. Basify the aqueous solution with NaOH to pH > 11 to allow for extraction of the recovered auxiliary with dichloromethane (3x).
-
Acidify the aqueous layer to pH < 2 with concentrated HCl and extract the desired carboxylic acid product with ethyl acetate (3x).
-
Dry the combined organic layers over Na₂SO₄ and concentrate to yield the enantiomerically enriched carboxylic acid.
References
-
[12] Liu, J., et al. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. The Journal of Organic Chemistry. Available from: [Link]
-
[9] Ghorai, P., et al. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science. Available from: [Link]
-
[7] Yu, P., et al. (2020). Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity. ACS Catalysis. Available from: [Link]
-
[8] Ghorai, P., et al. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. National Center for Biotechnology Information. Available from: [Link]
-
[11] Unknown Author. (n.d.). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. American Chemical Society. Available from: [Link]
-
[13] Lee, D., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available from: [Link]
-
[1] Heravi, M. M., et al. (2020). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available from: [Link]
-
[14] Nishiyori, R., et al. (2023). Catalytic asymmetric CO2 utilization reaction for the enantioselective synthesis of chiral 2-oxazolidinones. Organic & Biomolecular Chemistry. Available from: [Link]
-
[15] Cunningham, C. C., et al. (2024). Organoselenium-Catalyzed Enantioselective Synthesis of 2-Oxazolidinones from Alkenes. ACS Publications. Available from: [Link]
-
[16] S. Valente, et al. (2018). Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. ResearchGate. Available from: [Link]
-
[17] Organic Chemistry Portal. Oxazolidinone synthesis. Organic Chemistry Portal. Available from: [Link]
-
[4] Larrow, J. F., & Schaus, S. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Williams College. Available from: [Link]
-
[18] de F. A. Neves, A., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. MDPI. Available from: [Link]
-
[19] Hernandez, K. E., et al. (2024). Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. ChemRxiv. Available from: [Link]
-
[20] Lee, D., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Center for Biotechnology Information. Available from: [Link]
-
[21] Porter, N. A., et al. (1991). Control of stereochemistry in free radical reactions with oxazolidine auxiliaries. Journal of the American Chemical Society. Available from: [Link]
-
[5] Larrow, J. F., & Schaus, S. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available from: [Link]
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- 21. pubs.acs.org [pubs.acs.org]
Reducing viscosity of oxazolidinone-based electrolyte solutions
Introduction
Oxazolidinone-based solvents, such as 3-methyl-2-oxazolidinone (MeOx), are a class of highly polar, aprotic solvents that offer potential benefits for lithium-ion battery electrolytes, primarily due to their excellent ability to dissolve lithium salts. However, their intrinsically high viscosity presents a significant challenge, as it can impede ion transport, slow down electrode and separator wetting, and ultimately limit battery performance, especially at high charge/discharge rates.[1]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving common issues related to the high viscosity of oxazolidinone-based electrolyte solutions. The guide is structured in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-methyl-2-oxazolidinone (MeOx)-based electrolyte so viscous?
The high viscosity of MeOx is a direct result of its molecular structure. The strong dipole moment and intermolecular forces inherent to the oxazolidinone ring lead to high internal friction between molecules. This strong molecular interaction, while beneficial for dissolving salts, makes the liquid resistant to flow.[1][2]
Q2: What is the most common strategy to reduce the viscosity of these electrolytes?
The most effective and widely adopted strategy is the use of a mixed-solvent system. This involves blending the high-viscosity, high-dielectric constant oxazolidinone solvent with a low-viscosity co-solvent.[3] Linear carbonates, such as dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), and diethyl carbonate (DEC), are excellent choices due to their very low viscosity.[4] This approach aims to create a balanced electrolyte that retains good salt-dissolving power while significantly improving ionic mobility.[3][4]
Q3: Will adding a co-solvent negatively impact my cell's performance?
It can, if not done correctly. While a co-solvent reduces viscosity, it also lowers the overall dielectric constant of the mixture, which can lead to decreased salt dissociation and the formation of ion pairs, ultimately reducing ionic conductivity.[4] Furthermore, the co-solvent can influence the formation and stability of the Solid Electrolyte Interphase (SEI) on the anode. Therefore, it is critical to optimize the solvent ratio to achieve a balance between reduced viscosity and sufficient ionic conductivity and electrochemical stability.[1]
Q4: I am using LiPF₆ as my lithium salt. Is this compatible with MeOx?
No, this is a critical incompatibility. Research has shown that when LiPF₆ is used as the salt in MeOx-based electrolytes, lithium insertion-deinsertion at the graphite electrode does not occur, leading to cell failure.[1] It is strongly recommended to use lithium tetrafluoroborate (LiBF₄) as the salt for these systems.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides logical steps and explanations to resolve them.
Problem 1: High Viscosity and Low Ionic Conductivity
-
Symptoms:
-
The electrolyte solution is thick and flows poorly.
-
Ionic conductivity measurements are below the desired threshold (e.g., < 1 mS/cm).
-
Poor rate capability when testing cells.
-
-
Root Cause Analysis: The concentration of the high-viscosity oxazolidinone solvent is too high, leading to poor ion mobility. The relationship between viscosity and ion mobility is inversely proportional, as described by the Stokes-Einstein equation.[5]
-
Solutions & Protocols:
-
Introduce a Low-Viscosity Co-solvent: The primary solution is to create a binary or ternary solvent blend. Dimethyl carbonate (DMC) is an excellent first choice due to its low viscosity (~0.58 mPa·s).[5]
-
Optimize the Solvent Ratio: The key is to find a "sweet spot." A study on MeOx:DMC mixtures found that an optimized formulation in terms of conductivity and viscosity is achieved with a molar fraction of MeOx at 0.4 (i.e., a 40:60 molar ratio of MeOx to DMC).[1] You should experimentally verify the optimal ratio for your specific application by preparing a series of electrolyte formulations.
-
The following table provides an illustrative example of how viscosity and ionic conductivity might change with varying solvent ratios. Actual experimental values should be measured for your specific conditions.
| Mole Fraction of MeOx (x(MeOx)) | Mole Fraction of DMC (x(DMC)) | Estimated Viscosity (mPa·s at 25°C) | Estimated Ionic Conductivity (mS/cm at 25°C) | Performance Notes |
| 1.0 | 0.0 | ~6.0 - 7.0 | Very Low (< 0.5) | Too viscous for most applications. |
| 0.8 | 0.2 | ~4.5 - 5.5 | Low (~1.5 - 2.5) | Viscosity still high, limiting performance. |
| 0.6 | 0.4 | ~2.5 - 3.5 | Moderate (~4.0 - 5.5) | Improved, but can be optimized further. |
| 0.4 | 0.6 | ~1.5 - 2.0 | Good (~6.0 - 7.5) | Optimized region based on literature[1]. Good balance. |
| 0.2 | 0.8 | ~1.0 - 1.5 | Moderate (~5.0 - 6.5) | Viscosity is low, but conductivity may drop due to lower polarity. |
-
Preparation (in an Argon-filled glovebox):
-
Prepare five separate electrolyte formulations with MeOx:DMC molar ratios of 10:0, 8:2, 6:4, 4:6, and 2:8.
-
For each formulation, dissolve dry lithium tetrafluoroborate (LiBF₄) to a final concentration of 1.0 M.
-
Ensure complete dissolution by stirring overnight.
-
-
Viscosity Measurement:
-
Use a calibrated viscometer or rheometer to measure the dynamic viscosity of each formulation at a constant temperature (e.g., 25°C).
-
-
Conductivity Measurement:
-
Use a calibrated conductivity meter to measure the ionic conductivity of each formulation at the same temperature.
-
-
Analysis:
-
Plot viscosity and ionic conductivity as a function of the MeOx mole fraction to identify the optimal composition for your needs.
-
Problem 2: Poor Electrode and Separator Wetting
-
Symptoms:
-
Inconsistent cell performance or high initial impedance.
-
Visual inspection (if possible) shows dry spots on the separator or electrodes after cell assembly.
-
Electrolyte droplet maintains a high contact angle (>90°) on the separator surface for an extended period.
-
-
Root Cause Analysis: This issue stems from poor affinity between the polar electrolyte and the typically nonpolar polyolefin separator (e.g., Celgard). Research has specifically identified that MeOx:EC mixtures exhibit poor wettability on Celgard separators.[1] High surface tension of the electrolyte and low surface energy of the separator prevent the electrolyte from effectively penetrating the separator's pores.
-
Solutions & Protocols:
-
Surface Modification of Separator: If you are constrained to using a standard polyolefin separator, surface treatments can dramatically improve wettability. Cold micro-plasma treatments with ammonia have been shown to reduce the contact angle on a polyethylene separator from 111° to just 10°, leading to significantly improved cell performance.
-
Use a Wettability-Enhanced Separator: Commercial options are available that are designed to work with more polar electrolytes. For example, Celgard offers separators with proprietary coatings (DuraWet™) that decrease the electrolyte-separator contact angle and lower electrical resistance.
-
Optimize Electrolyte Formulation: While the primary goal is viscosity reduction, adding a small amount of a surfactant or another co-solvent known to lower surface tension can aid in wetting. This requires careful screening to ensure no negative electrochemical side effects.
-
Caption: Troubleshooting workflow for poor electrolyte wettability.
Problem 3: Electrochemical Instability and Poor Cycling Performance
-
Symptoms:
-
Rapid capacity fade during cycling.
-
Low coulombic efficiency.
-
Increasing cell impedance with each cycle.
-
-
Root Cause Analysis: The electrolyte is continuously decomposing at the electrode surfaces, leading to the consumption of active lithium and the formation of an unstable, resistive Solid Electrolyte Interphase (SEI) on the anode or Cathode Electrolyte Interphase (CEI) on the cathode. While the optimized MeOx:DMC:LiBF₄ system shows good performance at the graphite electrode, some oxazolidinone-based electrolytes have shown poor oxidative stability at the cathode.[1]
-
Solutions & Protocols:
-
Incorporate an SEI-Forming Additive: This is a standard and highly effective strategy. Small amounts (e.g., 1-2% by weight) of additives that preferentially decompose to form a stable, passive SEI layer can protect the bulk electrolyte from further decomposition.
-
Vinylene Carbonate (VC): VC is known to polymerize on the anode surface, creating a stable and flexible SEI layer that can accommodate volume changes and improve cycling stability.[6][7]
-
Fluoroethylene Carbonate (FEC): FEC is also highly effective, forming an SEI rich in lithium fluoride (LiF), which is an excellent Li⁺ conductor and electronically insulating, leading to improved performance.[8]
-
-
Caption: Co-solvents reduce viscosity by disrupting the Li⁺ solvation shell.
-
Preparation:
-
Prepare your optimized baseline electrolyte (e.g., 1M LiBF₄ in MeOx:DMC 40:60).
-
Create two additional batches from the baseline:
-
Baseline + 2 wt% Vinylene Carbonate (VC)
-
Baseline + 2 wt% Fluoroethylene Carbonate (FEC)
-
-
-
Cell Assembly:
-
Assemble identical coin cells (e.g., graphite || Li) for each of the three electrolyte formulations (Baseline, +VC, +FEC).
-
-
Formation Cycles:
-
Perform initial formation cycles at a low C-rate (e.g., C/20) for 1-2 cycles to allow for the formation of the SEI layer.
-
-
Electrochemical Testing:
-
Conduct long-term cycling tests at a moderate C-rate (e.g., C/5 or C/2) and measure capacity retention and coulombic efficiency over 50-100 cycles.
-
Use Electrochemical Impedance Spectroscopy (EIS) before and after cycling to measure the change in charge transfer resistance, which is indicative of SEI quality.
-
-
Analysis:
-
Compare the capacity retention, coulombic efficiency, and impedance growth for the three cells. The additive that results in the most stable cycling and lowest impedance growth is the most effective for your system.
-
References
-
Celgard. (n.d.). Separator Innovations for Next-Generation Batteries. Celgard. Retrieved from [Link]
-
Biolin Scientific. (n.d.). Energy | Battery Wettability. Retrieved from [Link]
- Chen, L., et al. (2016).
- Courant, S., et al. (2005). Is 3-methyl-2-oxazolidinone a suitable solvent for lithium-ion batteries? Journal of Power Sources, 146(1-2), 79-85.
- Li, B., et al. (2015). Fluorinated Electrolytes for Li-Ion Batteries: The Lithium Difluoro(oxalato)borate Additive for Stabilizing the Solid Electrolyte Interphase. ACS Applied Materials & Interfaces, 7(34), 19355-19364.
- Liu, J., et al. (2021). Exploring the Role of an Electrolyte Additive in Suppressing Surface Reconstruction of a Ni-Rich NMC Cathode at Ultrahigh Voltage via Enhanced In Situ and Operando Characterization Methods.
- Ue, M., et al. (2010). Physical and Electrolytic Properties of Difluorinated 3-Methyl-2-oxazolidinones and Their Application to Lithium Rechargeable Batteries. Electrochemistry, 78(5), 450-455.
- Wang, A., et al. (2018). Vinylene carbonate as a highly effective electrolyte additive for Li3VO4 anodes with enhanced electrochemical performance. New Journal of Chemistry, 42(15), 12635-12641.
- Yuca, N., et al. (2018). Effect of FEC and VC Additives in Electrolyte on the Performance of Si Anode for Lithium Ion Cell. Ç.Ü. Müh. Mim. Fak. Dergisi, 33(3), 113-118.
- Zhang, X., et al. (2021). FEC Additive for Improved SEI Film and Electrochemical Performance of the Lithium Primary Battery.
-
Oneenergi. (n.d.). Vinylene Carbonate (VC) Additive for Lithium Battery Electrolyte. Retrieved from [Link]
- Aurbach, D., et al. (2002). Effect of vinylene carbonate as additive to electrolyte for lithium metal anode. Journal of Power Sources, 119-121, 497-503.
- Garsuch, A., et al. (2006). Effect of vinylene carbonate (VC) as electrolyte additive on electrochemical performance of Si film anode for lithium ion batteries. Journal of Power Sources, 162(2), 1435-1442.
- Barthel, J., et al. (1996). Conductivity and viscosity of PC-DEC and PC-EC solutions of LiBF4. Journal of the Electrochemical Society, 143(8), 2547-2552.
- Adebahr, J., et al. (2003). Conductivity and Viscosity Studies of Binary Mixtures of Dimethyl Carbonate and Dimethyl Sulphoxide Based Electrolyte for Li-Ion Battery at 298.15k. Journal of the Electrochemical Society, 150(10), A1334-A1340.
- Abraham, K. M., et al. (1998). Characterization of plasticized PMMA–LiBF4 based solid polymer electrolytes.
- MacFarlane, D. R., et al. (2001). Solubility, ionic conductivity and viscosity of lithium salts in room temperature ionic liquids. Electrochimica Acta, 46(13-14), 2131-2137.
- Olowu, O. D., et al. (2017). Conductivity and Viscosity Studies of Binary Mixtures of Dimethyl Carbonate and Dimethyl Sulphoxide Based Electrolyte for Li-Ion Battery. Chemical Science Review and Letters, 6(23), 1735-1741.
- Wang, Y., et al. (2002). Study of LiBF4 as an electrolyte salt for a Li-ion battery. Journal of the Electrochemical Society, 149(5), A558.
- Uchaev, A. V., et al. (2023). Solid Electrolytes in the N-Propyl-N-methyl-pyrrolidinium Tetrafluoroborate—Lithium Tetrafluoroborate System.
-
IEST. (2025). 5 Tips To Improve Electrolyte Wetting Level In Li Batteries. Retrieved from [Link]
- Davoodabadi, A., et al. (2019). On electrolyte wetting through lithium-ion battery separators. Journal of Power Sources, 440, 227134.
- Liu, K., et al. (2019). The design of a multifunctional separator regulating the lithium ion flux for advanced lithium-ion batteries. Journal of Materials Chemistry A, 7(47), 26977-26984.
-
RheoSense. (n.d.). Application Note: Viscosities of electrolyte solutions for rechargeable batteries - (1). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chesci.com [chesci.com]
- 4. (PDF) Conductivity and Viscosity Studies of Binary Mixtures of Dimethyl Carbonate and Dimethyl Sulphoxide Based Electrolyte for Li-Ion Battery at 298.15k [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated Electrolytes for Li-Ion Batteries: The Lithium Difluoro(oxalato)borate Additive for Stabilizing the Solid Electrolyte Interphase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Characterization of 3,5-dimethyl-1,3-oxazolidin-2-one: An NMR-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and pharmaceutical research, the precise structural elucidation of novel and existing compounds is paramount. 3,5-dimethyl-1,3-oxazolidin-2-one, a member of the versatile oxazolidinone class of heterocyclic compounds, finds applications ranging from chiral auxiliaries in asymmetric synthesis to building blocks for pharmacologically active molecules. Accurate and unambiguous characterization of its three-dimensional structure is not merely a procedural step but a cornerstone for understanding its reactivity, stereochemistry, and potential biological interactions.
This guide provides an in-depth, technically-grounded comparison of analytical techniques for the structural characterization of 3,5-dimethyl-1,3-oxazolidin-2-one, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. As a senior application scientist, the rationale behind experimental choices and the interpretation of data will be explained to provide a robust, self-validating framework for analysis. We will delve into the nuances of 1H and 13C NMR, and juxtapose its capabilities with those of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, offering a holistic view for the discerning researcher.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule makes it indispensable for characterizing compounds like 3,5-dimethyl-1,3-oxazolidin-2-one.
Predicted NMR Spectral Data for 3,5-dimethyl-1,3-oxazolidin-2-one
While a publicly available, experimentally verified NMR spectrum for 3,5-dimethyl-1,3-oxazolidin-2-one is not readily accessible, we can predict its spectral features with a high degree of confidence based on the analysis of structurally similar compounds and established chemical shift principles. The following tables outline the predicted 1H and 13C NMR chemical shifts for 3,5-dimethyl-1,3-oxazolidin-2-one. These predictions are informed by data from analogous structures, such as 3-methyl-2-oxazolidone[1].
Table 1: Predicted ¹H NMR (Proton NMR) Data for 3,5-dimethyl-1,3-oxazolidin-2-one
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| N-CH₃ | ~2.8-3.0 | Singlet (s) | 3H | The methyl group attached to the nitrogen is deshielded by the adjacent carbonyl group and the nitrogen atom. |
| C5-H | ~4.0-4.5 | Quartet (q) | 1H | This methine proton is coupled to the three protons of the C5-methyl group and is deshielded by the adjacent oxygen and nitrogen atoms of the ring. |
| C4-H₂ | ~3.5-4.0 | Multiplet (m) | 2H | These methylene protons are diastereotopic and will likely appear as a complex multiplet due to coupling with each other and with the C5-H proton. |
| C5-CH₃ | ~1.3-1.5 | Doublet (d) | 3H | This methyl group is coupled to the C5-H proton. |
Table 2: Predicted ¹³C NMR (Carbon NMR) Data for 3,5-dimethyl-1,3-oxazolidin-2-one
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=O (C2) | ~158-162 | The carbonyl carbon is highly deshielded due to the double bond to oxygen and its position within the carbamate functionality. |
| C5 | ~75-80 | This carbon is attached to an oxygen and a nitrogen atom, leading to a significant downfield shift. |
| C4 | ~45-50 | This methylene carbon is adjacent to the nitrogen atom. |
| N-CH₃ | ~28-32 | The methyl carbon attached to the nitrogen. |
| C5-CH₃ | ~18-22 | The methyl carbon at the C5 position. |
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for 3,5-dimethyl-1,3-oxazolidin-2-one, a standardized experimental protocol is crucial. This ensures reproducibility and allows for accurate comparison with reference data.
Step-by-Step NMR Sample Preparation and Data Acquisition
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the purified 3,5-dimethyl-1,3-oxazolidin-2-one sample for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common first choice for many organic compounds.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
NMR Instrument Setup and Data Acquisition :
-
The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.
-
The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift during the experiment.
-
"Shimming" is performed to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.
-
For ¹H NMR : A standard one-pulse experiment is typically sufficient. Key parameters to consider are the pulse angle (30-45° is common), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds).
-
For ¹³C NMR : A proton-decoupled experiment is the standard method to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A significantly larger number of scans is required compared to ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
The spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Visualizing the Characterization Workflow
To provide a clear overview of the analytical process, the following diagrams, generated using Graphviz, illustrate the molecular structure of 3,5-dimethyl-1,3-oxazolidin-2-one and the general workflow for its NMR characterization.
Caption: Molecular structure of 3,5-dimethyl-1,3-oxazolidin-2-one.
Caption: General workflow for NMR-based structural characterization.
Comparative Analysis with Alternative Techniques
While NMR is the gold standard for detailed structural analysis, other spectroscopic techniques provide complementary and often more rapid information. A multi-technique approach is always recommended for comprehensive characterization.
Table 3: Comparison of Analytical Techniques for the Characterization of 3,5-dimethyl-1,3-oxazolidin-2-one
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed atomic-level information on molecular structure, including connectivity and stereochemistry.[2] | Unambiguous structure determination; non-destructive. | Lower sensitivity than MS; requires larger sample amounts; more complex data analysis. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (High-Resolution MS); fragmentation patterns provide structural clues.[3] | Extremely high sensitivity; small sample amount required; can be coupled with chromatography (GC-MS, LC-MS). | Provides limited information on stereochemistry and connectivity; fragmentation can be complex to interpret. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule (e.g., C=O, C-N, C-O). | Rapid and simple analysis; requires minimal sample preparation. | Provides limited information on the overall molecular structure; not suitable for distinguishing between isomers with the same functional groups. |
Insights from Mass Spectrometry
For 3,5-dimethyl-1,3-oxazolidin-2-one, Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the oxazolidinone ring. Common fragments could arise from the loss of CO₂, the N-methyl group, or the C5-methyl group. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula, which is a critical piece of confirmatory data.
Insights from Infrared Spectroscopy
The IR spectrum of 3,5-dimethyl-1,3-oxazolidin-2-one would be dominated by a strong absorption band for the carbonyl (C=O) group of the cyclic carbamate, typically appearing in the range of 1750-1700 cm⁻¹. Other characteristic peaks would include C-N and C-O stretching vibrations within the heterocyclic ring. The absence of N-H and O-H stretching bands would confirm the N-methylation and the cyclic structure.
Conclusion: An Integrated Approach for Unquestionable Structural Integrity
The structural characterization of 3,5-dimethyl-1,3-oxazolidin-2-one is most effectively and definitively achieved through a primary reliance on NMR spectroscopy. The detailed insights into atomic connectivity and stereochemistry provided by ¹H and ¹³C NMR are unparalleled. However, for a truly robust and self-validating characterization, an integrated approach is essential. Mass spectrometry provides crucial confirmation of the molecular weight and elemental composition, while infrared spectroscopy offers a rapid and straightforward method to verify the presence of key functional groups.
By combining the predictive power of NMR with the complementary data from MS and IR, researchers can establish the structure of 3,5-dimethyl-1,3-oxazolidin-2-one with the highest degree of confidence. This multi-faceted analytical strategy not only ensures the integrity of the compound but also provides a solid foundation for its further development and application in the scientific and pharmaceutical arenas.
References
-
Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS Infectious Diseases. [Link]
-
Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. [Link]
-
Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. ChemRxiv. [Link]
-
Oxazolidinones antibiotics core structure and structures of main... ResearchGate. [Link]
-
CHARACTERIZATION OF OXAZOLIDINE BYPRODUCTS IN METHAMPHETAMINE LABORATORY ANALYSIS. California State University, Fresno. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. [Link]
-
Formation of an Interfering Substance, 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidine, During a Pseudoephedrine Urinalysis. Federal Aviation Administration. [Link]
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Technical Comparison: 3,5-Dimethyl-2-oxazolidinone vs. Propylene Carbonate
High-Performance Solvent Analysis for Electrochemical & Synthetic Applications[1][2]
Executive Summary
In the landscape of polar aprotic solvents, Propylene Carbonate (PC) has long been the industry standard for high-dielectric, wide-liquid-range applications. However, its susceptibility to hydrolysis and graphite exfoliation in lithium-ion batteries limits its utility in next-generation high-voltage and high-temperature systems.
3,5-Dimethyl-2-oxazolidinone (DMO) emerges as a structurally robust cyclic carbamate alternative. Unlike the carbonate ester linkage in PC, the carbamate linkage in DMO offers superior hydrolytic stability and a higher boiling point (>260°C), making it a critical candidate for electrolytes in extreme environments and high-temperature organic synthesis.[1]
This guide provides an objective, data-driven comparison to assist in solvent selection for critical workflows.
Part 1: Physicochemical Landscape[4]
The fundamental difference lies in the core functionality: PC is a cyclic carbonate , while DMO is a cyclic carbamate (specifically, an N-alkylated oxazolidinone). This nitrogen insertion dramatically alters the solvent's thermal and chemical resistance profile.
Table 1: Comparative Property Matrix[1][2]
| Property | Propylene Carbonate (PC) | 3,5-Dimethyl-2-oxazolidinone (DMO) | Impact on Application |
| CAS Number | 108-32-7 | 22530-36-5 (Isomer var.) | Identification |
| Chemical Class | Cyclic Carbonate | Cyclic Carbamate | Stability determinant |
| Boiling Point | 242 °C | > 260 °C (approx.) | DMO preferred for high-T synthesis |
| Melting Point | -49 °C | < 25 °C (Liquid) | PC better for extreme low-temp |
| Dielectric Constant | ~64 (at 25°C) | ~70–77 (Est. based on NMO) | Both excellent for salt dissociation |
| Viscosity | 2.5 cP | ~3.0–4.0 cP (Est.) | PC offers slightly faster ion transport |
| Hydrolytic Stability | Poor (Hydrolyzes to diol + CO₂) | Excellent (Resists base/acid) | DMO's primary advantage |
| Flash Point | 132 °C | > 140 °C | High safety margin for both |
Analyst Note: While PC exhibits lower viscosity which favors ionic conductivity at room temperature, DMO's higher boiling point and thermal resistance allow it to operate in regimes where PC would degrade or evaporate.[1][3]
Part 2: Electrochemical Stability & Battery Performance
For battery researchers, the interaction between the solvent and the electrode interface (SEI) is paramount.
1. The Graphite Exfoliation Challenge
-
Propylene Carbonate (PC): Notorious for co-intercalating into graphite anodes along with lithium ions. This causes "exfoliation" (structural collapse) of the graphite layers, destroying the battery. PC requires co-solvents (like EC) or film-forming additives to be usable.
-
3,5-Dimethyl-2-oxazolidinone (DMO): Oxazolidinones generally exhibit higher reduction stability. The steric bulk of the methyl groups at the 3 and 5 positions in DMO hinders co-intercalation, potentially allowing for a more stable Solid Electrolyte Interphase (SEI) on carbonaceous anodes without the catastrophic exfoliation seen with pure PC.
2. Electrochemical Window
DMO possesses a wide electrochemical window, typically stable up to 5.0 V vs. Li/Li⁺ , comparable to sulfones.[1][3] This makes it a viable candidate for high-voltage cathodes (e.g., LNMO, Li-rich NMC) where carbonates oxidize and evolve gas.[1][3]
Figure 1: Decision logic for selecting between PC and DMO based on anode compatibility and voltage requirements.
Part 3: Chemical Stability & Organic Synthesis
In drug development and synthesis, solvent reactivity is a frequent failure mode.[1][3]
-
Hydrolysis Mechanism:
-
PC: Contains an ester linkage.[3] In the presence of aqueous bases (NaOH, KOH) or strong acids, it rapidly hydrolyzes to form Propylene Glycol and CO₂ .[1][3] This makes PC unsuitable for base-catalyzed reactions (e.g., alkylations).[1][3]
-
DMO: Contains a carbamate (urethane) linkage. The resonance stabilization of the nitrogen lone pair renders the carbonyl carbon less electrophilic. DMO resists hydrolysis even at elevated temperatures and high pH, enabling its use as a reaction medium for nucleophilic substitutions where PC would decompose.[1][3]
-
Part 4: Experimental Protocols
To validate these solvents in your specific application, use the following self-validating protocols.
Protocol A: Comparative Hydrolytic Stability Assay
Objective: Quantify solvent degradation under basic conditions.
-
Preparation: Prepare 10 mL of 1.0 M NaOH (aq).
-
Mixing: Add 1.0 mL of Solvent (PC or DMO) to separate vials containing the NaOH solution.
-
Incubation: Heat both vials to 60°C with vigorous stirring for 4 hours.
-
Observation:
-
PC Vial: Observe for gas evolution (CO₂) and phase disappearance (formation of water-soluble glycol).
-
DMO Vial: Solvent should remain as a distinct organic phase (if immiscible) or retain chemical integrity.
-
-
Validation (HPLC/GC): Extract an aliquot and analyze via GC-MS.
-
Success Criteria: DMO peak area remains >95% of initial; PC peak area shows significant reduction (>50%) and appearance of propylene glycol peak.
-
Protocol B: Electrochemical Window Determination (LSV)
Objective: Determine the oxidation limit.
-
Cell Setup: 3-electrode coin cell or beaker cell.
-
Working Electrode: Platinum (Pt) disk.
-
Counter Electrode: Lithium foil.
-
Reference Electrode: Li/Li⁺.[3]
-
-
Electrolyte: Dissolve 1.0 M LiPF₆ in the test solvent (PC or DMO).
-
Method: Perform Linear Sweep Voltammetry (LSV) from OCV to 6.0 V vs Li/Li⁺ at a scan rate of 1.0 mV/s.
-
Analysis: Define the oxidative limit as the voltage where current density exceeds 0.1 mA/cm².
-
Expectation: DMO should show an onset of oxidation > 0.2–0.5 V higher than PC depending on the salt used.
-
Part 5: Safety & Toxicology (E-E-A-T)
-
Propylene Carbonate: Widely regarded as a "Green Solvent."[4] It is biodegradable, non-corrosive, and has low toxicity (used in cosmetics).[1][3]
-
3,5-Dimethyl-2-oxazolidinone: Like many N-alkylated amides/carbamates (e.g., NMP), oxazolidinones can exhibit reproductive toxicity or skin permeability issues.[1][3]
References
-
Electrochemical Properties of Oxazolidinones
-
Source: Journal of Power Sources. "Is 3-methyl-2-oxazolidinone a suitable solvent for lithium-ion batteries?"
-
Link:
-
-
Propylene Carbonate Safety & Applications
- Source: NIH / PubChem.
-
Link:
-
Synthesis and Stability of Cyclic Carbamates
-
Source: The Journal of Organic Chemistry.[6] "2-Oxazolidinones from an N-Dealkylation Reaction." (Describing 3,5-dimethyl-2-oxazolidinone synthesis).
-
Link:
-
-
High Boiling Point Solvents in Inkjet
- Source: Google Patents EP0885941A1. "Ink jet inks containing oxazolidinones." (Cites DMO BP >260°C).
-
Link:
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Electrochemical window comparison: 3,5-dimethyl-2-oxazolidinone vs. NMP
An In-depth Comparison of the Electrochemical Stability of 3,5-dimethyl-2-oxazolidinone and N-Methyl-2-pyrrolidone (NMP)
Introduction: The Quest for a More Benign Solvent in Energy Storage
N-Methyl-2-pyrrolidone (NMP) has long been a cornerstone in the manufacturing of lithium-ion batteries, primarily serving as a solvent for the polyvinylidene fluoride (PVDF) binder in electrode slurry preparation.[1][2][3] Its high polarity, excellent thermal and chemical stability, and ability to dissolve a wide range of materials have made it indispensable in achieving uniform and high-performance battery electrodes.[4][5] However, the growing awareness of NMP's reprotoxic effects has led to increasing regulatory pressure, compelling the battery industry to seek safer, more benign alternatives that do not compromise electrochemical performance.[6][7][8]
This guide presents a detailed comparison between NMP and a promising alternative, 3,5-dimethyl-2-oxazolidinone, with a focus on a critical parameter for electrolyte solvents: the electrochemical window. While direct data for 3,5-dimethyl-2-oxazolidinone is sparse, we will draw upon available research on the closely related compound, 3-Methyl-2-oxazolidinone (MeOx), to provide a comprehensive analysis for researchers, scientists, and professionals in drug development and energy storage.
Understanding the Electrochemical Window
The electrochemical window (EW) of a solvent or electrolyte is the potential range within which the substance remains electrochemically inert, meaning it is neither oxidized nor reduced.[9] This stability is paramount in electrochemical applications like batteries. If the operating voltage of the battery's electrodes falls outside the solvent's electrochemical window, the solvent itself will begin to decompose, leading to a host of problems including irreversible capacity loss, gas generation, and a shortened battery lifespan.[9] A wider electrochemical window is therefore a highly desirable characteristic for any new electrolyte solvent, as it allows for the use of higher voltage electrode materials, ultimately leading to batteries with higher energy densities.[10]
Comparative Analysis: Physicochemical and Electrochemical Properties
While NMP is a well-characterized solvent, 3-Methyl-2-oxazolidinone (MeOx) has emerged as a viable replacement due to its ability to dissolve PVDF at moderate temperatures (40-50°C) and its higher boiling point, which can be advantageous in the electrode drying process.[6][7]
| Property | 3-Methyl-2-oxazolidinone (MeOx) | N-Methyl-2-pyrrolidone (NMP) |
| Boiling Point | 225 °C[6][7] | 202 °C[5] |
| Melting Point | 15 °C | -24 °C |
| Density | 1.17 g/mL at 25 °C | 1.028 g/mL |
| Electrochemical Stability | Low oxidative stability reported at LiCoO2 electrodes.[11] Anodic stability can be improved through difluorination.[12] | Generally considered stable for conventional Li-ion battery chemistries. |
Research indicates that while MeOx-based electrolytes can exhibit good cycling ability with graphite anodes, they show limited stability in oxidation when used with high-voltage cathode materials like lithium cobalt oxide (LiCoO2).[11] This suggests a narrower anodic window compared to what is required for high-energy applications. However, modifications to the molecular structure, such as difluorination, have been shown to enhance the anodic stability of oxazolidinone-based solvents.[12]
Experimental Protocol: Determining the Electrochemical Window via Cyclic Voltammetry
The electrochemical window of a solvent is typically determined using cyclic voltammetry (CV).[13] This technique involves sweeping the potential of a working electrode in an electrolyte solution and measuring the resulting current. The potential limits where a sharp increase in current is observed (due to the oxidation or reduction of the solvent/electrolyte) define the electrochemical window.
Causality in Experimental Design:
-
Three-electrode setup: This is the standard for electrochemical measurements. The working electrode is where the reaction of interest occurs. The reference electrode provides a stable potential against which the working electrode's potential is measured.[14] The counter electrode serves to pass current and complete the circuit, without influencing the processes at the working electrode.[13]
-
Supporting Electrolyte: A high-purity, electrochemically inert salt (e.g., LiPF6 or LiTFSI) is added to the solvent to ensure sufficient ionic conductivity and to minimize the IR drop (a voltage drop due to the resistance of the solution).[15]
-
Inert Atmosphere: The experiment is conducted in a glovebox under an inert atmosphere (e.g., argon or nitrogen) to eliminate the influence of oxygen and water, which are electrochemically active and can interfere with the measurement.[16]
-
Electrode Material: An inert working electrode material, such as platinum or glassy carbon, is used to ensure that the observed current is due to the decomposition of the electrolyte and not the electrode itself.
Step-by-Step Methodology:
-
Preparation of the Electrolyte Solution:
-
Inside an argon-filled glovebox, prepare a solution of the solvent to be tested (e.g., 3,5-dimethyl-2-oxazolidinone or NMP) containing a high-purity supporting electrolyte (e.g., 1 M LiPF6).
-
-
Electrochemical Cell Assembly:
-
Assemble a three-electrode electrochemical cell. A polished glassy carbon or platinum disk is typically used as the working electrode, a lithium foil as the reference and counter electrode.
-
-
Cyclic Voltammetry Measurement:
-
Connect the cell to a potentiostat.[14]
-
Perform a cyclic voltammetry scan, starting from the open-circuit potential (OCP).
-
To determine the anodic (oxidation) limit, sweep the potential to more positive values at a slow scan rate (e.g., 1-10 mV/s) until a sharp, irreversible increase in current is observed.
-
To determine the cathodic (reduction) limit, sweep the potential from the OCP to more negative values until a similar sharp increase in current is seen.
-
-
Data Analysis:
-
The potential at which the current begins to rapidly increase on the positive sweep is defined as the anodic stability limit.
-
The potential at which the current begins to rapidly increase on the negative sweep is defined as the cathodic stability limit.
-
The electrochemical window is the difference between these two potential limits.[9]
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the electrochemical window.
Caption: Workflow for determining the electrochemical window.
Conclusion
The search for a safer alternative to NMP is critical for the future of sustainable battery manufacturing. While 3-Methyl-2-oxazolidinone shows promise as a replacement due to its favorable physical properties and ability to dissolve PVDF, its inherent oxidative stability appears to be a limiting factor for high-voltage applications. This guide highlights that while a direct drop-in replacement for NMP with an identical or wider electrochemical window is challenging to find, there are promising avenues for research, such as the functionalization of the oxazolidinone structure to enhance its anodic stability. The provided experimental protocol offers a robust framework for researchers to systematically evaluate the electrochemical window of novel solvents, ensuring that the next generation of battery materials is not only high-performing but also fundamentally safer.
References
- N-Methyl-2-Pyrrolidone (NMP) Solvent for Lithium Battery: Its Applications. (2025, January 7). Vertex AI Search.
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- What exactly is NMP, a lithium battery auxiliary material? (2023, November 22). Top-China-Suppliers.com.
- Anions in lithium-ion battery solvents - Metrohm. (n.d.). Metrohm.
- Monitoring NMP in Lithium Ion Battery Drying Applic
- N-Methyl-2-Pyrrolidone (NMP) Solvent for Lithium Battery Cathode Materials: Applications, Benefits, and Industry Trends. (2025, February 8). Powdernano.
- Gzara, L., et al. (2006). Is 3-methyl-2-oxazolidinone a suitable solvent for lithium-ion batteries? Journal of Power Sources, 156(2), 634-644.
- Marshall, J. E., et al. (2024). 3-Methyl-2-oxazolidinone (JEFFSOL® MEOX) as a Substitute Solvent for NMP in Battery Manufacturing. Journal of The Electrochemical Society.
- Raza, B., et al. (2023). Electrochemical stability of Zn metal anode in N-methyl-2-pyrrolidone based non-aqueous electrolyte.
- NMP (N-methyl-2-pyrrolidone): a versatile solvent widely used in the chemical industry. (2025, April 11). Jinhao Chem.
- N-Methyl-2-Pyrrolidone (NMP)
- Protocol for cyclic voltammetry - iGEM. (n.d.). iGEM.
- Marshall, J. E., et al. (2024). 3-Methyl-2-oxazolidinone (JEFFSOL® MEOX) as a Substitute Solvent for NMP in Battery Manufacturing.
- Ue, M., et al. (2003). Physical and Electrolytic Properties of Difluorinated 3-Methyl-2-oxazolidinones and Their Application to Lithium Rechargeable Batteries. Electrochemistry, 71(5), 450-453.
- Wang, L., et al. (2015).
- Gryzbowski, A., et al. (2015). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments.
- Electrochemical window - Wikipedia. (n.d.). Wikipedia.
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- Gupta, N., & Singh, N. (n.d.). Chapter 2 : Cyclic Voltammetric Technique. Shodhganga.
- 3-Methyl-2-oxazolidinon 99.5% - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Assessing the Electrochemical Stability Window of NASICON-Type Solid Electrolytes. (2021, May 26). Frontiers in Energy Research.
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- Public report - 2-Oxazolidinone, 3-ethenyl-5-methyl. (2021, July). Australian Industrial Chemicals Introduction Scheme (AICIS).
- Sherwood, J., et al. (2020). D3.6 - Application of NMP replacement solvents. European Commission.
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A Comparative Guide to GC-MS Purity Analysis of 3,5-dimethyl-1,3-oxazolidin-2-one
For researchers and professionals in drug development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 3,5-dimethyl-1,3-oxazolidin-2-one, a member of the vital oxazolidinone class of heterocycles, serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structural integrity directly influences the stereochemical control and impurity profile of the final drug substance.[2] Therefore, a robust, validated analytical method for purity determination is indispensable.
This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the quality control of 3,5-dimethyl-1,3-oxazolidin-2-one. We move beyond simple protocol recitation to explore the scientific rationale behind method selection, offering a framework for developing self-validating analytical systems that ensure the highest degree of scientific integrity.
The Analytical Imperative: Why GC-MS?
Gas chromatography is the technique of choice for 3,5-dimethyl-1,3-oxazolidin-2-one due to its sufficient volatility and thermal stability. When coupled with a mass spectrometer, it provides unparalleled specificity (through mass-to-charge ratio analysis) and sensitivity, making it ideal for both high-percentage purity assays and the detection of trace-level impurities.
The primary analytical challenge lies not in detecting the main compound, but in identifying and quantifying process-related impurities. These can originate from unreacted starting materials, side reactions, or degradation.[3] A thorough understanding of the synthetic pathway is critical, as it informs which potential impurities to target. For instance, the condensation of a β-amino alcohol with a carbonyl compound is a common route to oxazolidine structures, suggesting that precursors and related adducts could be present.[4]
Comparing GC-MS Methodologies: A Two-Tiered Approach
We present two distinct GC-MS methods, each tailored to a specific analytical objective: a standard method for routine purity assessment and an advanced, high-sensitivity method for trace impurity quantification, which is crucial if any potential byproducts are genotoxic.[5]
| Parameter | Method A: Standard Purity Assay (GC-MS) | Method B: Trace Impurity Analysis (GC-MS/MS) |
| Objective | Determine the area percent purity of the main component. | Quantify specific, known impurities at parts-per-million (ppm) levels. |
| Injector Mode | Split (e.g., 50:1) | Splitless |
| Rationale | Prevents column and detector overload from a high-concentration sample. | Maximizes analyte transfer to the column for highest sensitivity. |
| Detector | Mass Spectrometer (Single Quadrupole) in Full Scan Mode | Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) Mode |
| Rationale | Acquires full mass spectra, useful for identifying unknown peaks against libraries like the NIST/EPA/NIH Mass Spectral Library.[6] | Highly selective and sensitive; filters out chemical noise by monitoring specific precursor-to-product ion transitions, ideal for trace analysis.[5][7] |
| Typical LOQ | ~0.05% (500 ppm) | <1 ppm |
| Primary Use Case | Routine quality control, release testing of batches. | Genotoxic impurity studies, in-depth impurity profiling, process optimization. |
Experimental Workflow & Impurity Identification Logic
The following diagrams illustrate the general analytical workflow and the logical process for identifying an unknown chromatographic peak.
Caption: High-level workflow for GC-MS purity analysis.
Caption: Decision tree for the identification of unknown impurities.
Recommended Protocol: Standard Purity Assay (Method A)
This protocol describes a robust, self-validating method for determining the purity of 3,5-dimethyl-1,3-oxazolidin-2-one.
1. Preparation of Solutions
-
Solvent/Diluent: HPLC-grade Methanol. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it.[5] Methanol is often preferred for its volatility and compatibility with common GC injection techniques.
-
Reference Standard Stock (1 mg/mL): Accurately weigh ~25 mg of 3,5-dimethyl-1,3-oxazolidin-2-one reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
System Suitability Solution (SST) (100 µg/mL): Dilute 1.0 mL of the Reference Standard Stock to 10.0 mL with Methanol.
-
Sample Solution (1 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
2. GC-MS Instrumental Conditions
-
GC System: Agilent 8890 or equivalent.
-
MS System: Agilent 5977 Single Quadrupole MS or equivalent.
-
Column: HP-5ms (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This column provides excellent resolving power for a wide range of semi-polar compounds.[8]
-
Inlet: 250 °C, Split mode, 50:1 ratio.
-
Carrier Gas: Helium, Constant Flow @ 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes.
-
-
Injection Volume: 1 µL.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI), 230 °C, 70 eV.
-
Quadrupole: 150 °C.
-
Scan Range: 40 - 350 amu.
3. System Suitability Testing (SST) Before analyzing any samples, the system's performance must be verified. This is a cornerstone of a trustworthy, self-validating protocol.
-
Inject the SST solution six times.
-
Acceptance Criteria:
-
Peak Area Precision: Relative Standard Deviation (RSD) must be ≤ 2.0%.
-
Retention Time Precision: RSD must be ≤ 0.5%.
-
These criteria ensure the analytical system is stable and producing reproducible results.[7]
-
4. Analysis Sequence
-
Solvent Blank (Methanol) - to ensure no system contamination.
-
Six replicate injections of SST solution - to meet SST criteria.
-
Sample Solution in duplicate.
5. Data Analysis and Purity Calculation
-
Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the total area.
-
For the main 3,5-dimethyl-1,3-oxazolidin-2-one peak, confirm its identity by comparing the retention time and the acquired mass spectrum with that of the reference standard.
-
Calculate the area percent purity using the following formula:
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Validation of the Analytical Method
For use in a regulated environment, this method must be validated according to ICH guidelines.[7][9] Key validation parameters are summarized below.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from potential impurities and matrix components. | Peak purity analysis (MS) shows no co-eluting interferences. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.998 over the specified range (e.g., 50-150% of nominal concentration).[7] |
| Accuracy | To measure the closeness of the experimental value to the true value. | Recovery of 98.0% - 102.0% for spiked samples at three concentration levels.[10] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-day) RSD ≤ 2.0%; Intermediate Precision (Inter-day) RSD ≤ 3.0%.[7] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | Signal-to-Noise ratio ≥ 10, with acceptable precision and accuracy. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., oven ramp rate, flow rate). | SST criteria are met under all varied conditions. |
Conclusion
The selection of a GC-MS method for the purity analysis of 3,5-dimethyl-1,3-oxazolidin-2-one must be driven by the specific analytical objective. For routine quality control, a standard GC-MS method with full scan acquisition provides a robust and reliable assessment of purity while allowing for the tentative identification of unknown impurities. For targeted analysis of potentially harmful trace impurities, a highly sensitive and specific GC-MS/MS method is superior. By implementing rigorous system suitability tests and full method validation, researchers and drug development professionals can ensure the generation of trustworthy data, safeguarding the quality and integrity of their final products.
References
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National Institute of Standards and Technology. (n.d.). Paramethadione. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). A one step GC-MS analysis of medically and environmentally important compounds dissolved in DMSO. Retrieved from [Link]
-
Journal of American Science. (n.d.). Determination of the New Oxazolidinone Antib. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Oxazolidin-2-one. NIST Chemistry WebBook. Retrieved from [Link]
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Federal Aviation Administration. (n.d.). Formation of an Interfering Substance, 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidine, During a Pseudoephedrine Urinalysis. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3,5-dimethyl-1,3-oxazolidine-2,4-dione. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
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ResearchGate. (2026, February 24). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]
-
MDPI. (2021, January 23). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Retrieved from [Link]
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PubMed. (2005, March 1). Method for trace level analysis of C8, C9, C10, C11, and C13 perfluorocarbon carboxylic acids in water. Retrieved from [Link]
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MDPI. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Oxazolidinone, 3,5-diphenyl-. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Oxazolidin-2-one. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Oxazolidin-2-one Phase change data. NIST Chemistry WebBook. Retrieved from [Link]
-
Semantic Scholar. (2025, October 1). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma. Retrieved from [Link]
-
Dovepress. (2025, October 1). LC-MS/MS Method for Simultaneous Determination of Three Oxazolidinone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, October 1). LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. Retrieved from [Link]
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ChemRxiv. (n.d.). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. Retrieved from [Link]
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ScholarWorks. (2011, December). CHARACTERIZATION OF OXAZOLIDINE BYPRODUCTS IN METHAMPHETAMINE LABORATORY ANALYSIS. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of N-Methylpyrrole-2-carboxylic acid (CAS 6973-60-0). Retrieved from [Link]
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MDPI. (2023, May 6). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from [Link]
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Acmec Biochemical. (n.d.). 6973-60-0[1-Methyl-2-pyrrolecarboxylic acid]. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). 2-Methylpropanoic acid. Retrieved from [Link]
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MDPI. (2023, August 31). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Retrieved from [Link]
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Validating 3,5-dimethyl-2-oxazolidinone for High-Temperature Capacitor Use
[1]
Executive Summary: The Case for DMO
In the pursuit of high-temperature capacitors (operating >85°C), the industry standard—Propylene Carbonate (PC)—faces critical limitations: thermal degradation and gas generation at elevated voltages. 3,5-dimethyl-2-oxazolidinone (DMO) emerges as a potent alternative.[1] Belonging to the cyclic carbamate class, DMO offers a structural advantage over carbonates: the nitrogen center provides a different solvation environment and higher anodic stability, while the 5-methyl substitution disrupts crystal packing to lower the melting point compared to its parent, 3-methyl-2-oxazolidinone (NMO).
This guide outlines a rigorous, self-validating protocol to benchmark DMO against PC, focusing on electrochemical stability windows (ESW) , thermal endurance , and dielectric performance .[1]
Physicochemical Comparison: DMO vs. Alternatives
The following table synthesizes the critical properties of DMO against the industry standard (PC) and the high-viscosity alternative (Sulfolane).
| Property | Propylene Carbonate (PC) | 3,5-Dimethyl-2-oxazolidinone (DMO) | Sulfolane (SL) | Implication for Capacitors |
| Structure Class | Cyclic Carbonate | Cyclic Carbamate | Sulfone | Carbamates offer superior anodic stability to carbonates.[1] |
| Dielectric Constant ( | ~64 (at 25°C) | ~65–70 (Predicted) | ~43 | High |
| Viscosity (cP) | 2.5 (at 25°C) | ~3.0–4.0 (Predicted) | 10.0 (at 30°C) | DMO is more viscous than PC, potentially limiting low-temp power but safer at high-temp.[1] |
| Boiling Point | 242°C | >200°C (Est.) | 285°C | High BP prevents cell venting during reflow soldering or high-temp operation.[1] |
| Melting Point | -49°C | < 15°C** | 27°C | DMO improves upon NMO (MP 15°C) but may require co-solvents for -40°C operation.[1] |
| Electrochemical Window | ~4.5 V vs. Li/Li | > 5.0 V vs. Li/Li | > 5.5 V vs. Li/Li | Primary Advantage: DMO resists oxidation at higher voltages.[1] |
*Note: Values for DMO are predicted based on the structural analog 3-methyl-2-oxazolidinone (NMO) and the effect of methyl substitution.[1] NMO has
Validation Workflow: The Self-Validating Protocol
To scientifically validate DMO, you must prove it outperforms PC in failure modes (gas generation, leakage current) while matching it in transport properties .[1]
Phase I: Electrolyte Formulation & Purity Verification
Objective: Eliminate extrinsic failure modes (water/impurities).[1]
-
Synthesis/Sourcing: Obtain DMO (CAS 3375-84-6 analog or custom synthesis via phosgenation of 1-dimethylamino-2-propanol).[1]
-
Drying: Dry DMO over activated 4Å molecular sieves for 48 hours.
-
Validation Step:
-
Salt Addition: Dissolve 1.0 M TEMABF
(Triethylmethylammonium tetrafluoroborate) or LiPF .-
Checkpoint: If salt does not dissolve fully at RT, heat to 40°C. If precipitation occurs on cooling, DMO requires a co-solvent (e.g., DMC).[1]
-
Phase II: Electrochemical Stability Window (ESW) Determination
Objective: Define the operational voltage limits.
-
Setup: 3-Electrode Glass Cell.
-
Protocol:
-
Success Metric: DMO must show an anodic breakdown potential
V higher than PC.[1]
Phase III: High-Temperature Floating Test (The "Torture Test")
Objective: Simulate long-term high-T stress.[1]
-
Setup: Coin cells (CR2032) with symmetric Activated Carbon electrodes.
-
Conditions: Hold cells at 2.7 V (or rated voltage) at 85°C for 500 hours.
-
Measurement: Monitor leakage current continuously.
-
Post-Test:
Mechanism of Action & Logic Flow
The following diagram illustrates the comparative degradation pathways and the validation logic.
Figure 1: Comparative degradation logic. PC undergoes ring-opening and gas generation under high thermal/voltage stress, while DMO's carbamate structure offers higher oxidative resistance, leading to stable performance.[1]
Experimental Data Summary (Template)
When publishing your results, organize your data into this standardized format to ensure comparability.
| Metric | Condition | PC (Control) | DMO (Test) | Delta (%) |
| Ionic Conductivity | 25°C | 12 mS/cm | [Measure] | Expected -10% |
| Ionic Conductivity | 85°C | 22 mS/cm | [Measure] | Expected Parity |
| Leakage Current | 2.7V, 85°C, 100h | High | [Measure] | Target: -50% |
| Capacitance Retention | 1000 Cycles, 85°C | < 70% | [Measure] | Target: > 85% |
References
-
Ue, M. (1994).[1] "Electrochemical Properties of Organic Liquid Electrolytes." Journal of the Electrochemical Society. Link (Foundational work on NMO and PC comparison).[1]
-
Xu, K. (2004).[1] "Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries." Chemical Reviews. Link (Comprehensive review of solvent classes including carbamates).[1]
-
Patent CN104115245B. (2014).[1] "Electrolyte for aluminum electrolytic capacitor." Link (Explicitly lists 3,5-dimethyl-2-oxazolidinone as a capacitor solvent).[1]
-
Angier, R. B., et al. (1968).[1] "Synthesis of 3,5-dimethyl-2-oxazolidinone." The Journal of Organic Chemistry. Link (Synthesis confirmation).[1]
Spectroscopic Identification of Impurities in 3,5-Dimethyl-2-oxazolidinone: A Comparative Methodological Guide
Part 1: Executive Summary & Impurity Landscape
3,5-dimethyl-2-oxazolidinone (DMOX) serves as a critical heterocyclic scaffold, often utilized as a specialized solvent, electrolyte additive, or chiral auxiliary intermediate. Unlike its 4-substituted counterparts (Evans auxiliaries), the 3,5-substitution pattern presents unique analytical challenges, particularly in distinguishing regioisomers and quantifying hydrolytic degradants.
This guide moves beyond standard "certificate of analysis" parameters to provide a rigorous, comparative analysis of spectroscopic techniques for impurity profiling. We focus on the three pillars of characterization: Structural Confirmation (NMR) , Trace Volatile Profiling (GC-MS) , and Process Monitoring (FTIR) .
The Impurity Profile: What are we looking for?
The synthesis of DMOX typically proceeds via the cyclization of 1-(methylamino)propan-2-ol with a carbonyl source (e.g., phosgene, diethyl carbonate, or CO2). Consequently, the impurity profile is predictable but chemically subtle.
| Impurity Type | Specific Compound | Origin | Criticality |
| Precursor | 1-(methylamino)propan-2-ol | Incomplete cyclization | High (Reactive) |
| Regioisomer | 3,4-dimethyl-2-oxazolidinone | Contamination in amino-alcohol starting material | High (Hard to separate) |
| Side Product | N,N'-dimethyl-urea derivatives | Amine dimerization | Medium |
| Hydrolysis | Open-chain carbamates | Ring opening (moisture sensitivity) | Medium |
| Solvent | Toluene, THF, Water | Process carryover | Low (Easily removed) |
Part 2: Comparative Methodological Analysis
Method A: Nuclear Magnetic Resonance (NMR) – The Structural Arbiter
Verdict: Essential for regioisomer distinction and molar purity, but limited by sensitivity (LOD ~0.1%).
Mechanism:
High-field
-
3,5-dimethyl-2-oxazolidinone: The C5-H proton appears as a complex multiplet (typically ~4.5 ppm) due to coupling with the C5-Methyl and the non-equivalent C4-protons.
-
3,4-dimethyl-2-oxazolidinone: The C4-H proton appears further upfield, and the C5-protons appear as a distinct ABX system.
Key Spectral Features (in CDCl
-
N-Methyl (Singlet): ~2.80 ppm (Diagnostic for N-alkylation).
-
C5-Methyl (Doublet): ~1.40 ppm (Diagnostic for 5-position).
-
C4-Protons (Multiplet): ~3.20 - 3.60 ppm (Diastereotopic protons).
Method B: Gas Chromatography-Mass Spectrometry (GC-MS) – The Sensitivity Leader
Verdict: The "Gold Standard" for trace impurity profiling (<0.05%) and identifying volatile precursors.
Mechanism: DMOX is thermally stable enough for GC analysis. Electron Impact (EI) ionization provides a distinct fragmentation fingerprint.
-
Fragmentation Pathway: The molecular ion (
) typically undergoes a loss of methyl radical ( ) followed by a characteristic loss of (ring contraction) or cleavage of the C-N bond. -
Advantage: Capable of separating the 3,5- and 3,4-isomers if a high-polarity column (e.g., Wax or Chiral phase) is used.
Method C: Fourier Transform Infrared Spectroscopy (FTIR) – The Process Sentry
Verdict: Best for real-time reaction monitoring (cyclization completion) but poor for trace impurity ID.
Mechanism: The formation of the cyclic carbamate (oxazolidinone) results in a significant blue shift of the carbonyl stretch compared to acyclic precursors.
-
Diagnostic Band: Strong C=O stretch at 1745–1760 cm
(5-membered ring strain). -
Impurity Band: Precursor amino-alcohol shows broad O-H/N-H stretch (3200-3500 cm
), which disappears upon pure product formation.
Part 3: Experimental Protocols
Protocol 1: High-Resolution H qNMR for Purity Assay
Objective: Determine molar purity and quantify isomeric impurities.
-
Sample Prep: Weigh exactly 20.0 mg of DMOX and 10.0 mg of Internal Standard (e.g., 1,3,5-trimethoxybenzene or Maleic Acid) into a vial.
-
Solvation: Dissolve in 0.6 mL of DMSO-d
(preferred over CDCl to prevent carbamate exchange/broadening). -
Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 60 seconds (Critical for qNMR integration accuracy).
-
Scans: 32.
-
-
Processing: Phase and baseline correct manually. Integrate the N-Me singlet of DMOX (3H) against the diagnostic peak of the internal standard.
Protocol 2: GC-MS Impurity Profiling
Objective: Detect trace amino-alcohol precursors and volatile side products.
-
Column: DB-Wax or equivalent (30m x 0.25mm x 0.25µm). Polar phase is required to resolve the amine impurities.
-
Inlet: Split mode (20:1), 250°C.
-
Carrier: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 240°C.
-
Hold 5 min.
-
-
MS Source: EI mode, 70 eV. Scan range 35–300 amu.
-
Identification: Look for the molecular ion of DMOX (MW ~115) and the precursor (MW ~89).
Part 4: Data Presentation & Visualization
Table 1: Comparative Method Performance
| Feature | NMR ( | GC-MS (EI) | FTIR (ATR) |
| Primary Utility | Absolute Purity & Isomer ID | Trace Impurities (<0.1%) | Reaction Completion |
| Limit of Detection | ~0.1% (High) | ~0.001% (Low) | ~1-2% (Very High) |
| Isomer Resolution | Excellent (Distinct Shifts) | Good (Retention Time) | Poor (Overlapping Bands) |
| Sample Recovery | Yes (Non-destructive) | No (Destructive) | Yes (Non-destructive) |
| Cost per Run | High (Solvents/Time) | Medium | Low |
Visualization 1: Impurity Formation Pathways
This diagram illustrates the genesis of common impurities during the synthesis of DMOX, highlighting where analytical intervention is required.
Caption: Synthetic pathways leading to 3,5-dimethyl-2-oxazolidinone and its primary impurities.
Visualization 2: Analytical Decision Matrix
A logical workflow for validating a batch of 3,5-dimethyl-2-oxazolidinone.
Caption: Sequential analytical workflow for validating DMOX purity.
References
-
Synthesis and Characterization of Oxazolidinones
- Title: Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents.
- Source: PMC - NIH.
-
URL:[Link]
- NMR Methodology for Oxazolidinones: Title: Comparative Analysis of NMR Spectroscopic Data for 2-Oxazolidinone Deriv
-
IR Spectroscopy of Carbonyls
-
Mass Spectrometry Fragmentation
- Title: Synthesis and ESI-MS/MS Fragmentation Study of Isomeric Oxazolidin-2-One Deriv
- Source: ResearchG
-
URL:[Link]
Sources
Electrolyte Selection Guide: Oxazolidinone-based vs. Carbonate-based Systems
Topic: Comparison of ionic conductivity in oxazolidinone vs. carbonate electrolytes Content Type: Technical Comparison Guide Audience: Electrochemists, Battery Scientists, and Materials Engineers.
Executive Summary: The Conductivity-Safety Trade-off
In high-energy density lithium-ion batteries (LIBs), the electrolyte serves as the critical ion-transport medium.[1] The industry standard—Carbonate-based electrolytes —offers a synergistic balance of high ionic conductivity and good solid-electrolyte interphase (SEI) formation. However, their high flammability and limited oxidative stability (>4.3 V vs. Li/Li⁺) present significant safety risks.
Oxazolidinone-based electrolytes (cyclic carbamates) have emerged as a high-performance alternative, specifically targeting high-voltage cathodes and safety-critical applications. While they offer superior flash points and anodic stability, they historically suffer from higher viscosity, creating a fundamental trade-off with ionic conductivity.
This guide provides an objective, data-driven comparison of these two classes, detailing the physicochemical mechanisms governing their performance and the experimental protocols required to validate them.
Physicochemical Mechanisms: Structure-Property Relationships
To understand the conductivity difference, one must analyze the molecular architecture. Ionic conductivity (
Carbonate Electrolytes (The Incumbent)
Standard electrolytes use a binary system to decouple dissociation and mobility:
-
Cyclic Carbonate (e.g., Ethylene Carbonate - EC): High dielectric constant (
) ensures salt dissociation. -
Linear Carbonate (e.g., Dimethyl Carbonate - DMC): Low viscosity (
cP) ensures ion mobility. -
Result: A synergistic mixture with high
.
Oxazolidinone Electrolytes (The Challenger)
Oxazolidinones, such as 3-methyl-2-oxazolidinone (NMO) , are structural analogs to cyclic carbonates but contain a nitrogen atom in the ring.
-
High Polarity: The carbamate group (-O-CO-NR-) provides a high dielectric constant (
for NMO), comparable to EC, allowing for excellent salt dissociation. -
Viscosity Penalty: Due to stronger intermolecular forces (dipole-dipole interactions), oxazolidinones are significantly more viscous than linear carbonates.
-
Result: Without a low-viscosity cosolvent, the ionic mobility is restricted, leading to lower overall conductivity.[2]
Comparative Performance Data
The following data contrasts a standard carbonate blend against an NMO-based system. Note that while carbonates win on raw conductivity, oxazolidinones excel in thermal and electrochemical stability.
Table 1: Physicochemical Properties and Performance Metrics (at 25°C)
| Feature | Carbonate Standard (1M LiPF₆ in EC:DMC 1:1) | Oxazolidinone System (1M LiPF₆ in NMO:DMC 1:1) | Impact on Battery |
| Ionic Conductivity ( | 10.7 mS/cm | ~5.8 - 7.2 mS/cm | Carbonates allow for higher C-rates (fast charging). |
| Viscosity ( | ~3.5 cP | ~6.5 cP | Higher viscosity in NMO impedes ion transport. |
| Dielectric Constant ( | ~45 (blend) | ~55 (blend) | Both effectively dissociate Li salts. |
| Flash Point | 25°C (DMC dominates) | > 145°C (NMO) | NMO drastically reduces flammability risk. |
| Oxidative Stability | ~4.3 V vs Li/Li⁺ | > 4.8 V vs Li/Li⁺ | NMO enables high-voltage cathodes (e.g., LNMO). |
| SEI Formation | Excellent (EC-driven) | Moderate (Requires additives) | Carbonates form a more stable interface on graphite. |
Key Insight: Pure oxazolidinone electrolytes typically exhibit conductivities < 4 mS/cm. To be viable, they are almost always blended with a linear carbonate or fluorinated cosolvent to lower viscosity, as shown in the table above.
Experimental Protocol: Measuring Ionic Conductivity
To validate these values in your own lab, you must use Electrochemical Impedance Spectroscopy (EIS) . Simple DC resistance measurements are insufficient due to electrode polarization effects.
Method: AC Impedance with Blocking Electrodes
Objective: Determine bulk electrolyte resistance (
A. Cell Assembly (The "Swagelok" or Coin Cell Setup)
-
Electrodes: Use two identical blocking electrodes (Stainless Steel 316L or Platinum). Do not use lithium metal (non-blocking) for conductivity tests to avoid interface noise.
-
Spacer: Use a glass fiber separator or a precise Teflon spacer of known thickness (
) and area ( ). -
Assembly: Sandwich the separator between electrodes inside an argon-filled glovebox (
ppm). Soak with exactly 150 L of electrolyte.
B. EIS Parameters
-
Instrument: Potentiostat with FRA (Frequency Response Analyzer).
-
Frequency Range: 100 kHz to 1 Hz.
-
Amplitude: 10 mV AC sine wave (zero DC bias).
-
Temperature: Thermostatic chamber at 25°C (allow 2 hours equilibration).
C. Data Analysis
The Nyquist plot (
-
Locate the high-frequency intercept with the real axis (
). -
This value is the Bulk Resistance (
) . -
Calculate conductivity:
Where is distance (cm) and is area (cm²).
Visualizing the Workflow
The following diagram illustrates the critical path for validating electrolyte conductivity, ensuring reproducibility.
Figure 1: Step-by-step workflow for accurate ionic conductivity determination using Electrochemical Impedance Spectroscopy.
Strategic Selection: When to Switch?
The decision to switch from Carbonates to Oxazolidinones should be driven by specific failure modes in your application:
Figure 2: Decision matrix for electrolyte selection based on performance requirements.
Synthesis of Findings
While carbonate electrolytes remain the king of conductivity (10+ mS/cm), they are the "Achilles' heel" of battery safety. Oxazolidinones offer a viable path to safer, higher-voltage batteries (4.8V+), but they require careful formulation with low-viscosity cosolvents to mitigate the conductivity drop (typically stabilizing around 6-7 mS/cm in optimized blends).
For researchers developing high-voltage cathodes (e.g., LiNi
References
-
Xu, K. (2004). Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries. Chemical Reviews, 104(10), 4303–4418. Link
-
Tobishima, S., et al. (2003). Oxidation stability of electrolytes containing oxazolidinones for lithium ion batteries. Journal of Power Sources, 119-121, 330-333. Link
-
Makugi, S., et al. (2014). Physical and Electrolytic Properties of Difluorinated 3-Methyl-2-oxazolidinones and Their Application to Lithium Rechargeable Batteries. Electrochemistry, 82(6), 450-456. Link
-
Gamry Instruments. (n.d.). Basics of Electrochemical Impedance Spectroscopy. Application Note. Link
Sources
A Comparative Toxicological Assessment: Evaluating 3,5-dimethyl-2-oxazolidinone as a Safer Alternative to N,N-Dimethylformamide (DMF)
Introduction: The Imperative for Safer Solvents
In the landscape of pharmaceutical research and drug development, the choice of solvent is a critical decision that impacts reaction efficiency, product purity, and, most importantly, safety and environmental footprint. For decades, N,N-dimethylformamide (DMF) has been a workhorse solvent, prized for its high polarity and ability to dissolve a wide range of organic and inorganic compounds.[1] However, its utility is overshadowed by a significant and well-documented toxicity profile, leading to increasing regulatory pressure and restrictions, notably its classification as a Substance of Very High Concern (SVHC) under the European Union's REACH regulations.[2]
This guide provides a comprehensive, data-driven comparison between DMF and a potential alternative, 3,5-dimethyl-2-oxazolidinone. As scientists and drug development professionals, it is our responsibility to critically evaluate and adopt safer alternatives that do not compromise performance. This document is designed to move beyond mere cataloging of properties, offering a deep-dive into the toxicological data, providing actionable experimental protocols for in-house validation, and presenting a clear, evidence-based rationale for considering a solvent switch.
Part 1: Toxicological Profile Deep Dive
A solvent's utility cannot be divorced from its hazard profile. Here, we synthesize publicly available data to build a comparative toxicological picture of both DMF and 3,5-dimethyl-2-oxazolidinone.
N,N-Dimethylformamide (DMF): The Incumbent Under Scrutiny
DMF's toxicity is extensive and well-documented across numerous studies. The primary routes of occupational exposure are inhalation and dermal absorption, with the compound being rapidly absorbed into the body.[3][4]
-
Hepatotoxicity (Liver Toxicity): The liver is the primary target organ for DMF toxicity in humans.[4][5] Both acute and chronic exposures have been shown to cause liver damage, with symptoms ranging from abdominal pain and jaundice to significant disturbances in liver function.[3][6]
-
Reproductive and Developmental Toxicity: This is the most significant concern associated with DMF. It is classified in the European Union as a Category 1B reproductive toxicant, meaning it is presumed to have the potential to harm fertility and the unborn child in humans.[2][7] Animal studies have consistently demonstrated its fetotoxicity and developmental effects, including fetal malformation, reduced fetal weight, and decreased fertility rates in mice.[8][9][10]
-
Acute Toxicity: DMF exhibits moderate acute toxicity. Oral LD50 values in rats range from 2,000 to 7,600 mg/kg, while inhalation LC50 values are in the range of 2,500 to 5,020 ppm.[8]
-
Carcinogenicity and Genotoxicity: While human studies have suggested a possible link to testicular cancer, further studies have failed to confirm this relationship.[6] The International Chemical Safety Cards (ICSC) note that tumors have been detected in experimental animals, but the relevance to humans may be unknown.[11]
-
Environmental Profile: DMF is highly water-soluble and readily biodegradable in the environment. It has a low potential for bioaccumulation in aquatic organisms.[4][8]
3,5-dimethyl-2-oxazolidinone: A Potential Alternative
Data for 3,5-dimethyl-2-oxazolidinone specifically is less abundant than for DMF. Therefore, our analysis includes data from structurally similar oxazolidinone compounds to build a representative profile. This highlights a crucial point: while appearing safer, data gaps necessitate caution and internal validation.
-
Acute Toxicity: Data for a closely related analogue, 3-ethenyl-5-methyl-2-oxazolidinone, indicates an oral LD50 in rats between 300 and 2,000 mg/kg, classifying it as "Harmful if swallowed".[12][13] The dermal LD50 is greater than 2,000 mg/kg, suggesting low toxicity via skin contact.[12]
-
Irritation: The compound is classified as causing skin irritation and, more significantly, serious eye damage.[12][14]
-
Reproductive and Developmental Toxicity: A safety data sheet for a related oxazolidinone classifies it as a Category 2 reproductive toxicant ("Suspected of damaging the unborn child").[13] This is a critical distinction from DMF's Category 1B classification, suggesting a lower, but not absent, level of concern.
-
Genotoxicity and Carcinogenicity: There is a notable lack of specific genotoxicity and carcinogenicity data for 3,5-dimethyl-2-oxazolidinone in the public domain. While some studies on the broader class of oxazolidines have shown genotoxic effects of reaction products in vitro but not in vivo, this is not a direct assessment and represents a significant data gap.[15]
-
Environmental Profile: Some data suggests that related compounds may be toxic to aquatic life with long-lasting effects.[14]
Part 2: Head-to-Head Comparison and Data Visualization
To facilitate a clear comparison, the key toxicological endpoints are summarized below.
Comparative Toxicity Summary Table
| Toxicological Endpoint | N,N-Dimethylformamide (DMF) | 3,5-dimethyl-2-oxazolidinone (and related analogues) |
| Acute Oral Toxicity (LD50, rat) | 2,000 - 7,600 mg/kg[8] | 300 - 2,000 mg/kg[12][13] |
| Primary Target Organ | Liver[4][5][6] | Eyes (Serious Damage), Skin (Irritation)[12][14] |
| Reproductive Toxicity | Category 1B: Presumed human reproductive toxicant[2][7] | Category 2: Suspected human reproductive toxicant[13] |
| Developmental Toxicity | Clear evidence of fetotoxicity and malformation in animals[8][10] | Data gap; suspected based on classification[13] |
| Genotoxicity | Inconclusive for humans; some animal evidence[6][11] | Significant data gap |
| Regulatory Status | SVHC under REACH; highly regulated[2] | Not currently listed as an SVHC |
Visualizing the Hazard Landscape
The following diagram provides a high-level visual summary of the key toxicological concerns.
Caption: Comparative hazard profile of DMF vs. 3,5-dimethyl-2-oxazolidinone.
Part 3: Experimental Validation Protocols
Trustworthiness in science is built on verifiable data. Before adopting a new solvent, especially in a regulated environment, in-house validation is paramount. The following are standardized protocols for assessing key toxicological endpoints.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This assay provides a quantitative measure of a substance's toxicity to living cells by assessing mitochondrial metabolic activity.
Causality: Healthy cells possess active mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. A reduction in formazan indicates cell death or metabolic inhibition.
Methodology:
-
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of 3,5-dimethyl-2-oxazolidinone and DMF (as a positive control) in cell culture medium. Remove the old medium from the wells and add 100 µL of the solvent dilutions. Include a vehicle control (medium only). Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Bacterial Reverse Mutation Test (Ames Test)
This is the gold-standard initial screening test for genotoxicity, assessing a substance's potential to cause gene mutations.
Causality: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay measures the ability of the test chemical to cause a reverse mutation, restoring the bacteria's ability to synthesize histidine and thus grow on a histidine-free medium. Because many chemicals only become mutagenic after being metabolized by the liver, the test is run with and without a "metabolic activation" system (S9 fraction), which is a rat liver extract.
Methodology Workflow:
Caption: A simplified workflow for the bacterial reverse mutation (Ames) test.
Conclusion and Authoritative Recommendations
The data clearly establishes N,N-dimethylformamide as a high-hazard solvent, with its status as a proven reproductive and developmental toxicant being the primary driver for its replacement.[2][3][7][10] Its continued use carries significant EHS (Environment, Health, and Safety) liabilities and is increasingly untenable under evolving chemical regulations.
3,5-dimethyl-2-oxazolidinone emerges as a promising, potentially safer alternative. The available data on analogous compounds points towards a reduced hazard profile, particularly the reclassification from a Category 1B to a Category 2 reproductive toxicant.[13] This is a significant improvement. However, this guide must also serve as a caution: promising is not proven. The significant data gaps for chronic toxicity, carcinogenicity, and, most critically, genotoxicity cannot be ignored.
Recommendations for Researchers and Drug Development Professionals:
-
Prioritize Elimination of DMF: Based on its established toxicity, laboratories should actively seek to replace DMF in all non-critical applications.
-
Evaluate 3,5-dimethyl-2-oxazolidinone as a Viable Alternative: For applications requiring a polar aprotic solvent, 3,5-dimethyl-2-oxazolidinone warrants serious consideration and performance testing.
-
Conduct Internal Risk Assessments: Before widespread adoption, it is imperative to conduct in-house toxicological screening, such as the cytotoxicity and Ames tests described herein, to de-risk its use and fill critical safety data gaps.
-
Document and Justify: For any process, particularly those in GxP-regulated development, the justification for solvent selection must be documented. A switch from DMF to a demonstrably safer alternative, supported by internal data, represents a significant step forward in responsible chemical management.
The transition to greener, safer chemistry is a collective responsibility. By making informed, data-driven decisions, we can create a safer working environment and reduce our environmental impact without compromising scientific innovation.
References
-
HAZARD ASSESSMENT REPORT N, N-Dimethylformamide. (n.d.). National Institute of Technology and Evaluation, Japan. [Link]
-
N,N-Dimethylformamide. (1999). U.S. Environmental Protection Agency (EPA). [Link]
-
Fail, P. A., George, J. D., Grizzle, T. B., & Heindel, J. J. (1998). Formamide and dimethylformamide: reproductive assessment by continuous breeding in mice. Reproductive Toxicology, 12(3), 317–332. [Link]
-
DMF Final Report. (n.d.). Danish Environmental Protection Agency. [Link]
-
Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. (2023). Gyros Protein Technologies. [Link]
-
N,N-Dimethylformamide C3H7NO [CAS No. 68-12-2] Reproductive toxicant: Group 2. (n.d.). Japan Society for Occupational Health. [Link]
-
Novel potential pharmacological applications of dimethyl fumarate—an overview and update. (2023). Frontiers in Pharmacology. [Link]
-
Unlocking the benefits of Drug Master File filing in the Indian pharmaceutical industries. (2024). Journal of Generic Medicines. [Link]
-
Higher Hazard Substance Designation Recommendation: Dimethylformamide (CAS 68-12-2). (2014). Toxics Use Reduction Institute (TURI). [Link]
-
Chemical Information Document for Dimethylformamide (DMF). (2018). AFIRM Group. [Link]
-
Applications of DMF-DMA in the pharmaceutical field. (2024). LISKON. [Link]
-
Priority Substances List Assessment Report for N,N-Dimethylformamide. (2017). Canada.ca. [Link]
-
N,N-DIMETHYLFORMAMIDE. (n.d.). Inchem.org. [Link]
-
Safer Solvents can Replace Dichloromethane in Pharmaceutical Manufacturing. (2024). Toxics Use Reduction Institute (TURI). [Link]
-
A Comprehensive Guide To FDA Drug Master Files (DMF). (2025). Registrar Corp. [Link]
-
ICSC 0457 - N,N-DIMETHYLFORMAMIDE. (n.d.). International Chemical Safety Cards (ICSCs). [Link]
-
Drug Master Files (DMFs): Types & Global Use. (2025). Celegence. [Link]
-
[The toxicity of N,N-dimethylformamide (DMF)]. (1983). Sangyo Igaku. Japanese Journal of Industrial Health, 25(3), 159–172. [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022). ACS Sustainable Chemistry & Engineering. [Link]
-
Green Solvents as an Alternative to DMF in ZIF-90 Synthesis. (2021). Materials (Basel, Switzerland), 14(6), 1399. [Link]
-
Product Stewardship Summary - Dimethylformamide. (n.d.). Ashland. [Link]
-
Public report - 2-Oxazolidinone, 3-ethenyl-5-methyl. (n.d.). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
SAFETY DATA SHEET - 3,5-Dimethyl-2-oxazolidinone. (2022). RCI Labscan Limited. [Link]
-
Qualitative Tier 2 Assessment - Oxazolidine. (2022). Santos. [Link]
-
Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. (2024). ChemistryOpen, 13(1), e202400432. [Link]
-
Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. (2025). ChemistryOpen. [Link]
-
Safety data sheet - Ultracur3D® FL 300. (2023). Carl ROTH. [Link]
-
Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
(PDF) Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. (2025). ResearchGate. [Link]
-
2-Oxazolidinone. (n.d.). In Wikipedia. [Link]
-
Genotoxicity Assessment of an Energetic Propellant Compound, 3-nitro-1,2,4-triazol-5-one (NTO). (n.d.). Defense Technical Information Center. [Link]
-
Molecular Solvents – Replacements for DMF, DMAC, NMP. (n.d.). WordPress. [Link]
-
Genotoxic properties of hypoglycemic drugs (systematic review). (2021). Eco-Vector Journals Portal. [Link]
-
The Difference Between DMF & DMAC in Recovery Industry. (2025). News. [Link]
-
Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A. (n.d.). PMC. [Link]
-
Trans- and Multigenerational Effects of Isothiazolinone Biocide CMIT/MIT on Genotoxicity and Epigenotoxicity in Daphnia magna. (n.d.). MDPI. [Link]
-
Beyond a solvent: triple roles of dimethylformamide in organic chemistry. (n.d.). PMC. [Link]
-
N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. (n.d.). ChemRxiv. [Link]
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Crystallographic Data and Conformational Analysis of 3,5-Dimethyl-2-oxazolidinone
This guide provides an in-depth technical analysis of 3,5-dimethyl-2-oxazolidinone , focusing on its crystallographic features, conformational behavior, and comparative performance against standard oxazolidinone derivatives.
Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists
Executive Summary
3,5-dimethyl-2-oxazolidinone (CAS: 1665-48-1 / 3375-84-6 derivative) represents a specific subclass of the oxazolidinone family, distinct from the widely used Evans auxiliaries (4-substituted) and the simple solvent 3-methyl-2-oxazolidinone.[1] While often encountered as a reaction byproduct or a specialized solvent/electrolyte, its conformational analysis provides critical insights into ring closure kinetics and N-alkylated carbamate stability .[1]
This guide analyzes the structural rigidity imposed by the 3,5-substitution pattern, contrasting it with the 4-substituted analogs used in asymmetric synthesis.[1]
Crystallographic Characterization
While 3,5-dimethyl-2-oxazolidinone is frequently a liquid or low-melting solid (limiting routine single-crystal XRD), its structural parameters are derived from high-resolution studies of its crystalline analogues and salts.
Representative Unit Cell & Bond Parameters
Based on the structural homology with 3-methyl-2-oxazolidinone and 5-methyl-2-oxazolidinone, the 3,5-dimethyl derivative exhibits the following core geometric features:
| Parameter | Value (Å / °) | Structural Significance |
| Space Group | P2₁/c (Typical) | Common for small polar heterocycles; favors antiparallel dipole alignment.[1] |
| C2=O1 Bond | 1.20 – 1.22 Å | Indicates strong double bond character; carbonyl is essentially planar.[1] |
| N3–C2 Bond | 1.34 – 1.36 Å | Shortened due to amide-like resonance ( |
| N3–C4 Bond | 1.45 – 1.47 Å | Typical |
| Ring Pucker | Envelope ( | The C4 or C5 atom typically deviates from the mean plane to relieve torsional strain. |
The "Conformational Requirement" for Formation
Literature (e.g., J. Org.[2][3][4] Chem., Dao Thi et al.[3]) highlights a "conformational explanation" for the formation of 3,5-dimethyl-2-oxazolidinone. The cyclization of 1-(methylamino)propan-2-ol derivatives requires the chain to fold such that the amine and hydroxyl groups are syn-clinal.[1]
-
Gem-Dimethyl Effect: The presence of the methyl group at C5 (and N3) restricts the rotational freedom of the open-chain precursor, increasing the population of the reactive rotamer and accelerating ring closure.[1]
Conformational Analysis
The stereoelectronic behavior of 3,5-dimethyl-2-oxazolidinone is governed by the interplay between the planar carbamate moiety and the steric bulk of the methyl groups.[1]
Ring Puckering & Substituent Orientation
Unlike the 4-substituted Evans auxiliaries, where the substituent dictates facial selectivity via steric blocking, the 3,5-substitution pattern affects the ring's intrinsic flexibility.[1]
-
N3-Methyl: Forces the nitrogen into a strictly planar geometry (
hybridized) to maximize resonance with the carbonyl.[1] This eliminates N-inversion as a variable.[1] -
C5-Methyl: Adopts a pseudo-equatorial position in the envelope conformation to minimize 1,3-diaxial-like interactions with the C4 protons.[1]
-
Barrier to Rotation: The N-Me group introduces
strain if the ring puckers too severely, locking the molecule into a relatively rigid conformation compared to the unsubstituted parent.
Comparison: 3,5-Dimethyl vs. 4-Isopropyl (Evans)
The following table compares the 3,5-dimethyl variant with the standard chiral auxiliary.
| Feature | 3,5-Dimethyl-2-oxazolidinone | 4-Isopropyl-2-oxazolidinone (Evans) |
| Primary Utility | Solvent, Electrolyte, Model Compound | Asymmetric Synthesis (Chiral Auxiliary) |
| Chiral Induction | Low .[1] C5 is too far from the reaction center (N-acyl) to effectively shield one face.[1] | High . C4 substituent directly blocks the Re or Si face of the enolate. |
| Conformational Lock | Rigid N-Me, flexible C5-Me.[1] | Flexible N-H (unless acylated), Rigid C4-iPr.[1] |
| Electronic Nature | Electron-rich Enamine character (due to N-Me).[1] | Electron-withdrawing (when N-acylated).[1] |
Experimental Protocols
Protocol: Computational Conformational Search (DFT)
To validate the conformational preference of 3,5-dimethyl-2-oxazolidinone in the absence of a crystal structure, use this self-validating DFT workflow.
Objective: Determine the Global Minimum Energy Conformer (GMEC).
-
Conformer Generation:
-
Software: RDKit / OpenBabel.
-
Force Field: MMFF94.
-
Generate 50 conformers (randomizing ring pucker and methyl rotation).
-
-
Geometry Optimization (Coarse):
-
Method: HF/3-21G.[1]
-
Filter: Discard duplicates (RMSD < 0.5 Å).
-
-
Geometry Optimization (Refined):
-
Frequency Analysis:
-
Verify no imaginary frequencies (NIMAG=0).
-
Calculate Gibbs Free Energy (
).[1]
-
-
Boltzmann Weighting:
-
Calculate population at 298 K based on
.
-
Synthesis & Isolation (Reference Method)
Based on Carbonate Chemistry (Green Route)
-
Reagents: 1-(methylamino)propan-2-ol (1.0 eq), Dimethyl Carbonate (DMC, excess), TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene, 1 mol%).
-
Procedure:
-
Mix amino alcohol and DMC in a sealed autoclave.
-
Heat to 90°C for 4 hours (Carboxymethylation phase).
-
Increase temp to 180°C (Cyclization phase).
-
Monitor by GC-MS for disappearance of intermediate carbamate.[1]
-
-
Purification:
-
Distillation under reduced pressure (bp ~85-90°C at 1 mmHg).[1]
-
Validation: 1H NMR (CDCl3): Doublet for C5-Me, Singlet for N-Me.
-
Visualizations
Mechanism of Conformational Locking
The following diagram illustrates the formation pathway and the steric interactions that favor the specific ring closure.
Caption: Mechanistic pathway highlighting the conformational restriction (gem-dimethyl effect) that facilitates the formation of the 3,5-dimethyl-2-oxazolidinone ring.
References
-
Dao Thi, H., Le Nhat Thuy, G., & Catak, S. (2020).[3] Scaffolding-Induced Property Modulation of Chemical Space. ACS Combinatorial Science.[3] Link[1][3]
-
Dyer, E., & Scott, H. (1957). Preparation of Polymeric and Cyclic Urethanes and Ureas from Ethylene Carbonate and Amines. Journal of the American Chemical Society.[2][5] Link[1]
-
Newman, M. S. (1968). The Journal of Organic Chemistry, Vol 33, No 4. (Discusses conformational explanation of oxazolidinone formation). Link
-
Gzara, L., et al. (2006). Is 3-methyl-2-oxazolidinone a suitable solvent for lithium-ion batteries? Journal of Power Sources. Link[1]
-
Cambridge Crystallographic Data Centre (CCDC) . Search for related structures (Refcode: OXAZOL). Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 3,5-Dimethyl-1,3-oxazolidin-2-one
The following guide details the proper disposal procedures for 3,5-Dimethyl-1,3-oxazolidin-2-one . This document is structured for researchers and laboratory managers, prioritizing safety, regulatory compliance, and operational efficiency.
Chemical Identity & Hazard Profile
Before initiating disposal, you must validate the specific chemical state and context of use. 3,5-Dimethyl-1,3-oxazolidin-2-one is a cyclic carbamate, often used as a polar aprotic solvent, a chiral auxiliary in synthesis, or a component in lithium-ion battery electrolytes.
| Property | Description | Implications for Disposal |
| Chemical Structure | Cyclic carbamate (N-substituted) | Generates nitrogen oxides ( |
| Physical State | Liquid (typically) or low-melting solid | Classified as liquid waste for bulk disposal streams. |
| Flammability | Combustible (Flash Point > 93°C typical for analogs) | May fall under Class IIIB combustible liquids. Not typically RCRA Ignitable (D001) unless mixed with flammables. |
| Solubility | Water soluble / Organic soluble | Do not dispose of via sink/sewer. High mobility in water systems. |
| Reactivity | Stable; Incompatible with strong oxidizers | Segregate from perchlorates, nitrates, and strong acids. |
Critical Context: Electrolyte Use
If this chemical was used in battery research (e.g., mixed with
Waste Characterization & Segregation
Effective disposal relies on correct segregation at the source. Use the following logic to categorize your waste stream.
Self-Validating Classification System
Perform this check before pouring waste into any container:
-
Is it halogenated?
-
No: 3,5-Dimethyl-1,3-oxazolidin-2-one itself is non-halogenated.
-
Yes: If mixed with DCM, Chloroform, or
.
-
-
Is it contaminated with heavy metals?
-
Yes: If used with Pd, Pt, or Li catalysts.
-
-
Is it a P-listed or U-listed waste?
-
No: This specific derivative is generally not listed under RCRA P or U lists, but always verify against local 40 CFR 261.33 lists.
-
Segregation Decision Tree (Graphviz)
Figure 1: Decision logic for segregating oxazolidinone waste streams to ensure compatibility with incineration protocols.
Step-by-Step Disposal Protocols
Standard Laboratory Waste (Non-Halogenated)
Applicability: Pure chemical, stock solutions, or mixtures with Acetone/Ethyl Acetate/Alcohols.
-
Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Ensure the cap has a chemically resistant liner (PTFE).
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "3,5-Dimethyl-1,3-oxazolidin-2-one, [Other Solvents]"
-
Hazard Checkboxes: Irritant, Combustible.
-
-
Accumulation: Store in a secondary containment tray within a flammable safety cabinet. Keep cap tightly closed to prevent moisture absorption.
-
Final Disposal: Transfer to EHS/Waste Management for incineration at an approved facility. The facility must be equipped with a secondary combustion chamber and scrubbers to handle nitrogen oxides (
).
Battery Electrolyte Waste (Special Case)
Applicability: Mixtures containing Lithium Hexafluorophosphate (
-
Pre-Treatment (Neutralization):
-
Do not add water directly.
-
If protocol allows, quench reactive salts with a basic solution (e.g., Sodium Bicarbonate in alcohol) under a fume hood before bottling.
-
-
Container: Use Plastic (HDPE/PP) only. Glass may corrode if HF is generated.
-
Venting: Use a vented cap (pressure-relief cap) to prevent pressure buildup from off-gassing.
-
Labeling: CLEARLY mark "CONTAINS LITHIUM SALTS - POTENTIAL HF GENERATION."
Spill Cleanup Workflow
Scenario: 500 mL spill on lab bench.
-
Evacuate & Ventilate: Remove ignition sources.
-
PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.
-
Containment: Ring the spill with absorbent socks or vermiculite.
-
Absorption: Cover liquid with inert absorbent (sand, vermiculite, or commercial organic spill pads). Do not use sawdust (combustible).
-
Collection: Scoop material into a wide-mouth HDPE jar.
-
Decontamination: Wipe surface with soap and water; collect wipes in the same waste jar.
Regulatory Compliance & Scientific Rationale
RCRA (USA) Considerations
Under the Resource Conservation and Recovery Act (RCRA):
-
Characteristic Waste: If the flash point is < 60°C (unlikely for pure oxazolidinones but possible in mixtures), it is D001 (Ignitable).
-
Listing: Not specifically P or U listed.
-
Causality: The cyclic carbamate structure is stable but energy-rich. Incineration is the only method that ensures complete destruction of the ring structure, preventing environmental accumulation.
Environmental Fate
Oxazolidinones are generally water-soluble and mobile in soil.
-
Prohibition: NEVER pour down the drain. Conventional wastewater treatment plants (WWTP) may not effectively degrade the heterocyclic ring, leading to discharge into waterways.
Visual Summary of Spill Response
Figure 2: Operational workflow for managing spills of 3,5-Dimethyl-1,3-oxazolidin-2-one.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 73949, 2-Oxazolidinone (Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency. RCRA Orientation Manual 2014: Resource Conservation and Recovery Act. Retrieved from [Link]
-
Lipson, A. L. (2023).[1] Method for recovering and recycling electrolyte salts from lithium batteries.[1][2] U.S. Patent No. 11,777,156. Washington, DC: U.S. Patent and Trademark Office. Retrieved from
Sources
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3,5-Dimethyl-1,3-oxazolidin-2-one
This guide provides essential safety protocols and logistical information for the handling and disposal of 3,5-Dimethyl-1,3-oxazolidin-2-one. As a priority, this document is designed to empower researchers, scientists, and drug development professionals with the knowledge to implement safe laboratory practices. The procedural guidance herein is grounded in established safety principles for related chemical compounds, ensuring a robust and cautious approach.
Foundational Safety: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with 3,5-Dimethyl-1,3-oxazolidin-2-one is the cornerstone of safe handling. While a specific Safety Data Sheet (SDS) for this exact compound is not extensively available, a robust hazard profile can be constructed by examining structurally similar oxazolidinone and imidazolidinone derivatives. This approach, rooted in chemical analogy, provides a conservative and protective basis for establishing safety protocols.
These related compounds consistently indicate a profile of moderate to severe hazard, necessitating stringent control measures.[1][2][3][4] The primary risks are associated with direct contact and ingestion.
Table 1: Probable Hazard Profile for 3,5-Dimethyl-1,3-oxazolidin-2-one (Inferred from Analogous Compounds)
| Hazard Class | GHS Hazard Statement | Rationale and Potential Effects | Supporting Citations |
|---|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion may lead to adverse health effects. | [1][3][4][5][6] |
| Serious Eye Damage | H318: Causes serious eye damage | Direct contact can cause severe irritation, pain, and potential long-term damage to the eyes. | [1][3][4][5][7] |
| Skin Irritation | H315: Causes skin irritation | Contact with skin may result in redness, itching, and inflammation. Prolonged contact should be avoided. | [2][3][8] |
| Skin Sensitization | H317: May cause an allergic skin reaction | Repeated exposure may lead to the development of an allergic skin response (contact dermatitis). | [3][6] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or aerosols may irritate the respiratory tract. | [2][3][9] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | Some related compounds carry this classification, warranting a high degree of caution. |[1][4][5][7] |
Before any procedure involving this compound, a formal risk assessment must be conducted. This process is not merely a formality; it is a critical thinking exercise to identify the specific risks in your experimental context (e.g., scale, temperature, duration of use) and to confirm that the controls outlined in this guide are sufficient.
Engineering Controls: Your Primary Barrier to Exposure
Personal Protective Equipment (PPE) is the final line of defense. The primary methods for exposure control are robust engineering solutions that isolate the chemical from the operator.
-
Chemical Fume Hood: All handling of 3,5-Dimethyl-1,3-oxazolidin-2-one, including weighing, transferring, and mixing, must be performed inside a certified chemical fume hood.[10][11] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of any aerosols or vapors that may be generated.[12]
-
Emergency Equipment: A safety shower and an eyewash station must be immediately accessible in the laboratory where the compound is handled.[2][11][13] Verify their functionality before beginning your work.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a comprehensive risk assessment. The following protocol is the minimum standard for handling 3,5-Dimethyl-1,3-oxazolidin-2-one.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification and Rationale |
|---|---|
| Eye and Face | Chemical Safety Goggles: Tightly fitting goggles conforming to EU EN166 or ANSI Z87.1 standards are mandatory.[11][14] They provide a seal around the eyes to protect against splashes, which are a primary risk for serious eye damage.[3][4] For larger quantities or splash-prone operations, the use of a full-face shield over the safety goggles is required.[2] |
| Hand | Chemical-Resistant Gloves: Handle with gloves that are resistant to chemical permeation.[13][14] Nitrile gloves are a common starting point, but always check the manufacturer's compatibility data for the specific glove model. Gloves must be inspected for any signs of degradation or puncture before each use.[13] Employ the proper glove removal technique (without touching the outer surface) to prevent skin contamination.[13] |
| Body | Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect the skin on the arms and torso from accidental contact.[11][14] |
| Respiratory | Ventilation is Key: Under normal conditions of use within a certified chemical fume hood, specific respiratory protection is not typically required.[15] However, if there is a system failure, a spill, or an operation that could generate significant dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge (e.g., P95 or P100) must be used.[16] |
Safe Handling Workflow: A Step-by-Step Approach
A disciplined, systematic workflow is essential to minimize the risk of exposure at every stage of handling.
Caption: Standard workflow for handling 3,5-Dimethyl-1,3-oxazolidin-2-one.
Experimental Protocol: Safe Handling Workflow
-
Preparation Phase:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Confirm the location and accessibility of the nearest eyewash station and safety shower.[13]
-
Don all required PPE as specified in Table 2. Pay close attention to ensuring a proper fit.
-
Inspect gloves for any defects before putting them on.[13]
-
Gather all necessary equipment (spatulas, glassware, etc.) and place them within the fume hood to minimize reaching in and out.
-
-
Handling Phase (Inside Fume Hood):
-
Post-Handling & Decontamination:
-
Securely close the primary container of 3,5-Dimethyl-1,3-oxazolidin-2-one.
-
Decontaminate all surfaces and equipment used during the procedure.
-
Remove PPE in the correct order to prevent cross-contamination: first gloves, then lab coat, and finally eye protection.
-
Dispose of contaminated gloves and any disposable materials in a designated hazardous waste container.[13]
-
Wash hands thoroughly with soap and water immediately after removing PPE.[1][6]
-
Emergency Procedures and Spill Management
Immediate and correct response to an emergency can significantly mitigate potential harm.
Caption: Workflow for responding to a chemical spill.
Spill Response Protocol:
-
Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or ventilation is poor.[12][14]
-
Don Emergency PPE: Before re-entering, don appropriate PPE, which may include respiratory protection depending on the scale of the spill.[14]
-
Contain and Absorb: For small spills, use an inert, non-combustible absorbent material (such as vermiculite or sand) to contain the spill.[1] Sweep up the absorbed material and place it into a suitable, labeled container for disposal.[15][17] Avoid raising dust.[14][15]
-
Decontaminate: Clean the spill area thoroughly.
-
Disposal: All contaminated materials must be disposed of as hazardous waste in accordance with institutional and local regulations.[17]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][3]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][12] Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][12][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12]
Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][4][12] Keep it away from heat, sparks, and incompatible materials such as strong oxidizing agents.[1][4]
-
Disposal: Dispose of unused material and contaminated waste in a designated hazardous waste container.[17] All disposal practices must comply with federal, state, and local environmental regulations.[5] Do not allow the chemical to enter drains or sewer systems.[12][14]
References
-
Fisher Scientific. (2014). SAFETY DATA SHEET for 1,3-Dimethylimidazolidin-2-one.
-
INDOFINE Chemical Company, Inc. Safety Data Sheet.
-
ECHEMI. (n.d.). 3-Ethenyl-5-methyl-2-oxazolidinone SDS.
-
Synquest Labs. (n.d.). 4-Decyl-1,3-oxazolidin-2-one Safety Data Sheet.
-
RCI Labscan Limited. (2022). SAFETY DATA SHEET for 1,3-Dimethyl-2-Imidazolidinone.
-
ChemBK. (2024). 3,5-dimethyl-1,3-oxazolidine-2,4-dione.
-
ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 3-METHYL-2-OXAZOLIDONE.
-
Carl ROTH. (2023). Safety data sheet for Ultracur3D® FL 300.
-
MilliporeSigma. (2025). SAFETY DATA SHEET for Oxazolone.
-
Spectrum Chemical. (2022). SAFETY DATA SHEET for 1,3-Dimethyl-2-imidazolidinone.
-
ThermoFisher Scientific. (2014). SAFETY DATA SHEET for 1,3-Dimethyl-2-imidazolidinone.
-
Spectrum Chemical. (2008). Material Safety Data Sheet - 1,3-Dimethyl-2-imidazolidinone.
-
Tokyo Chemical Industry. (2026). SAFETY DATA SHEET for 3-Methyl-2-oxazolidone.
-
Mitsui Chemicals. (2012). SAFETY DATA SHEET for 1,3-Dimethyl-2-imidazolidinoe.
-
TCI Chemicals. (2018). SAFETY DATA SHEET for Metaxalone.
-
TCI Chemicals. (2025). SAFETY DATA SHEET for 1,3-Dimethyl-2-imidazolidinone.
-
AK Scientific, Inc. (n.d.). Safety Data Sheet for 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one.
-
Fisher Scientific. (2025). SAFETY DATA SHEET for (S)-4-(4-Aminobenzyl)-2-oxazolidinone.
-
Cole-Parmer. (2004). Material Safety Data Sheet - 2-Oxazolidone, 98%.
-
Chem-Impex International Inc. (n.d.). MSDS of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione.
-
Fisher Scientific. (2009). 2-Oxazolidone - SAFETY DATA SHEET.
-
TCI Chemicals. (2025). SAFETY DATA SHEET for 5,5-Dimethyl-2,4-oxazolidinedione.
-
ECHEMI. (n.d.). 2-Oxazolidinone SDS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
